Product packaging for Hordenine(Cat. No.:CAS No. 539-15-1)

Hordenine

Cat. No.: B123053
CAS No.: 539-15-1
M. Wt: 165.23 g/mol
InChI Key: KUBCEEMXQZUPDQ-UHFFFAOYSA-N
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Description

Hordenine is a phenethylamine alkaloid. It has a role as a human metabolite and a mouse metabolite.
This compound has been reported in Laurencia pinnatifida, Senegalia berlandieri, and other organisms with data available.
a dimethyl tyramine;  activates both nicotinic & adrenergic receptors;  structure;  RN given refers to cpd without isomeric designation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B123053 Hordenine CAS No. 539-15-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(dimethylamino)ethyl]phenol
Source PubChem
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InChI

InChI=1S/C10H15NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KUBCEEMXQZUPDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

3595-05-9 (unspecified sulfate), 6027-23-2 (hydrochloride), 622-64-0 (sulfate[2:1]), 62493-39-4 (sulfate[1:1])
Record name Hordenine
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DSSTOX Substance ID

DTXSID2046096
Record name Hordenine
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Molecular Weight

165.23 g/mol
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Physical Description

Solid
Record name Hordenine
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Solubility

7 mg/mL
Record name Hordenine
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CAS No.

539-15-1
Record name Hordenine
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Record name Hordenine
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Record name Hordenine
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Record name 4-(2-dimethylaminoethyl)phenol
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Record name HORDENINE
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Record name Hordenine
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Melting Point

117.5 °C
Record name Hordenine
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Foundational & Exploratory

The Hordenine Biosynthesis Pathway in Hordeum vulgare: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Enzymatic Cascade, Regulation, and Quantification of a Key Barley Alkaloid

This technical guide provides a comprehensive overview of the hordenine biosynthesis pathway in Hordeum vulgare (barley), tailored for researchers, scientists, and professionals in drug development. This compound, a phenylethylamine alkaloid, is a significant secondary metabolite in barley, particularly in germinating seedlings, and has garnered interest for its potential pharmacological and allelopathic properties. This document details the core biosynthetic pathway, the enzymes involved, quantitative data on metabolite accumulation, and relevant experimental protocols.

The Core Biosynthetic Pathway of this compound

This compound biosynthesis in Hordeum vulgare is a specialized metabolic pathway that converts the amino acid L-tyrosine into the final product, this compound (N,N-dimethyltyramine), through a series of enzymatic reactions. This pathway is primarily active in the roots of young, germinating barley seedlings.[1] The biosynthesis proceeds through two key intermediates: tyramine and N-methyltyramine.

The pathway can be summarized in three main steps:

  • Decarboxylation: The initial step involves the removal of the carboxyl group from L-tyrosine to produce tyramine. This reaction is catalyzed by the enzyme Tyrosine Decarboxylase (TyrDC).

  • First N-methylation: Tyramine is then methylated on the amino group to form N-methyltyramine.

  • Second N-methylation: A second methylation of N-methyltyramine yields the final product, this compound.

Evidence suggests that two distinct S-adenosylmethionine-dependent N-methyltransferase enzymes are responsible for the sequential methylation of tyramine to this compound in barley roots.[2] These enzymes have been shown to differ in their pH optima and stability and can be separated chromatographically.[2]

Hordenine_Biosynthesis_Pathway Tyrosine L-Tyrosine Tyramine Tyramine Tyrosine->Tyramine Tyrosine Decarboxylase (TyrDC) - CO₂ N_Methyltyramine N-Methyltyramine Tyramine->N_Methyltyramine Tyramine N-methyltransferase I + CH₃ (from SAM) This compound This compound N_Methyltyramine->this compound N-methyltyramine N-methyltransferase II + CH₃ (from SAM)

Enzymes of the this compound Biosynthesis Pathway

The conversion of L-tyrosine to this compound is catalyzed by a series of specific enzymes. While research is ongoing to fully characterize these enzymes in barley, the key enzymatic activities have been identified.

Tyrosine Decarboxylase (TyrDC)

Tyrosine decarboxylase (EC 4.1.1.25) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the first committed step in the this compound biosynthesis pathway. It facilitates the decarboxylation of L-tyrosine to form tyramine. While specific kinetic data for Hordeum vulgare TyrDC is limited, studies on TyrDC from other plant species provide insights into its properties. For instance, TyrDC from Rehmannia glutinosa exhibits a Km of 249.7 µM for tyrosine.[3] Interestingly, it has been noted that TyrDC from Hordeum vulgare may show a preference for L-DOPA as a substrate over tyrosine.[3]

N-methyltransferases

The two subsequent N-methylation steps are catalyzed by S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases. Research has indicated the presence of two distinct N-methyltransferase enzymes in barley roots responsible for this compound biosynthesis. These enzymes have been separated based on their different biochemical properties, such as pH optimum and stability. The first enzyme, a tyramine N-methyltransferase, converts tyramine to N-methyltyramine, and the second, likely an N-methyltyramine N-methyltransferase, completes the synthesis of this compound.

While the specific genes encoding these enzymes in the this compound pathway of barley have not been definitively cloned and characterized, studies on a related alkaloid, gramine, have identified an N-methyltransferase with a Km of 77 µM for its substrate, 3-aminomethylindole (AMI), and 184 µM for N-methyl-3-aminomethylindole (MAMI). This suggests that the N-methyltransferases in the this compound pathway may have similar kinetic properties.

Quantitative Data on this compound and Precursor Accumulation

The concentration of this compound and its precursors varies depending on the barley genotype, tissue type, developmental stage, and environmental conditions. The highest concentrations are typically found in the roots of young seedlings.

Table 1: Concentration of this compound and N-methyltyramine in Leaves and Roots of Different Barley Genotypes (2 and 4 days after germination)

Genotype GroupAnalyteTissueConcentration at 2 days (µmol/g FW)Concentration at 4 days (µmol/g FW)
In groupN-methyltyramineLeaves0.0240.027
In groupThis compoundLeaves0.0290.018
BarkeThis compoundRoots0.4090.225
T-G groupThis compoundLeaves0.010-
H.ag (Tibet) & Iq-In groupThis compoundLeaves-0.006

Data adapted from a study on allelopathic traits of different barley genotypes.

Table 2: Time Course of this compound, N-methyltyramine (NMT), and Tyramine Accumulation in Roots of Barley cv. Solist

TimeThis compound (nmol/g FW)N-methyltyramine (nmol/g FW)Tyramine (nmol/g FW)
Day 1 (8 am)~150~20~5
Day 1 (1 pm)~200~25~7
Day 1 (6 pm)~250~30~8
Day 2 (8 am)~300~35~10
Day 2 (1 pm)~350~40~12
Day 2 (6 pm)~400~45~15
Day 3 (8 am)~450~50~18
Day 3 (1 pm)~500~55~20
Day 3 (6 pm)~550~60~22
Day 4 (8 am)~600~65~25
Day 4 (1 pm)~650~70~28
Day 4 (6 pm)~700~75~30
Day 5 (8 am)~750~80~32
Day 5 (1 pm)~800~85~35
Day 5 (6 pm)~850~90~38
Day 8~900~95~40

Data are approximate values estimated from the graphical representation in the cited study.

Experimental Protocols

This section outlines generalized methodologies for the key experiments involved in studying the this compound biosynthesis pathway. Researchers should adapt these protocols based on their specific experimental setup and available instrumentation.

Metabolite Extraction and Quantification by HPLC-MS/MS

A robust method for the simultaneous quantification of tyrosine, tyramine, N-methyltyramine, and this compound is crucial for studying the pathway dynamics.

HPLC_Workflow Sample Sample Grinding Grinding Sample->Grinding Extraction Extraction Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Injection Injection Filtration->Injection Separation Separation Injection->Separation Detection Detection Separation->Detection Quantification Quantification Detection->Quantification Normalization Normalization Quantification->Normalization

Protocol:

  • Sample Preparation:

    • Harvest fresh barley tissue (e.g., roots from seedlings) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

    • Extract the powdered tissue with an appropriate volume of acidified methanol (e.g., 80% methanol with 0.1% formic acid) to ensure the protonation of the alkaloids and improve extraction efficiency.

    • Vortex the mixture thoroughly and incubate (e.g., on ice for 30 minutes).

    • Centrifuge the extract at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) for separation.

    • Mobile Phase: Employ a gradient elution with two solvents:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each analyte and internal standard.

  • Data Analysis:

    • Construct calibration curves for each analyte using authentic standards of known concentrations.

    • Quantify the analytes in the samples by comparing their peak areas to the calibration curves.

    • Normalize the results to the fresh or dry weight of the tissue sample.

Tyrosine Decarboxylase (TyrDC) Enzyme Assay

This spectrophotometric assay measures the production of tyramine from tyrosine.

Protocol:

  • Enzyme Extraction:

    • Homogenize fresh barley root tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 5 mM dithiothreitol, 1 mM EDTA, and 10% (w/v) polyvinylpolypyrrolidone).

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g for 20 minutes at 4°C).

    • Use the resulting supernatant as the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Reaction:

    • Prepare a reaction mixture containing:

      • 100 mM MES buffer (pH 6.5)

      • 10 mM L-tyrosine (substrate)

      • 0.1 mM pyridoxal-5'-phosphate (cofactor)

    • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding a known amount of the crude enzyme extract.

    • Incubate for a specific time (e.g., 30-60 minutes).

    • Stop the reaction by adding an acid (e.g., perchloric acid) and boiling.

  • Quantification of Tyramine:

    • The tyramine produced can be quantified by derivatizing it with a chromogenic reagent (e.g., 1-nitroso-2-naphthol) and measuring the absorbance at a specific wavelength (e.g., 450 nm).

    • Alternatively, the reaction can be stopped and the tyramine quantified by HPLC-MS/MS as described above.

  • Calculation of Enzyme Activity:

    • Calculate the specific activity of TyrDC as the amount of tyramine produced per unit of time per milligram of protein (e.g., nmol/min/mg protein).

N-methyltransferase (NMT) Enzyme Assay

This radiometric assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to the amine substrate (tyramine or N-methyltyramine).

Protocol:

  • Enzyme Extraction:

    • Prepare the crude enzyme extract from barley roots as described for the TyrDC assay.

  • Assay Reaction:

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 8.5)

      • 10 mM of the amine substrate (tyramine or N-methyltyramine)

      • A known concentration of [¹⁴C-methyl]-S-adenosyl-L-methionine

    • Pre-incubate the mixture at the desired temperature (e.g., 30°C).

    • Start the reaction by adding the enzyme extract.

    • Incubate for a specific time (e.g., 30-60 minutes).

    • Stop the reaction by adding a strong base (e.g., saturated sodium borate).

  • Extraction and Quantification of Radiolabeled Product:

    • Extract the radiolabeled methylated product (N-methyltyramine or this compound) into an organic solvent (e.g., ethyl acetate).

    • Quantify the radioactivity in the organic phase using liquid scintillation counting.

  • Calculation of Enzyme Activity:

    • Calculate the specific activity of the NMT as the amount of radiolabeled product formed per unit of time per milligram of protein (e.g., pmol/min/mg protein).

Regulation of this compound Biosynthesis

The biosynthesis of this compound is a tightly regulated process, influenced by developmental cues and environmental factors. While the precise regulatory network in barley is still being elucidated, several key aspects have been identified.

Developmental and Tissue-Specific Regulation

This compound accumulation is highly tissue-specific, with the highest levels found in the roots of young seedlings. The expression of the biosynthetic genes is likely under strict developmental control, being activated during early stages of germination and seedling establishment.

Regulation by Phytohormones

Phytohormones play a crucial role in regulating plant secondary metabolism. Jasmonates (JA) and abscisic acid (ABA) are well-known signaling molecules involved in plant defense and stress responses, and they are likely to be involved in the regulation of this compound biosynthesis. Stress conditions that lead to an increase in JA and ABA levels may also trigger an increase in this compound production as a defense mechanism. For instance, jasmonate is known to induce the expression of other alkaloid biosynthetic pathways in various plant species.

Regulatory_Pathway Stress Stress Phytohormones Phytohormones Stress->Phytohormones Transcription_Factors Transcription_Factors Phytohormones->Transcription_Factors Developmental_Cues Developmental_Cues Developmental_Cues->Phytohormones Biosynthetic_Genes Biosynthetic_Genes Transcription_Factors->Biosynthetic_Genes Transcriptional Regulation Hordenine_Accumulation Hordenine_Accumulation Biosynthetic_Genes->Hordenine_Accumulation Enzymatic Synthesis

Transcriptional Regulation

The expression of the genes encoding the enzymes of the this compound biosynthesis pathway is likely controlled by specific transcription factors. In plants, transcription factor families such as WRKY and MYB are known to regulate the biosynthesis of various secondary metabolites, including alkaloids. It is hypothesized that specific WRKY and MYB transcription factors in barley are activated in response to developmental and environmental signals, which in turn bind to the promoter regions of the this compound biosynthetic genes to modulate their expression.

Concluding Remarks

The biosynthesis of this compound in Hordeum vulgare is a well-defined pathway involving a small number of key enzymatic steps. This technical guide has provided an overview of the current understanding of this pathway, including quantitative data, experimental protocols, and regulatory aspects. Further research is needed to isolate and characterize the specific N-methyltransferase genes, to determine the precise kinetic parameters of the barley enzymes, and to fully unravel the complex regulatory network that governs this compound accumulation. A deeper understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also open up possibilities for the biotechnological production of this compound and the development of barley varieties with enhanced desirable traits.

References

The Pharmacological Profile of Hordenine at Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hordenine, a naturally occurring phenethylamine alkaloid found in various plants, including barley, has garnered interest for its potential sympathomimetic and nootropic effects. This technical guide provides an in-depth analysis of the pharmacological effects of this compound on adrenergic receptors. It summarizes the available quantitative data on its functional activity, details the experimental protocols for assessing its pharmacological profile, and visually represents the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential and mechanism of action of this compound.

Introduction

This compound (N,N-dimethyltyramine) is structurally related to the endogenous catecholamines, norepinephrine and epinephrine, suggesting a potential interaction with the adrenergic system.[1] Early studies characterized this compound as an indirectly acting adrenergic agent, primarily through the release of stored norepinephrine and inhibition of its reuptake.[2][3] More recent evidence has emerged demonstrating its direct, albeit low-potency, agonist activity at specific α-adrenergic receptor subtypes.[1] Additionally, this compound is known to be a selective substrate for monoamine oxidase B (MAO-B), which may contribute to its overall pharmacological effect by modulating neurotransmitter levels.[2] This guide synthesizes the current understanding of this compound's interactions with adrenergic receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the functional activity and enzymatic interactions of this compound.

Table 1: Functional Activity of this compound at Human Adrenergic Receptors

Receptor SubtypeAssay TypeParameterValue (µM)Emax (%)Reference
α1A-adrenergicCalcium influxEC50>1000-
α1B-adrenergicCalcium influxEC50>1000-
α1D-adrenergicCalcium influxEC50>1000-
α2A-adrenergicCalcium influxEC5069012
β1-adrenergic--Not Reported--
β2-adrenergic--Not Reported--

EC50: Half-maximal effective concentration; Emax: Maximum efficacy relative to the endogenous agonist, adrenaline.

Table 2: Kinetic Parameters of this compound at Rat Liver Monoamine Oxidase B (MAO-B)

EnzymeParameterValue (µM)Vmax (nmol/mg protein/h)Reference
MAO-BKm479128

Km: Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax; Vmax: Maximum rate of reaction.

Note: There is currently no publicly available data on the binding affinities (Ki values) of this compound for any adrenergic receptor subtype.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on the adrenergic system through a combination of direct and indirect mechanisms.

  • Direct Agonism at α2A-Adrenergic Receptors: this compound has been shown to be a weak partial agonist at the human α2A-adrenergic receptor. α2-adrenergic receptors are Gi-coupled receptors, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Indirect Adrenergic Action: A primary mechanism of this compound is its ability to displace norepinephrine from vesicular stores in presynaptic neurons, leading to an increase in its synaptic concentration. Furthermore, this compound can inhibit the norepinephrine transporter (NET), prolonging the presence of norepinephrine in the synaptic cleft.

  • MAO-B Substrate: this compound is a selective substrate for MAO-B, an enzyme responsible for the degradation of monoamines, including phenylethylamine and, to a lesser extent, dopamine. By competing for MAO-B, this compound may indirectly increase the levels of these neurotransmitters.

This compound's Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound vesicles Norepinephrine Vesicles This compound->vesicles NE Release net Norepinephrine Transporter (NET) This compound->net Inhibition mao_b MAO-B This compound->mao_b Substrate alpha2_receptor α2A-Adrenergic Receptor This compound->alpha2_receptor Direct Agonism ne_synapse Norepinephrine vesicles->ne_synapse Release net->ne_synapse Reuptake ne_synapse->alpha2_receptor Activation downstream Downstream Signaling (e.g., ↓cAMP) alpha2_receptor->downstream

This compound's multifaceted interaction with the adrenergic synapse.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature and representative protocols for assessing the pharmacological effects of this compound.

Functional Assay for α-Adrenergic Receptor Activation (Calcium Influx)

This protocol is based on the methodology described by Hintzen et al. (2024) for determining the functional potency of this compound at human α1 and α2-adrenergic receptors.

Objective: To measure the agonist activity of this compound at α-adrenergic receptor subtypes by quantifying intracellular calcium mobilization.

Materials:

  • Chem-1 cells stably overexpressing human ADRα1A, α1B, α1D, or α2A.

  • Assay buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Probenecid.

  • This compound stock solution (in a suitable solvent, e.g., DMSO).

  • Reference agonist (e.g., adrenaline).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Culture and Plating: Culture the specific adrenergic receptor-expressing Chem-1 cells according to standard protocols. Seed the cells into 96-well black, clear-bottom microplates at an appropriate density and allow them to adhere and grow to confluence.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), Pluronic F-127 (0.02%), and probenecid (2.5 mM) in assay buffer.

  • Remove the culture medium from the cells and add the loading buffer to each well.

  • Incubate the plate for 1 hour at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

  • Fluorescence Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the this compound dilutions or reference agonist to the respective wells.

    • Immediately place the plate in a fluorescence plate reader and measure the kinetic fluorescence signal (excitation/emission wavelengths appropriate for the dye, e.g., 485/520 nm for Fluo-4) for a defined period.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Normalize the data to the baseline fluorescence and express it as a percentage of the maximal response induced by the reference agonist.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Calcium_Influx_Assay_Workflow start Start cell_culture Culture ADR-expressing cells in 96-well plates start->cell_culture dye_loading Load cells with calcium-sensitive dye cell_culture->dye_loading compound_prep Prepare serial dilutions of this compound dye_loading->compound_prep measurement Measure kinetic fluorescence upon compound addition compound_prep->measurement data_analysis Analyze data to determine EC50 and Emax measurement->data_analysis end End data_analysis->end

Workflow for the calcium influx functional assay.
Norepinephrine Reuptake Inhibition Assay

This is a representative protocol for determining the inhibitory activity of this compound on the norepinephrine transporter (NET).

Objective: To measure the IC50 value of this compound for the inhibition of norepinephrine reuptake in cells endogenously or recombinantly expressing the NET.

Materials:

  • SK-N-BE(2)C cells (endogenously expressing NET) or HEK293 cells stably transfected with human NET.

  • Krebs-Ringer-HEPES (KRH) assay buffer.

  • [³H]-Norepinephrine.

  • This compound stock solution.

  • Reference NET inhibitor (e.g., desipramine).

  • 24-well cell culture plates.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Cell Culture and Plating: Plate the cells in 24-well plates and grow to confluence.

  • Assay Preparation: On the day of the assay, wash the cells with KRH buffer.

  • Prepare serial dilutions of this compound and a fixed concentration of the reference inhibitor (for determining non-specific uptake) in KRH buffer.

  • Inhibition Assay:

    • Pre-incubate the cells with the this compound dilutions, reference inhibitor, or vehicle for 10-20 minutes at room temperature.

    • Initiate the uptake by adding [³H]-Norepinephrine at a concentration close to its Km value for the transporter.

    • Incubate for a defined period (e.g., 10-15 minutes) at room temperature.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Radioactivity Measurement:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of the reference inhibitor) from the total uptake.

    • Express the data as a percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MAO-B Kinetic Assay

This protocol is a representative method for determining the kinetic parameters (Km and Vmax) of this compound as a substrate for MAO-B.

Objective: To determine the Michaelis-Menten kinetics of this compound deamination by MAO-B.

Materials:

  • Source of MAO-B (e.g., rat liver mitochondria).

  • Phosphate buffer (pH 7.4).

  • This compound solutions of varying concentrations.

  • A method for detecting the product of the reaction (e.g., spectrophotometric measurement of hydrogen peroxide production or HPLC analysis of the deaminated metabolite).

  • Spectrophotometer or HPLC system.

Procedure:

  • Enzyme Preparation: Prepare a suspension of rat liver mitochondria, a rich source of MAO-B.

  • Enzyme Assay:

    • In a reaction vessel, combine the phosphate buffer and the MAO-B preparation.

    • Initiate the reaction by adding this compound at various concentrations.

    • Incubate at 37°C for a fixed time, ensuring the reaction remains in the linear range.

  • Product Detection:

    • Stop the reaction (e.g., by adding acid or by heat inactivation).

    • Measure the amount of product formed using a suitable detection method. For example, a coupled enzyme assay can be used to measure hydrogen peroxide production spectrophotometrically.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each this compound concentration.

    • Plot the reaction velocity against the substrate (this compound) concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. A Lineweaver-Burk plot (1/V vs. 1/[S]) can also be used for visualization and initial parameter estimation.

Conclusion

This compound exhibits a complex pharmacological profile at adrenergic receptors, characterized by indirect sympathomimetic actions, including norepinephrine release and reuptake inhibition, and direct, low-potency agonism at α2A-adrenergic receptors. It also serves as a selective substrate for MAO-B. The available quantitative data, primarily from functional assays, indicate that this compound's direct effects on adrenergic receptors are likely to occur at higher concentrations. The lack of binding affinity data and a comprehensive evaluation of its effects on β-adrenergic receptors represent significant gaps in the current understanding of its pharmacology. The detailed experimental protocols provided in this guide offer a framework for further investigation into the nuanced interactions of this compound with the adrenergic system, which is crucial for elucidating its therapeutic potential and safety profile. Further research is warranted to fully characterize its receptor binding profile and to explore its functional effects across all adrenergic receptor subtypes.

References

Hordenine as a Selective MAO-B Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in various plants, most notably barley (Hordeum vulgare). It is structurally related to the biogenic amine tyramine and has garnered interest for its potential pharmacological effects. This technical guide provides an in-depth overview of this compound's role as a selective substrate and potential inhibitor of Monoamine Oxidase B (MAO-B), an enzyme of significant interest in the context of neurodegenerative diseases and other neurological disorders. This document summarizes the available quantitative data, details relevant experimental protocols for its study, and illustrates the key signaling pathways influenced by MAO-B modulation.

Quantitative Data on this compound's Interaction with MAO-B

While this compound is primarily characterized as a selective substrate for MAO-B, its direct inhibitory activity (IC50 or Ki values) is not extensively documented in publicly available literature. The most cited quantitative data describes its enzymatic kinetics as a substrate in rat liver mitochondria.

Table 1: Michaelis-Menten Constants for this compound and Tyramine with Rat Liver MAO

SubstrateMichaelis Constant (Km)Maximum Velocity (Vmax)Source
This compound479 µM128 nmol/mg protein/h[1]
Tyramine144 µM482 nmol/mg protein/h[1]

This data indicates that this compound has a lower affinity for MAO-B than tyramine (higher Km) and is metabolized at a slower rate (lower Vmax). Studies have shown that this compound is not deaminated by MAO-A.[1]

Some studies describe this compound as a "weak MAO-inhibitor" or a "mixed MAO substrate/inhibitor" in human adipose tissue, though specific inhibitory constants are not provided.[2] Further research is required to definitively quantify its IC50 and Ki values for both MAO-A and MAO-B to establish a comprehensive inhibitory profile.

Experimental Protocols for Assessing MAO-B Inhibition

To determine the inhibitory potential of this compound or other novel compounds on MAO-B, various in vitro assays can be employed. Below are detailed methodologies for common spectrophotometric and fluorometric assays, adapted for the evaluation of a test compound like this compound.

Spectrophotometric MAO-B Inhibition Assay

This method measures the change in absorbance of a substrate or product of the MAO-B reaction. A common substrate for this assay is kynuramine, which is oxidized by MAO to 4-hydroxyquinoline, a product that can be monitored spectrophotometrically.

Principle: MAO-B catalyzes the oxidative deamination of kynuramine, leading to the formation of an unstable aldehyde intermediate which then cyclizes to form 4-hydroxyquinoline. The rate of 4-hydroxyquinoline formation is measured by an increase in absorbance at approximately 314 nm.

Materials:

  • Recombinant human MAO-B enzyme

  • Kynuramine dihydrobromide (substrate)

  • This compound (test inhibitor)

  • Selegiline (positive control inhibitor)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Spectrophotometer capable of reading in the UV range

  • 96-well UV-transparent microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of kynuramine in ultrapure water.

    • Prepare stock solutions of this compound and selegiline in a suitable solvent (e.g., DMSO or water). Further dilute to desired concentrations in the assay buffer.

    • Dilute the MAO-B enzyme to the desired concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the test inhibitor (this compound) at various concentrations, and the MAO-B enzyme.

    • Include wells for a negative control (no inhibitor) and a positive control (selegiline).

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the kynuramine substrate to all wells.

    • Immediately begin monitoring the increase in absorbance at 314 nm in kinetic mode for a set duration (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the initial reaction rates (V0) from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each this compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Fluorometric MAO-B Inhibition Assay

Fluorometric assays often offer higher sensitivity than spectrophotometric methods. A common approach involves the measurement of hydrogen peroxide (H₂O₂), a byproduct of the MAO reaction, using a fluorogenic probe.

Principle: MAO-B oxidizes a substrate (e.g., benzylamine or tyramine), producing an aldehyde, ammonia, and H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorogenic probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be measured.

Materials:

  • Recombinant human MAO-B enzyme

  • Benzylamine or Tyramine (substrate)

  • This compound (test inhibitor)

  • Selegiline (positive control inhibitor)

  • Amplex Red (or similar fluorogenic probe)

  • Horseradish peroxidase (HRP)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Fluorometric microplate reader

  • 96-well black, flat-bottom microplates

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the substrate, this compound, and selegiline as described for the spectrophotometric assay.

    • Prepare a working solution of Amplex Red and HRP in the assay buffer. This solution should be protected from light.

    • Dilute the MAO-B enzyme in the assay buffer.

  • Assay Setup:

    • In a 96-well black plate, add the assay buffer, the test inhibitor (this compound) at various concentrations, and the MAO-B enzyme.

    • Include negative and positive control wells.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a mixture of the substrate and the Amplex Red/HRP working solution to all wells.

    • Measure the increase in fluorescence (e.g., excitation ~535 nm, emission ~587 nm) in kinetic mode for a set duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence vs. time curve.

    • Determine the percentage of inhibition and calculate the IC50 value as described for the spectrophotometric assay.

Signaling Pathways and Logical Relationships

MAO-B is not only involved in neurotransmitter metabolism but also plays a role in cellular signaling, particularly in the context of neuroinflammation and oxidative stress. Inhibition of MAO-B can modulate these pathways.

MAO-B and Neuroinflammation

Activated microglia and astrocytes, key players in neuroinflammation, exhibit increased MAO-B expression. The catalytic activity of MAO-B produces reactive oxygen species (ROS), which can activate pro-inflammatory signaling pathways such as NF-κB and MAPK.

MAO_B_Neuroinflammation cluster_microglia Microglia / Astrocyte Inflammatory Stimulus Inflammatory Stimulus MAO_B MAO-B (Upregulated) Inflammatory Stimulus->MAO_B ROS ROS Production (H₂O₂) MAO_B->ROS NF_kB_MAPK NF-κB & MAPK Activation ROS->NF_kB_MAPK Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB_MAPK->Pro_inflammatory_Cytokines Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation This compound This compound (Inhibition) This compound->MAO_B

Caption: MAO-B's role in neuroinflammatory signaling.

Recent studies have shown that this compound can inhibit neuroinflammation by suppressing the NF-κB and MAPK signaling pathways, suggesting a neuroprotective effect.[3]

MAO-B and cAMP Signaling

The cyclic AMP (cAMP) signaling pathway is a crucial intracellular second messenger system. Some evidence suggests that MAO-B inhibitors can modulate this pathway, potentially impacting the expression of inflammatory cytokines.

MAO_B_cAMP_Signaling cluster_cell Cell Inflammatory_Signal Inflammatory Signal (e.g., LPS) AC Adenylyl Cyclase Inflammatory_Signal->AC cAMP cAMP AC->cAMP PKA_EPAC PKA / EPAC cAMP->PKA_EPAC Downstream_Effectors Downstream Effectors (e.g., CREB) PKA_EPAC->Downstream_Effectors Cytokine_Expression Cytokine Gene Expression Downstream_Effectors->Cytokine_Expression MAO_B_Inhibitor MAO-B Inhibitor (e.g., this compound) MAO_B_Inhibitor->cAMP Modulation Hordenine_MAO_B_Workflow Start Start: Characterization of This compound's MAO-B Inhibition Assay_Selection Select Assay Method (Spectrophotometric or Fluorometric) Start->Assay_Selection IC50_Determination Determine IC50 for MAO-A and MAO-B Assay_Selection->IC50_Determination Selectivity_Index Calculate Selectivity Index (IC50 MAO-A / IC50 MAO-B) IC50_Determination->Selectivity_Index Kinetic_Studies Perform Kinetic Studies (Lineweaver-Burk Plot) IC50_Determination->Kinetic_Studies Reversibility_Assay Conduct Reversibility Assay (e.g., Dialysis) IC50_Determination->Reversibility_Assay End End: Comprehensive Inhibitory Profile Selectivity_Index->End Mechanism_Determination Determine Inhibition Mechanism (Competitive, Non-competitive, etc.) Kinetic_Studies->Mechanism_Determination Mechanism_Determination->End Reversibility_Conclusion Determine if Inhibition is Reversible or Irreversible Reversibility_Assay->Reversibility_Conclusion Reversibility_Conclusion->End

References

Hordenine Beyond Barley: An In-depth Technical Guide to Alternative Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of natural sources of the phenethylamine alkaloid hordenine, extending beyond the well-documented presence in barley (Hordeum vulgare). This document details the quantitative distribution of this compound across various plant families, outlines precise experimental protocols for its extraction and analysis, and illustrates the foundational biosynthetic pathway. The information presented herein is intended to support research and development initiatives in pharmacology, natural product chemistry, and related disciplines.

Quantitative Analysis of this compound in Various Plant Species

The concentration of this compound can vary significantly between different plant species, and even within different parts of the same plant. Environmental and genetic factors also contribute to this variability[1]. The following table summarizes the reported quantitative data for this compound content in several plant species, offering a comparative look at sources beyond barley.

FamilyGenus & SpeciesPlant PartThis compound ContentReference(s)
Aizoaceae Sceletium tortuosumFoliage and Stems0.027 - 1.071 mg/g[2][3]
Cactaceae Echinopsis candicans (syn. Trichocereus candicans)0.5 - 5.0%
Echinopsis pachanoi (San Pedro Cactus)Present (trace amounts)[4][5]
Ariocarpus retususPresent
Ariocarpus kotschoubeyanusPresent
Coryphantha vivipara var. arizonicaPresent
Lophophora williamsii (Peyote)TaprootMain alkaloid
Fabaceae Acacia berlandieriDried Leaves0.28 - 0.66% (total alkaloids)
Acacia rigidulaBark0.06 - 0.5 ppm
Desmodium gangeticumRootsPresent
Poaceae Sorghum bicolor (Sorghum)Seedlings~0.1%
Panicum miliaceum (Proso Millet)Seedlings~0.2%

Experimental Protocols for this compound Analysis

Accurate quantification of this compound from complex plant matrices is critical for research and development. Below are detailed methodologies for extraction and analysis from two distinct plant sources, utilizing High-Performance Liquid Chromatography (HPLC) and Direct Analysis in Real Time-High-Resolution Mass Spectrometry (DART-HRMS).

Protocol 1: Extraction and HPLC Quantification of Phenethylamines from Acacia berlandieri

This method outlines a simplified procedure for the extraction and quantification of this compound and other phenethylamines from Acacia berlandieri.

1. Sample Preparation:

  • Freeze and lyophilize fresh plant material.

  • Grind the dried tissue through a 1-mm screen.

2. Extraction:

  • Extract the dried, ground plant tissue with 1% glacial acetic acid (1:20 wt/vol) overnight on a rotary shaker.

  • Filter the extract to remove solid plant material.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Pass the filtrate through a high-sulfonated polymeric SPE tube to retain the amine compounds.

  • Wash the SPE tube to remove impurities.

  • Elute the amines from the tube.

4. HPLC Analysis:

  • Separate and detect the eluted amines using reversed-phase HPLC.

  • The recovery efficiency for this compound using this SPE technique has been reported to be approximately 101%.

Protocol 2: DART-HRMS Quantification of this compound in Sceletium tortuosum

This protocol details a rapid and effective method for the detection and quantification of this compound in Sceletium tortuosum using DART-HRMS.

1. Sample Preparation:

  • Extract the plant material (foliage and stems) with a suitable solvent.

  • Centrifuge an aliquot of the extract at 5000g for 10 minutes.

2. Internal Standard Spiking:

  • To 100 μL of the supernatant, add 100 μL of a 20 μg/mL this compound-d6 internal standard solution.

3. DART-HRMS Analysis:

  • Analyze the extracts alongside a standard curve and quality control standards.

  • Use the peak area ratio of the this compound peak (m/z 166.1232) to the internal standard this compound-d6 peak (m/z 172.1608) to determine the concentration from the calibration curve.

  • The lower limit of quantification (LLOQ) for this method was found to be 1 μg/mL.

Biosynthetic and Signaling Pathways

The primary biosynthetic pathway for this compound is well-established and proceeds from the amino acid L-tyrosine. This pathway is understood to be conserved across various plant species, including those in the Cactaceae family.

The biosynthesis of this compound involves a series of enzymatic steps, beginning with the decarboxylation of tyrosine to tyramine. This is followed by a two-step N-methylation process, first yielding N-methyltyramine, and subsequently, this compound. In peyote (Lophophora williamsii), it is suggested that tyramine is preferentially directed towards the synthesis of this compound.

Beyond its biosynthesis, this compound may play a role in plant defense mechanisms. In barley, it has been implicated in the jasmonate-dependent defense pathway.

Below are diagrams illustrating the this compound biosynthetic pathway and a general experimental workflow for its quantification.

hordenine_biosynthesis Tyrosine L-Tyrosine Tyramine Tyramine Tyrosine->Tyramine Tyrosine Decarboxylase N_Methyltyramine N-Methyltyramine Tyramine->N_Methyltyramine N-methyltransferase This compound This compound N_Methyltyramine->this compound N-methyltransferase

This compound Biosynthetic Pathway

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis plant_material Plant Material (e.g., leaves, stems, roots) drying Drying (Lyophilization) plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., 1% Acetic Acid) grinding->extraction filtration Filtration extraction->filtration spe Solid-Phase Extraction (SPE) filtration->spe elution Elution spe->elution hplc HPLC Analysis elution->hplc dart_ms DART-HRMS Analysis elution->dart_ms

This compound Quantification Workflow

References

Hordenine as a Trace Amine in Mammalian Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in various plants, notably in germinating barley (Hordeum vulgare). As a structural analog of the trace amine tyramine, this compound is increasingly recognized for its role as a bioactive trace amine in mammalian systems. Its pharmacological profile is complex, characterized by interactions with trace amine-associated receptors (TAARs), adrenergic receptors, and dopaminergic systems. This technical guide provides an in-depth overview of this compound's biosynthesis, its molecular pharmacology with a focus on TAAR1, its physiological effects, and detailed experimental protocols for its characterization. Quantitative data are summarized for comparative analysis, and key molecular pathways are visualized to facilitate a deeper understanding of its mechanism of action.

Introduction

Trace amines are a class of endogenous amine compounds present in mammalian tissues at concentrations significantly lower than classical biogenic amine neurotransmitters like dopamine and serotonin. Despite their low abundance, they play crucial roles as neuromodulators. This compound, chemically 4-[2-(dimethylamino)ethyl]phenol, is the N,N-dimethyl derivative of tyramine and is classified as a trace amine.[1] Its primary mechanism of action was initially thought to be the release of stored norepinephrine, classifying it as an indirectly acting sympathomimetic.[2][3] However, with the discovery of the trace amine-associated receptor family, particularly TAAR1, a more direct role for this compound in modulating monoaminergic systems has emerged.[1][4] This guide explores the multifaceted role of this compound, from its synthesis to its complex interactions within mammalian physiology.

Biosynthesis and Metabolism

This compound is biosynthesized in mammals from the amino acid L-tyrosine. The pathway involves a two-step enzymatic process. First, tyrosine is decarboxylated to form tyramine. Subsequently, tyramine undergoes two successive N-methylation steps, catalyzed by methyltransferase enzymes, to first form N-methyltyramine and finally this compound.

Metabolically, this compound is a substrate for monoamine oxidase-B (MAO-B), which deaminates it. Its susceptibility to MAO-B suggests that orally ingested this compound that enters circulation could influence the sympathetic nervous system.

This compound Biosynthesis Tyrosine L-Tyrosine Decarboxylase Aromatic L-amino acid decarboxylase Tyrosine->Decarboxylase Tyramine Tyramine Methyltransferase1 N-Methyltransferase Tyramine->Methyltransferase1 N_Methyl N-Methyltyramine Methyltransferase2 N-Methyltransferase N_Methyl->Methyltransferase2 This compound This compound Decarboxylase->Tyramine Methyltransferase1->N_Methyl Methyltransferase2->this compound

Caption: Biosynthetic pathway of this compound from L-Tyrosine.

Molecular Pharmacology and Receptor Interactions

This compound's pharmacological effects are mediated through its interaction with several key receptor systems. It is a known agonist of Trace Amine-Associated Receptor 1 (TAAR1) and the Dopamine D2 receptor (D2R), and also interacts with adrenergic receptors.

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G-protein coupled receptor (GPCR) primarily coupled to the Gs alpha-subunit. Agonist binding, including by this compound, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade can modulate the activity of dopamine, serotonin, and norepinephrine systems. In studies using HEK293 cells expressing rat TAAR1, this compound at a 1 µM concentration demonstrated a potency nearly identical to that of β-phenethylamine in stimulating cAMP production.

This compound TAAR1 Signaling cluster_membrane Plasma Membrane TAAR1 TAAR1 Gs Gs TAAR1->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes Gs->AC Activates This compound This compound This compound->TAAR1 Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Modulation of Monoamine Transporters) PKA->Response Phosphorylates

Caption: this compound-mediated TAAR1 Gs-coupled signaling cascade.
Dopaminergic and Adrenergic Systems

This compound acts as a dopamine D2 receptor agonist with functional selectivity. It promotes G-protein activation with an efficacy similar to dopamine but antagonizes β-arrestin recruitment. This biased agonism may lead to a more prolonged effect on the brain's reward center. This compound also interacts with the adrenergic system, primarily as an indirect agent that liberates norepinephrine from storage vesicles. Direct receptor activation has also been observed, specifically at the α2A-adrenergic receptor, albeit with low potency.

Quantitative Data on this compound Receptor Interactions

The following table summarizes key quantitative parameters for this compound's interaction with mammalian receptors.

Receptor TargetSpeciesAssay TypeValue (µM)ParameterReference
Dopamine D2 HumanRadioligand Binding13Ki
TAAR1 HumancAMP Accumulation47EC50
Adrenergic α2A HumanCa2+ Mobilization690EC50

Physiological and Pharmacological Effects

Parenteral administration of high doses of this compound in animal models (rats, dogs, horses) induces distinct, though transient, physiological effects:

  • Cardiovascular: It produces a positive inotropic effect (increased heart contraction strength), and elevates both systolic and diastolic blood pressure.

  • Gastrointestinal: It inhibits gut motility.

  • Respiratory: In horses, intravenous administration caused significant but temporary respiratory distress, with rates increasing by approximately 250%.

  • Central Nervous System: this compound appears to have minimal effect on psychomotor behavior in mice.

Notably, these effects are often not observed with oral administration, likely due to poor bioavailability and rapid metabolism.

Experimental Protocols

Accurate characterization of this compound's pharmacology requires robust and reproducible experimental methodologies.

Protocol: TAAR1 Functional Assay (cAMP Accumulation)

This protocol describes a method to quantify this compound's agonistic activity at human TAAR1 by measuring intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA).

1. Cell Culture:

  • Use HEK293T cells stably expressing human TAAR1.

  • Culture cells in DMEM (4.5 g/L glucose, 584 mg/L L-glutamine) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 µg/mL puromycin for selection. Maintain in a humidified incubator at 37°C with 5% CO2.

  • Seed cells (90,000–250,000 cells/well) in a 48-well plate two days prior to the assay.

2. Assay Procedure:

  • Two hours before the assay, replace the culture medium with one containing 10% charcoal-stripped fetal bovine serum.

  • Prepare the assay buffer: Earle's Balanced Salt Solution (EBSS) containing 15 mM HEPES, 1 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation), and 0.02% ascorbic acid (as an antioxidant).

  • Pre-incubate the cells in the assay buffer for 20 minutes at 37°C.

  • Prepare serial dilutions of this compound in the assay buffer.

  • Expose cells to the test compound dilutions for 1 hour in the incubator (37°C, 5% CO2).

  • Terminate the reaction by discarding the buffer and lysing the cells with 3% trichloroacetic acid. Incubate at room temperature on a plate shaker for 2 hours.

3. Detection and Analysis:

  • Dilute the cell lysates appropriately.

  • Measure cAMP concentration using a commercial cAMP ELISA kit, following the manufacturer's protocol.

  • Present data as a percentage of the maximal cAMP level induced by a full TAAR1 agonist like phenethylamine.

  • Fit concentration-response data to a non-linear regression curve to determine the EC50 value.

Methodology: Radioligand Binding Assay (Ki Determination)

The binding affinity (Ki) of this compound at a target receptor (e.g., Dopamine D2) is determined using a competitive radioligand binding assay.

1. Membrane Preparation:

  • Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).

  • Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in a final assay binding buffer.

  • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

2. Binding Reaction:

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2R) and a range of concentrations of unlabeled this compound.

  • Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.

3. Separation and Counting:

  • Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters, which trap the membranes.

  • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Measure the radioactivity trapped on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the IC50 value by fitting the competition data to a non-linear curve.

  • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow start Target Identification (e.g., TAAR1, D2R) binding In Vitro Radioligand Binding Assay (Determine Ki) start->binding functional In Vitro Functional Assay (e.g., cAMP, Ca2+) (Determine EC50, Emax) start->functional binding->functional invivo In Vivo Animal Model (Assess Physiological Effects) functional->invivo pk Pharmacokinetic Studies (Determine T1/2, Bioavailability) invivo->pk end Pharmacological Profile pk->end

Caption: General workflow for pharmacological characterization.

Conclusion and Future Directions

This compound is a pharmacologically active trace amine with a distinct profile as a TAAR1 agonist, a biased dopamine D2 receptor agonist, and an indirect sympathomimetic. Its effects are most pronounced upon parenteral administration, highlighting the importance of pharmacokinetic considerations in study design and potential therapeutic applications. While its presence in food and beverages like beer is established, the physiological relevance of dietary this compound intake requires further investigation, as current studies suggest plasma concentrations from normal consumption are below those needed for direct receptor activation. Future research should focus on elucidating the functional selectivity of this compound at TAAR1 and D2R, exploring its potential as a lead compound for developing biased ligands, and investigating its role in the gut-brain axis, given its effects on gastrointestinal motility.

References

In Vivo Metabolism and Pharmacokinetic Profile of Hordenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hordenine, a naturally occurring phenylethylamine alkaloid found in various plants, notably barley, has garnered significant interest for its diverse pharmacological activities. Understanding its fate within a biological system is paramount for the development of this compound-based therapeutics and for assessing its safety profile. This technical guide provides a comprehensive overview of the in vivo metabolism and pharmacokinetic profile of this compound, drawing from key studies in both human and animal models. The document details its metabolic pathways, summarizes quantitative pharmacokinetic parameters, and outlines the experimental methodologies employed in this research.

In Vivo Metabolism of this compound

The metabolism of this compound in vivo primarily involves Phase I and Phase II biotransformation reactions, leading to the formation of more polar and readily excretable metabolites.

Metabolic Pathways

This compound undergoes metabolism through two principal pathways:

  • Phase I Metabolism (Oxidative Deamination): this compound is a selective substrate for monoamine oxidase B (MAO-B), an enzyme primarily found in the liver. MAO-B catalyzes the oxidative deamination of this compound, although it is not metabolized by intestinal MAO-A. This enzymatic reaction is a key step in the initial breakdown of the this compound molecule.

  • Phase II Metabolism (Conjugation): Following oral administration, this compound is rapidly subjected to extensive Phase II metabolism. The primary conjugation reactions are sulfation and glucuronidation, which occur at the phenolic hydroxyl group of the this compound molecule. In humans, sulfation appears to be the predominant initial metabolic route, followed by glucuronidation[1][2]. The resulting metabolites are this compound sulfate and this compound glucuronide.

The metabolic pathway of this compound can be visualized as follows:

Hordenine_Metabolism This compound This compound p1 This compound->p1 MAOB_Metabolite Oxidative Metabolites Hordenine_Sulfate This compound Sulfate Hordenine_Glucuronide This compound Glucuronide p1->MAOB_Metabolite MAO-B p1->Hordenine_Sulfate Sulfation p1->Hordenine_Glucuronide Glucuronidation

In vivo metabolic pathways of this compound.

Pharmacokinetic Profile of this compound

The pharmacokinetic profile of this compound has been investigated in both humans and horses, revealing species-specific differences in its absorption, distribution, metabolism, and excretion (ADME).

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from published studies.

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterValueSpeciesDoseRoute of AdministrationReference
Cmax (free this compound) 12.0–17.3 nMHuman0.075 mg/kg (from beer)Oral[1][2]
Tmax (free this compound) 0–60 minHuman0.075 mg/kg (from beer)Oral[1]
t½ (free this compound) 52.7–66.4 minHuman0.075 mg/kg (from beer)Oral
Urinary Excretion (24h) 9.9% of ingested doseHuman0.075 mg/kg (from beer)Oral

Table 2: Pharmacokinetic Parameters of this compound in Horses

ParameterValueSpeciesDoseRoute of AdministrationReference
Cmax ~1.0 µg/mLHorse2.0 mg/kgIntravenous
α-phase t½ ~3 minHorse2.0 mg/kgIntravenous
β-phase t½ ~35 minHorse2.0 mg/kgIntravenous
Bioavailability ~100%Horse2.0 mg/kgOral
Peak Urinary Conc. ~400 µg/mLHorse2.0 mg/kgIntravenous

Experimental Protocols

This section details the methodologies employed in key studies to determine the metabolism and pharmacokinetics of this compound.

Human Study: this compound Pharmacokinetics after Beer Consumption
  • Study Design: A pilot study involving four healthy volunteers who consumed beer equivalent to a dose of 0.075 mg of this compound per kg of body weight.

  • Sample Collection: Blood and urine samples were collected at various time points post-consumption.

  • Sample Preparation:

    • Plasma: Proteins were precipitated using an organic solvent.

    • Urine: Samples were diluted prior to analysis.

  • Analytical Method: An ultrahigh-performance liquid chromatography method coupled to electrospray ionization tandem mass spectrometry (UHPLC-ESI-MS/MS) was developed and validated for the quantification of this compound and its metabolites.

  • Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate key pharmacokinetic parameters including Cmax, Tmax, and elimination half-life.

Equine Study: this compound Pharmacokinetics
  • Study Design: Ten horses were administered this compound intravenously at a dose of 2.0 mg/kg body weight.

  • Sample Collection: Blood and urine samples were collected at predetermined intervals.

  • Analytical Method: While the specific analytical method is not detailed in the abstract, it is stated that plasma and urinary concentrations of this compound (free and conjugated) were determined.

  • Pharmacokinetic Analysis: The plasma concentration-time data was fitted to a two-compartment open model to determine the alpha-phase and beta-phase half-lives.

A generalized experimental workflow for a pharmacokinetic study of this compound is depicted below:

Experimental_Workflow Admin This compound Administration Sampling Blood & Urine Sampling Admin->Sampling Preparation Sample Preparation Sampling->Preparation Analysis UHPLC-MS/MS Analysis Preparation->Analysis Data_Analysis Pharmacokinetic Data Analysis Analysis->Data_Analysis Results PK Parameters (Cmax, Tmax, t½) Data_Analysis->Results

Generalized experimental workflow for a this compound pharmacokinetic study.

Conclusion

The in vivo metabolism of this compound is characterized by rapid Phase II conjugation, primarily through sulfation and glucuronidation, following absorption. Its pharmacokinetic profile demonstrates relatively rapid absorption and elimination, with notable differences observed between species. The data presented in this guide, including the summarized pharmacokinetic parameters and detailed experimental workflows, provide a valuable resource for researchers and drug development professionals working with this compound. Further studies are warranted to fully elucidate the complete metabolic fate and to explore the potential for drug-drug interactions involving the metabolic pathways of this compound.

References

chemical synthesis and purification of hordenine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Synthesis and Purification of Hordenine Hydrochloride

Introduction

This compound, chemically known as 4-[2-(dimethylamino)ethyl]phenol, is a phenethylamine alkaloid naturally occurring in various plants, most notably in germinated barley (Hordeum vulgare).[1][2] It is the N,N-dimethyl derivative of the biogenic amine tyramine.[1] this compound exhibits a range of pharmacological activities, including stimulating the central nervous system and acting as a vasoconstrictor, which has led to its use in nutritional supplements and research for potential therapeutic applications.[3][4]

This technical guide provides a comprehensive overview of the primary chemical synthesis routes and purification methods for obtaining high-purity this compound hydrochloride. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and workflow visualizations.

Chemical Synthesis of this compound

The synthesis of this compound can be approached through several distinct pathways, starting from various precursors. The most common methods involve the N-methylation of tyramine or multi-step syntheses from commercially available starting materials.

Route 1: Reductive Amination of Tyramine (Eschweiler-Clarke Reaction)

A classic and efficient method for synthesizing this compound is the Eschweiler-Clarke reaction, which involves the methylation of a primary or secondary amine using excess formaldehyde and formic acid. This reaction reductively aminates tyramine to yield the tertiary amine, this compound. The process is driven to completion by the formation of carbon dioxide gas and advantageously avoids the production of quaternary ammonium salts.

Eschweiler_Clarke_Synthesis Tyramine Tyramine Intermediate Iminium Ion Intermediate Tyramine->Intermediate Reaction with Formaldehyde Reagents Formaldehyde (HCHO) + Formic Acid (HCOOH) Reagents->Intermediate This compound This compound Intermediate->this compound Reduction by Formic Acid (Hydride Transfer)

Caption: Eschweiler-Clarke synthesis of this compound from tyramine.

Experimental Protocol:

  • To a reaction flask, add tyramine.

  • Add an excess of aqueous formaldehyde and formic acid to the flask.

  • Heat the reaction mixture, typically near boiling, under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced by the formate ion acting as a hydride donor.

  • Upon completion, the excess reagents are removed, and the this compound base is isolated.

  • The base is then dissolved in a suitable solvent (e.g., ethanol) and treated with hydrochloric acid to precipitate this compound hydrochloride.

Route 2: Synthesis from p-Hydroxyphenethyl Alcohol

This two-step synthesis provides a reliable route from a readily available starting material. The first step involves converting the hydroxyl group of p-hydroxyphenethyl alcohol into a better leaving group, such as a bromide, followed by nucleophilic substitution with dimethylamine.

Two_Step_Synthesis Start p-Hydroxyphenethyl Alcohol Intermediate 4-(2-Bromoethyl)phenol Start->Intermediate Step 1: Bromination HBr HBr (48%) HBr->Intermediate This compound This compound Intermediate->this compound Step 2: Amination Dimethylamine Dimethylamine (in Methanol) Dimethylamine->this compound

Caption: Two-step synthesis of this compound from p-hydroxyphenethyl alcohol.

Experimental Protocol:

  • Step 1: Preparation of 4-(2-Bromoethyl)phenol

    • Dissolve 50g of p-hydroxyphenethyl alcohol in 400ml of 48% hydrobromic acid (HBr).

    • Heat the solution to 100°C and stir for 10 hours.

    • Cool the mixture to room temperature, which should cause the product to precipitate.

    • Filter the white solid, wash with water until neutral, and dry to obtain the intermediate. A yield of approximately 74.5g can be expected.

  • Step 2: Synthesis of this compound

    • Add 20g of the prepared 4-(2-bromoethyl)phenol to 60ml of 45% dimethylamine in methanol solution.

    • Stir the reaction at room temperature for approximately 4 hours, monitoring completion with TLC.

    • After the reaction is complete, filter the solution.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound as a solid.

Route 3: Chemoenzymatic Synthesis from L-Tyrosine

This modern approach combines a biological step with a chemical step, offering a greener and more sustainable pathway starting from the abundant amino acid L-tyrosine. The process involves the enzymatic decarboxylation of L-tyrosine to tyramine, followed by a chemical reductive amination.

Chemoenzymatic_Synthesis cluster_step1 Step 1: Biocatalysis cluster_step2 Step 2: Chemical Synthesis Tyrosine L-Tyrosine Tyramine Tyramine Tyrosine->Tyramine Tyrosine Decarboxylase (LbTDC) This compound This compound Tyramine->this compound Reductive Amination Reagents Formaldehyde + Reducing Agent (e.g., STAB) Reagents->this compound

Caption: Chemoenzymatic synthesis of this compound from L-tyrosine.

Experimental Protocol (Continuous Flow Concept):

  • Step 1 (Bioconversion): A solution of L-tyrosine (e.g., 5 mM) is passed through a reactor containing immobilized tyrosine decarboxylase enzyme to produce tyramine.

  • Step 2 (Reductive Alkylation): The resulting tyramine solution is then mixed in-line with formaldehyde (e.g., 62.5 mM) and a reducing agent such as sodium triacetoxyborohydride (STAB) or picoline borane.

  • This chemoenzymatic cascade, particularly in a continuous flow setup, allows for the safe in-situ generation and conversion of tyramine, yielding this compound efficiently with short residence times.

Quantitative Data Summary for Synthesis
Synthesis RouteStarting MaterialKey ReagentsReaction ConditionsYieldReference
From Methyl p-hydroxyphenylacetateMethyl p-hydroxyphenylacetate (1 mol)Dimethylamine (10 mol), Methanol15-25°C, 20 hours80.4% (Intermediate)
From p-Hydroxyphenethyl Alcoholp-Hydroxyphenethyl alcohol (50g)48% HBr; 45% Dimethylamine/Methanol100°C, 10h (Step 1); RT, 4h (Step 2)~90% (this compound from intermediate)
HydrogenationFormula (II) Compound (22.2g)Pd/C catalyst, H₂, conc. HClRoom Temperature, 7 hoursNot specified
ChemoenzymaticL-TyrosineTyrosine Decarboxylase, Formaldehyde, STABContinuous Flow, mild conditions"Very good isolated yield"

Purification of this compound Hydrochloride

After synthesis, the crude this compound product must be purified to remove unreacted starting materials, reagents, and by-products. The final step is typically the formation and purification of the hydrochloride salt, which is more stable and soluble in water than the free base.

General Purification Workflow

The purification process generally involves isolation of the crude base, conversion to the hydrochloride salt, and purification of the salt by recrystallization.

Purification_Workflow Crude Crude this compound (Post-Reaction) Filtration Filtration / Extraction Crude->Filtration Concentration Solvent Removal (Reduced Pressure) Filtration->Concentration Salt_Formation Dissolve in Ethanol, Add HCl Concentration->Salt_Formation Recrystallization Recrystallization (from Ethanol) Salt_Formation->Recrystallization Drying Drying Recrystallization->Drying Pure Pure this compound Hydrochloride Drying->Pure

Caption: General workflow for the purification of this compound hydrochloride.

Purification by Recrystallization

Recrystallization is the most common method for purifying this compound hydrochloride. The choice of solvent is critical for obtaining high-purity crystals.

Experimental Protocol (Recrystallization):

  • Take the crude this compound hydrochloride solid obtained after synthesis and salt formation.

  • Place the solid in a flask and add a minimum amount of hot ethanol to dissolve it completely.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize the precipitation of crystals.

  • Collect the white, crystalline product by filtration.

  • Wash the crystals with a small amount of cold acetone or the recrystallization solvent to remove any remaining impurities.

  • Dry the purified this compound hydrochloride crystals under vacuum. The melting point of pure this compound hydrochloride is approximately 178°C.

Quantitative Data for Purification
Purification MethodSolvent SystemOutcomeReference
RecrystallizationEthanolWhite crystalline solid
RecrystallizationPetroleum ether-Ethanol (2:1)Crystalline solid
WashingAcetoneRemoves impurities from crude solid
Column ChromatographyCation exchange & Macroporous resinUsed for extraction from natural sources

References

Hordenine: A Multifaceted Neuromodulator with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Hordenine (N,N-dimethyltyramine), a naturally occurring phenethylamine alkaloid found in sources such as malted barley and beer, is emerging as a significant neuromodulator with a complex pharmacological profile.[1][2] Its structural similarity to key neurotransmitters like dopamine and norepinephrine underpins its diverse interactions with the central nervous system.[3] This guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Core Neuromodulatory Mechanisms

This compound exerts its effects through several key pathways, positioning it as a molecule of interest for conditions ranging from neurodegenerative diseases to mood disorders. Its primary mechanisms include agonism at the dopamine D2 receptor, inhibition of monoamine oxidase B (MAO-B), and modulation of adrenergic and trace amine-associated receptors.

Dopamine D2 Receptor Agonism

A significant body of research highlights this compound as a biased agonist of the dopamine D2 receptor (D2R).[4][5] Unlike the endogenous ligand dopamine, this compound stimulates the D2R through a G protein-dependent signaling pathway without recruiting β-arrestin. This biased agonism could lead to a more prolonged and distinct downstream signaling cascade, potentially offering therapeutic advantages by minimizing receptor desensitization and internalization. Studies have demonstrated that this interaction with D2R may contribute to feelings of reward and could play a role in mitigating motor deficits associated with Parkinson's disease. In animal models of Parkinson's, this compound has been shown to improve locomotor dysfunction, gait, and postural imbalance.

Monoamine Oxidase B (MAO-B) Inhibition

This compound acts as a selective substrate and inhibitor of monoamine oxidase B (MAO-B), an enzyme crucial for the degradation of dopamine. By inhibiting MAO-B, this compound can effectively increase the synaptic concentration of dopamine, which is a key therapeutic strategy in the management of Parkinson's disease and depression. This action complements its direct agonism at D2 receptors, providing a dual mechanism for enhancing dopaminergic neurotransmission.

Adrenergic System Modulation

This compound functions as an indirectly acting adrenergic agent, promoting the release of stored norepinephrine. This sympathomimetic activity can lead to increased heart rate, blood pressure, and alertness. Furthermore, recent studies have identified direct binding of this compound to adrenergic α1A and α2A receptors, suggesting a more complex interaction with the adrenergic system than previously understood.

Trace Amine-Associated Receptor 1 (TAAR1) Activation

This compound is an agonist at the human trace amine-associated receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor that modulates the activity of dopamine, norepinephrine, and serotonin transporters. Its activation by this compound represents another layer of its neuromodulatory effects, potentially influencing mood, focus, and attention.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound, providing a comparative look at its binding affinities and functional potencies across different targets.

Target Parameter Value Species/System
Dopamine D2 ReceptorKi13 µMHuman (recombinant)
Dopamine D2 ReceptorEC50 (cAMP inhibition)3.7 µMHuman (recombinant)
Monoamine Oxidase BKm479 µMRat liver
Adrenergic α2A ReceptorEC50690 µMHuman (recombinant)
Trace Amine-Associated Receptor 1EC50~8.8 µM (Phenethylamine as reference)Human (recombinant)

Table 1: Summary of this compound's In Vitro Receptor Binding and Functional Activity.

Parameter Value Species Route of Administration
Elimination Half-life (t1/2)52.7–66.4 minHumanOral (from beer)
Maximum Plasma Concentration (Cmax)12.0–17.3 nMHumanOral (from beer)
Elimination Half-life (β-phase)~35 minHorseIntravenous

Table 2: Pharmacokinetic Parameters of this compound.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions of this compound, the following diagrams have been generated using Graphviz.

Hordenine_D2R_Signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R Biased Agonist G_protein Gαi/o D2R->G_protein Activates Beta_arrestin β-Arrestin D2R->Beta_arrestin Does not recruit AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Dopamine Dopamine Dopamine->D2R Endogenous Agonist

Caption: this compound's biased agonism at the Dopamine D2 Receptor.

Hordenine_MAOB_Workflow cluster_invitro In Vitro MAO-B Inhibition Assay Rat_liver_mito Rat Liver Mitochondria (Source of MAO-B) Incubation Incubation at 37°C Rat_liver_mito->Incubation Hordenine_conc Varying Concentrations of this compound Hordenine_conc->Incubation Radiolabeled_substrate Radiolabeled Substrate (e.g., [14C]-Tyramine) Radiolabeled_substrate->Incubation Separation Separation of Metabolites (e.g., Chromatography) Incubation->Separation Quantification Quantification of Radioactivity Separation->Quantification Ki_calc Calculation of Ki Quantification->Ki_calc

Caption: Experimental workflow for determining MAO-B inhibition.

Hordenine_Neurotransmission_Logic This compound This compound MAOB_Inhibition MAO-B Inhibition This compound->MAOB_Inhibition D2R_Agonism D2R Agonism This compound->D2R_Agonism NE_Release Norepinephrine Release This compound->NE_Release TAAR1_Activation TAAR1 Activation This compound->TAAR1_Activation Dopamine_levels ↑ Dopamine Levels MAOB_Inhibition->Dopamine_levels Dopaminergic_signaling ↑ Dopaminergic Signaling D2R_Agonism->Dopaminergic_signaling Adrenergic_signaling ↑ Adrenergic Signaling NE_Release->Adrenergic_signaling Monoamine_modulation Modulation of Monoamine Transporters TAAR1_Activation->Monoamine_modulation Dopamine_levels->Dopaminergic_signaling Neuromodulatory_effects Neuromodulatory Effects (Mood, Cognition, Motor Control) Dopaminergic_signaling->Neuromodulatory_effects Adrenergic_signaling->Neuromodulatory_effects Monoamine_modulation->Neuromodulatory_effects

Caption: Logical relationships of this compound's neuromodulatory actions.

Detailed Experimental Protocols

A cohesive understanding of this compound's neuromodulatory potential requires an examination of the methodologies used to elucidate its effects. The following are representative protocols for key experiments.

Dopamine D2 Receptor Binding and Functional Assays

Objective: To determine the binding affinity (Ki) and functional activity (EC50) of this compound at the human dopamine D2 receptor.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing the human dopamine D2L receptor.

  • Radioligand: [³H]-Spiperone or another suitable D2R antagonist.

  • Non-specific binding control: Haloperidol or another unlabeled D2R antagonist.

  • Assay buffer: Tris-HCl buffer with appropriate salts (e.g., MgCl₂, NaCl, KCl).

  • For functional assays: Forskolin, cAMP assay kit.

Protocol for Radioligand Binding Assay:

  • Prepare cell membranes from HEK293-D2L cells.

  • In a 96-well plate, add cell membranes, varying concentrations of this compound, and a fixed concentration of [³H]-Spiperone.

  • For non-specific binding, add a high concentration of haloperidol.

  • Incubate at room temperature for a specified time (e.g., 60-90 minutes).

  • Harvest the membranes onto filter mats using a cell harvester.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the Ki value using competitive binding analysis software (e.g., Prism).

Protocol for cAMP Functional Assay:

  • Plate HEK293-D2L cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of this compound.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure intracellular cAMP levels using a suitable cAMP assay kit (e.g., HTRF, ELISA).

  • Generate a dose-response curve and calculate the EC50 value.

In Vivo Microdialysis for Neurotransmitter Level Assessment

Objective: To measure the effect of this compound administration on extracellular dopamine and norepinephrine levels in the brain of a living animal.

Materials:

  • Male Wistar rats or C57BL/6 mice.

  • This compound dissolved in a suitable vehicle (e.g., saline).

  • Microdialysis probes.

  • Stereotaxic apparatus.

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

  • Artificial cerebrospinal fluid (aCSF).

Protocol:

  • Surgically implant a guide cannula into the target brain region (e.g., striatum or nucleus accumbens) of anesthetized animals using a stereotaxic apparatus.

  • Allow the animals to recover for a specified period (e.g., 5-7 days).

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Administer this compound (e.g., intraperitoneally or subcutaneously) at the desired dose.

  • Continue collecting dialysate samples for several hours post-administration.

  • Analyze the concentration of dopamine, norepinephrine, and their metabolites in the dialysate samples using HPLC-ED.

  • Express the post-administration neurotransmitter levels as a percentage of the baseline levels.

Conclusion and Future Directions

This compound presents a compelling profile as a neuromodulator with the potential for therapeutic applications in a range of neurological and psychiatric disorders. Its multifaceted mechanism of action, encompassing direct receptor agonism, enzyme inhibition, and modulation of neurotransmitter release, suggests that it could offer a broad spectrum of effects.

Future research should focus on several key areas. Firstly, the functional selectivity of this compound at the D2 receptor warrants further investigation to fully understand the downstream consequences of its biased agonism. Secondly, while in vitro and animal studies are promising, clinical trials are necessary to determine the efficacy and safety of this compound in humans for specific conditions. Finally, a deeper exploration of its interactions with other neurotransmitter systems and its potential for synergistic effects with other compounds could unveil novel therapeutic strategies. The continued investigation of this compound is poised to provide valuable insights into its role as a neuromodulator and its potential as a lead compound for drug development.

References

The Degradation Pathway of Hordenine in Plant Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in a variety of plants, most notably in germinated barley (Hordeum vulgare)[1]. Its presence and concentration in plant tissues are transient, indicating that it undergoes active metabolism and degradation[2]. Understanding the degradation pathway of this compound is crucial for comprehending its physiological role in plants, including its involvement in defense mechanisms and allelopathy, as well as for harnessing its potential in agricultural and pharmaceutical applications. This technical guide provides a comprehensive overview of the current knowledge on the degradation of this compound in plant tissues, with a focus on barley.

Core Degradation Pathways

The degradation of this compound in plants is primarily characterized by two interconnected processes: demethylation and subsequent incorporation into the lignin polymer. Unlike in some microorganisms and animals, oxidative deamination does not appear to be a major degradation route in plants[2].

Demethylation of this compound

The initial step in this compound catabolism is its partial demethylation to N-methyltyramine. This has been demonstrated through radiolabeling studies in sprouting barley, where the administration of this compound-α-C14 resulted in the detection of radioactive N-methyltyramine. This demethylation is a reversible process, indicating a dynamic equilibrium between this compound and its precursor. However, the degradation does not proceed further to tyramine, nor does it revert to the amino acid precursors tyrosine or phenylalanine. The specific enzymes responsible for this compound demethylation in plants have not yet been fully characterized, but they are likely N-demethylases. In other plant alkaloid pathways, enzymes such as 2-oxoglutarate/Fe(II)-dependent dioxygenases and cytochrome P450s have been shown to catalyze N-demethylation reactions.

Incorporation into Lignin

A significant fate for both this compound and its demethylated product, N-methyltyramine, is their incorporation into the lignin polymer. Lignin is a complex aromatic polymer that provides structural support to plant cell walls. The incorporation of phenolic compounds like this compound into lignin is likely mediated by cell wall-bound peroxidases. These enzymes catalyze the oxidative dehydrogenation of monolignols and other phenolic compounds, leading to the formation of free radicals that then polymerize into the lignin structure. This process serves as a detoxification mechanism, sequestering the bioactive alkaloid into an inert polymer.

Quantitative Data on this compound Levels

The concentration of this compound in barley is developmentally regulated and influenced by environmental factors.

Plant MaterialDevelopmental Stage/ConditionThis compound ConcentrationReference
Barley (Hordeum vulgare) rootsPeaks at ~11 days of growthVaries, then decreases to zero after one month
Barley (Hordeum vulgare) roots (43 lines)One-leaf stageUp to 327 µg/g dry weight (in Middle Eastern lines)
Barley (Hordeum vulgare) rootsLower light intensitiesUp to seven times higher than in higher light
Barley (Hordeum vulgare cv. Solist) roots4 days after germination, under nutrient stressAccumulation varies with nutrient deficiency (Fe, N, P, S)
Sceletium tortuosum foliage and stemsCommercially available products0.02738 to 1.071 mg/g of plant material

Signaling Pathways

This compound is implicated in plant defense responses through its interaction with the jasmonate signaling pathway. Treatment of plants with this compound has been shown to enhance their defense response against pathogens, an effect that is dependent on the jasmonate pathway. This suggests that this compound may act as an elicitor, priming the plant's defense mechanisms. The induction of jasmonic acid biosynthesis and responsive genes is a known response to both biotic and abiotic stresses in barley.

Experimental Protocols

Detailed experimental protocols specifically for studying this compound degradation are not widely published. However, methodologies from related fields can be adapted.

Quantification of this compound and N-methyltyramine by HPLC

This protocol is adapted from methods used for the analysis of alkaloids in plant tissues.

Objective: To quantify the concentrations of this compound and its demethylated product, N-methyltyramine, in plant extracts.

Materials:

  • Plant tissue (e.g., barley roots)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (e.g., methanol:water:acetic acid, 80:19.5:0.5, v/v/v)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with a C18 column and UV or MS detector

  • This compound and N-methyltyramine standards

Procedure:

  • Freeze a known weight of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Add a defined volume of extraction solvent to the powdered tissue and vortex thoroughly.

  • Sonicate the mixture for 15-30 minutes.

  • Centrifuge the extract at high speed (e.g., 10,000 x g) for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Inject the sample onto the HPLC system.

  • Separate the compounds using a suitable gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Detect and quantify this compound and N-methyltyramine by comparing their retention times and peak areas to those of the standards.

In Vitro Peroxidase-Mediated this compound Degradation Assay

This protocol is a general method for assessing the activity of peroxidases with phenolic substrates and can be adapted for this compound.

Objective: To determine if plant-extracted peroxidases can degrade this compound.

Materials:

  • Crude protein extract from plant tissue (e.g., barley roots)

  • Bradford reagent for protein quantification

  • Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.0)

  • This compound solution of known concentration

  • Hydrogen peroxide (H₂O₂) solution

  • Spectrophotometer

Procedure:

  • Prepare a crude protein extract from the plant tissue by homogenizing in a suitable buffer and centrifuging to remove debris.

  • Determine the total protein concentration of the extract using the Bradford assay.

  • Set up a reaction mixture containing the reaction buffer, a specific amount of the protein extract, and the this compound solution.

  • Initiate the reaction by adding a small volume of H₂O₂.

  • Monitor the degradation of this compound over time by measuring the decrease in absorbance at its maximum absorption wavelength (around 275 nm) using a spectrophotometer.

  • Include control reactions without the enzyme extract and without H₂O₂ to account for non-enzymatic degradation.

Visualizations

Hordenine_Degradation_Pathway Tyrosine Tyrosine Tyramine Tyramine Tyrosine->Tyramine Tyrosine Decarboxylase N_Methyltyramine N-Methyltyramine Tyramine->N_Methyltyramine Tyramine N-Methyltransferase This compound This compound N_Methyltyramine->this compound N-Methyltransferase Lignin Lignin N_Methyltyramine->Lignin Peroxidases This compound->N_Methyltyramine Demethylation This compound->Lignin Peroxidases

Caption: Biosynthesis and degradation pathway of this compound in barley.

Hordenine_Signaling This compound This compound (Elicitor) JA_Pathway Jasmonate Signaling Pathway This compound->JA_Pathway Activates Defense_Genes Expression of Defense-Related Genes JA_Pathway->Defense_Genes Leads to Pathogen_Resistance Enhanced Pathogen Resistance Defense_Genes->Pathogen_Resistance

Caption: this compound's role in activating the jasmonate defense pathway.

Experimental_Workflow_HPLC Start Plant Tissue (e.g., Barley Roots) Grinding Grind in Liquid N₂ Start->Grinding Extraction Extraction with Solvent Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC HPLC Analysis Filtration->HPLC Quantification Quantification of This compound & N-Methyltyramine HPLC->Quantification

Caption: Workflow for HPLC-based quantification of this compound.

References

Hordenine's Interaction with the Blood-Brain Barrier: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hordenine, a phenylethylamine alkaloid found in various plants, has garnered interest for its potential pharmacological effects on the central nervous system (CNS). Its ability to interact with targets within the brain, such as the dopamine D2 receptor and monoamine oxidase B (MAO-B), is contingent upon its capacity to cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the BBB, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways. In vitro studies have demonstrated that this compound possesses the ability to rapidly penetrate the BBB, with permeability comparable to known psychoactive compounds. While the precise transport mechanisms are still under investigation, evidence suggests a potential for both passive diffusion and carrier-mediated transport. This guide aims to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development, facilitating further investigation into the therapeutic potential of this compound.

Quantitative Data on this compound Permeability

The permeability of this compound across the intestinal and blood-brain barriers has been investigated using in vitro models. The following tables summarize the key quantitative findings from these studies, providing a basis for comparison with other compounds.

Table 1: In Vitro Permeability of this compound Across Caco-2 Monolayers (Intestinal Barrier Model) [1][2]

ParameterValueExperimental Conditions
Apparent Permeability Coefficient (Papp) (A-B) 99.8 ± 18.2 × 10-6 cm/sApical to basolateral transport of 1 µM this compound across Caco-2 cell monolayers.
Efflux Ratio (B-A / A-B) >1Active transport studies with 200 nM this compound suggest an active efflux mechanism.[1]
Metabolite Formation This compound sulfate detected after 6.5 hours.Incubation of this compound with Caco-2 cells.[2]

Table 2: In Vitro Permeability of this compound Across Primary Porcine Brain Capillary Endothelial Cells (PBCEC) (Blood-Brain Barrier Model) [1]

ParameterValueExperimental Conditions
Apparent Permeability Coefficient (Papp) (A-B) 55.4 ± 13.1 × 10-6 cm/sApical to basolateral transport of 1 µM this compound across PBCEC monolayers.
Comparison with Reference Compounds Similar to caffeine and diazepam.Comparison of Papp values obtained in the same experimental model.
Active Efflux No significant efflux observed.Active transport studies with 200 nM this compound.

Experimental Protocols

This section details the methodologies for the key experiments cited in the investigation of this compound's interaction with the BBB.

In Vitro Blood-Brain Barrier Permeability Assay using Primary Porcine Brain Capillary Endothelial Cells (PBCEC)

This protocol describes the establishment of an in vitro BBB model using primary porcine brain endothelial cells to assess the permeability of this compound.

  • Cell Isolation and Culture:

    • Isolate microvessels from fresh porcine brains by mechanical homogenization and enzymatic digestion.

    • Purify the endothelial cells by centrifugation and selective plating.

    • Culture the PBCECs on collagen-coated, microporous membrane inserts in a suitable culture medium supplemented with plasma-derived serum and growth factors.

    • Induce barrier properties by treating the cells with astrocyte-conditioned medium or co-culturing with astrocytes.

  • Permeability Assay:

    • Grow PBCECs to confluence on the filter inserts of a transwell plate, forming a monolayer that separates the apical (blood side) and basolateral (brain side) compartments.

    • Verify the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER).

    • Apply this compound (e.g., 1 µM solution) to the apical compartment.

    • At various time points, collect samples from the basolateral compartment.

    • Quantify the concentration of this compound in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

In Vitro Intestinal Permeability Assay using Caco-2 Cells

This protocol outlines the use of the Caco-2 cell line as a model of the human intestinal epithelium to evaluate the absorption and potential efflux of this compound.

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium, typically for 21 days, on microporous membrane inserts to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Permeability Assay (Apical to Basolateral):

    • Plate Caco-2 cells on filter inserts in a transwell system.

    • Confirm monolayer integrity by measuring TEER.

    • Add this compound solution to the apical (luminal) side.

    • Collect samples from the basolateral (blood) side at specified time intervals.

    • Analyze this compound concentration using HPLC-MS/MS.

    • Calculate the Papp (A-B) value.

  • Efflux Assay (Basolateral to Apical):

    • Add this compound solution to the basolateral compartment.

    • Collect samples from the apical compartment over time.

    • Determine the Papp (B-A) value.

    • Calculate the efflux ratio (Papp (B-A) / Papp (A-B)) to assess the involvement of active efflux transporters. An efflux ratio greater than 1 suggests active efflux.

In Vivo Brain Microdialysis

This protocol describes a technique for measuring unbound this compound concentrations in the brain's extracellular fluid in a living animal model, providing direct evidence of BBB penetration.

  • Surgical Procedure:

    • Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

    • Implant a guide cannula into the specific brain region of interest.

  • Microdialysis:

    • Insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 0.1-5 µL/min).

    • Administer this compound to the animal (e.g., via intravenous or oral route).

    • Collect the dialysate, which contains substances that have diffused from the brain's extracellular fluid across the probe's semipermeable membrane, at regular intervals.

    • Analyze the this compound concentration in the dialysate using a highly sensitive analytical method like HPLC-MS/MS.

Brain Tissue Homogenization and Analysis

This protocol is for determining the total concentration of this compound in brain tissue after administration.

  • Tissue Collection:

    • Euthanize the animal at a predetermined time point after this compound administration.

    • Rapidly excise the brain and dissect the region of interest on ice.

  • Homogenization:

    • Weigh the brain tissue sample.

    • Homogenize the tissue in a suitable buffer (e.g., perchloric acid solution) using a tissue homogenizer.

  • Extraction and Analysis:

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant containing the analyte.

    • Perform a protein precipitation or solid-phase extraction to further clean up the sample.

    • Analyze the this compound concentration in the processed sample by HPLC with a suitable detector (e.g., UV or MS/MS).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound's interaction with the BBB.

Hordenine_BBB_Transport_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation cluster_interpretation Data Interpretation Caco-2_Assay Caco-2 Permeability Assay (Intestinal Model) Papp_Calculation Calculate Papp (A-B & B-A) & Efflux Ratio Caco-2_Assay->Papp_Calculation PBCEC_Assay PBCEC Permeability Assay (BBB Model) PBCEC_Assay->Papp_Calculation BBB_Permeability Determine BBB Permeability Papp_Calculation->BBB_Permeability Animal_Model Administer this compound to Animal Model Microdialysis Brain Microdialysis Animal_Model->Microdialysis Tissue_Homogenization Brain Tissue Homogenization Animal_Model->Tissue_Homogenization HPLC_Analysis HPLC-MS/MS Analysis Microdialysis->HPLC_Analysis Tissue_Homogenization->HPLC_Analysis HPLC_Analysis->BBB_Permeability Transport_Mechanism Elucidate Transport Mechanism BBB_Permeability->Transport_Mechanism This compound This compound This compound->Caco-2_Assay Oral Route Simulation This compound->PBCEC_Assay BBB Passage Simulation This compound->Animal_Model Systemic Administration

Caption: Experimental workflow for investigating this compound's BBB permeability.

Dopamine_D2_Receptor_Signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R Agonist Gi_Go Gi/o Protein D2R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Decreases production PKA Protein Kinase A cAMP->PKA Reduces activation Downstream_Effects Modulation of Neuronal Activity PKA->Downstream_Effects Leads to MAO_B_Interaction This compound This compound MAO_B Monoamine Oxidase B This compound->MAO_B Inhibits Dopamine_Metabolism Oxidative Deamination MAO_B->Dopamine_Metabolism Catalyzes Dopamine Dopamine Dopamine->Dopamine_Metabolism Substrate for Neurotransmitter_Levels Increased Dopamine Levels Dopamine_Metabolism->Neurotransmitter_Levels Reduced metabolism leads to Neuroprotection Potential Neuroprotective Effects Neurotransmitter_Levels->Neuroprotection Contributes to

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Identification of Hordenine and its Metabolites in Urine Samples

This technical guide provides a comprehensive overview of the methodologies for identifying and quantifying this compound and its primary metabolites in human urine samples. This compound, a naturally occurring phenethylamine alkaloid found in plants like barley (Hordeum vulgare), is consumed by humans primarily through beer[1][2][3]. It is also marketed in dietary supplements for weight loss and athletic performance[4][5]. Due to its sympathomimetic properties and potential for interference with certain drug screening tests, robust and specific analytical methods are crucial. This document details the metabolic pathways of this compound, sample preparation techniques, advanced analytical protocols, and data interpretation.

Metabolism of this compound

Following ingestion, this compound undergoes rapid absorption and metabolism. The primary metabolic pathway involves Phase II conjugation reactions, leading to the formation of this compound sulfate and this compound glucuronide. These conjugated metabolites are the main forms excreted in urine. The metabolism is initially dominated by sulfation, followed by glucuronidation. Urinary excretion of this compound and its metabolites typically peaks 2 to 3.5 hours after consumption.

This compound Metabolism cluster_phase_II Phase II Conjugation This compound This compound SULT Sulfotransferase This compound->SULT UGT UDP-glucuronosyltransferase This compound->UGT Sulfate This compound Sulfate Glucuronide This compound Glucuronide SULT->Sulfate UGT->Glucuronide

Caption: Metabolic pathway of this compound via Phase II conjugation.

Analytical Methodologies

The accurate detection of this compound requires sophisticated analytical techniques to distinguish it from structurally similar compounds and overcome matrix effects in urine.

Initial Screening (Immunoassays and TLC)

Historically, immunoassays (ELISA, RIA) and Thin Layer Chromatography (TLC) have been used for broad drug screening. However, these methods are prone to false positives for opiates due to cross-reactivity with this compound. Therefore, they are not suitable for confirmation and are considered unreliable for specific this compound detection.

Confirmatory Analysis (Chromatography-Mass Spectrometry)

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the definitive methods for identifying and quantifying this compound and its metabolites.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A reliable technique that often requires derivatization to make the analytes volatile enough for gas-phase separation. It offers high specificity and is a well-established method for distinguishing this compound from opiates.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current gold standard. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) provides superior sensitivity, selectivity, and speed without the need for derivatization. This method can simultaneously quantify the parent this compound and its conjugated metabolites.

Experimental Workflow

A typical analytical workflow for the determination of this compound in urine involves several critical steps, from sample collection to final data analysis. Proper handling and preparation are essential to ensure the integrity and accuracy of the results.

Analytical Workflow A 1. Urine Sample Collection (Mid-stream, Sterile Container) B 2. Sample Preparation (Enzymatic Hydrolysis, LLE/SPE) A->B C 3. UHPLC Separation (Reversed-Phase C18 Column) B->C D 4. MS/MS Detection (ESI+, MRM Mode) C->D E 5. Data Analysis (Quantification vs. Internal Standard) D->E

Caption: Standard workflow for this compound analysis in urine samples.

Data Presentation: Pharmacokinetics and Analytical Parameters

The following tables summarize quantitative data gathered from various studies on this compound pharmacokinetics and the performance of analytical methods.

Table 1: Pharmacokinetic Data for this compound

Parameter Value Sample Matrix Study Notes Reference
Max. Plasma Concentration (Cmax) 12.0–17.3 nM (free this compound) Human Plasma Following beer consumption (0.075 mg/kg body weight).
Max. Plasma Concentration (Cmax) 16.4 ± 7.8 µg/L (~99 nM) Human Plasma Following oral dietary supplement intake.
Time to Cmax (Tmax) 0–60 min Human Plasma After beer consumption.
Time to Cmax (Tmax) 65 ± 14 min Human Plasma After dietary supplement intake.
Elimination Half-Life (t½) 52.7–66.4 min (free this compound) Human Plasma For metabolites, t½ is ~60-80 min longer.

| Total Urinary Excretion | 3.78 µmol in 24h | Human Urine | Corresponds to 9.9% of the ingested dose from beer. | |

Table 2: Analytical Method Performance for this compound Quantification

Method LLOQ Linearity Range Matrix Internal Standard Reference
UPLC-MS/MS 0.3 ng/mL 0.2–16 ng/mL Human Serum This compound-D4
UPLC-MS/MS 2 ng/mL 2–2000 ng/mL Rat Plasma Caulophylline
DART-HRMS 1 µg/mL Not specified Plant Material This compound-d6

| HPLC | 100 ng/mL | Not specified | Urine | Not specified | |

Detailed Experimental Protocols

This section provides a representative protocol for the quantification of this compound in urine, synthesized from validated LC-MS/MS methods.

Sample Preparation (Hydrolysis and Extraction)
  • Urine Collection: Collect mid-stream urine samples in sterile containers. Samples should be analyzed promptly or stored at -20°C.

  • Internal Standard: Fortify a 1 mL urine aliquot with an internal standard (e.g., this compound-D4) to correct for matrix effects and extraction variability.

  • Enzymatic Hydrolysis (for total this compound): To measure the conjugated metabolites, perform enzymatic cleavage. Add β-glucuronidase/arylsulfatase from Helix pomatia to the sample and incubate to release free this compound.

  • Liquid-Liquid Extraction (LLE):

    • Adjust the sample pH to basic (e.g., pH 8.4).

    • Perform extraction using a non-polar organic solvent mixture such as dichloromethane and diethyl ether.

    • Vortex the mixture and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

UHPLC-MS/MS Conditions
  • Chromatographic System: A UHPLC system, such as a Waters Acquity, is used for separation.

  • Column: A reversed-phase C18 column (e.g., Agilent Eclipse XDB-C18, 4.6 mm × 150 mm, 5-μm) is suitable for retaining this compound.

  • Mobile Phase: Use a gradient elution with:

    • Mobile Phase A: Water with an additive like 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile with 10 mM ammonium formate.

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Injection Volume: Inject 5-10 µL of the prepared sample.

Mass Spectrometry Conditions
  • Ionization Source: Use a positive electrospray ionization (ESI+) source.

  • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.

  • MRM Transitions:

    • This compound: m/z 166.1 → 121.0.

    • Internal Standard (this compound-D4): Monitor a specific transition for the deuterated standard.

    • Metabolites: If analyzing intact conjugates, specific transitions for this compound sulfate and this compound glucuronide would be developed.

Conclusion

The identification and quantification of this compound and its metabolites in urine are reliably achieved using UHPLC-MS/MS. This method overcomes the significant limitations of older screening techniques, such as cross-reactivity with immunoassays. The primary metabolites excreted are this compound sulfate and this compound glucuronide, making enzymatic hydrolysis a key step for determining total this compound exposure. The protocols and data presented in this guide offer a robust framework for researchers in clinical toxicology, sports doping control, and the regulation of dietary supplements.

References

Hordenine's Allelopathic Effects in Agricultural Contexts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hordenine, a naturally occurring alkaloid found in plants like barley (Hordeum vulgare), exhibits significant allelopathic properties with the potential for application in sustainable agriculture as a natural herbicide. This technical guide provides a comprehensive overview of the current understanding of this compound's mode of action, its effects on target plant species, and its environmental fate. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research. Additionally, this guide presents diagrams of the key signaling pathways and experimental workflows to visually represent the complex interactions involved in this compound's allelopathy. While research has illuminated many aspects of this compound's bioactivity, further investigation into its specific signaling cascades in plants and its degradation dynamics in diverse agricultural soils is warranted.

Introduction to this compound and its Allelopathic Potential

This compound (N,N-dimethyltyramine) is a phenylethylamine alkaloid synthesized from the amino acid tyrosine.[1] It is found in various plant species, but its role as an allelochemical is most prominently studied in barley, where it contributes to the crop's natural ability to suppress weed growth.[2][3] Allelopathy, the chemical inhibition of one plant by another, offers a promising avenue for developing environmentally benign weed management strategies. This compound's water solubility allows for its release into the soil from living roots and decomposing plant residues, where it can inhibit the germination and growth of competing weeds.[4]

Quantitative Data on this compound's Allelopathic Effects

The phytotoxicity of this compound has been evaluated against several plant species. The following tables summarize the available quantitative data on its inhibitory effects.

Table 1: Effect of this compound on Root Growth of Matricaria recutita (Chamomile)

TreatmentMean Root Length (mm)Inhibition (%)
Control22.6 (±2.6)-
This compound 0.5 mM17.8 (±1.1)21.2%
This compound 1 mM16.4 (±2.3)27.5%

Source: Adapted from Lebecque et al., 2018.[4]

Table 2: Phytotoxicity of this compound on Lettuce (Lactuca sativa) Root Growth

TreatmentMean Root Length Inhibition (%)Mean Root Surface Area Increase (%)Mean Root Diameter Increase (%)
This compound 1 mM25.03%~20-25%~20-25%

Source: Adapted from Maver et al., 2020.

Mode of Action and Signaling Pathways

This compound's primary mode of action involves its interaction with the plant plasma membrane. This interaction disrupts membrane integrity and function, leading to a cascade of downstream effects that ultimately inhibit plant growth.

Plasma Membrane Interaction

Studies using artificial lipid bilayers that mimic the plant plasma membrane have shown that this compound spontaneously interacts with the lipid bilayer, causing a decrease in the phase transition temperature, which indicates membrane fluidization. This disruption of the plasma membrane is a critical initial step in its phytotoxic action.

This compound This compound PPM Plant Plasma Membrane This compound->PPM Interaction MembraneFluidity Increased Membrane Fluidity PPM->MembraneFluidity MembraneProteins Altered Membrane Protein Function MembraneFluidity->MembraneProteins IonLeakage Ion Leakage MembraneProteins->IonLeakage CellularProcesses Disruption of Cellular Processes IonLeakage->CellularProcesses

Figure 1: this compound's interaction with the plant plasma membrane.
Induction of Oxidative Stress

A key consequence of plasma membrane disruption is the generation of reactive oxygen species (ROS), leading to oxidative stress. While direct studies on this compound-induced ROS in plants are limited, the effects of other allelochemicals and this compound's known anti-inflammatory and antioxidant (at low concentrations) or pro-oxidant (at high concentrations) effects in other biological systems suggest this is a likely mechanism.

Inferred Signaling Pathways

While specific transcriptomic or proteomic studies on plant responses to this compound are not yet available, we can infer potential signaling pathways based on known plant stress responses and this compound's effects in other systems.

  • Calcium Signaling: Disruption of the plasma membrane often leads to an influx of calcium ions (Ca²⁺) into the cytosol, a common second messenger in plant stress signaling. This Ca²⁺ signature can activate various downstream responses, including protein kinases and transcription factors.

  • MAPK Cascades: Mitogen-activated protein kinase (MAPK) cascades are central to plant stress signaling. Studies in animal models have shown that this compound can inhibit MAPK signaling. In plants, it is plausible that this compound could either activate or inhibit specific MAPK pathways, leading to changes in gene expression related to growth and stress responses.

  • Phytohormone Signaling: Allelochemicals are known to interfere with phytohormone signaling. This compound could potentially affect the biosynthesis, transport, or perception of key hormones like auxin, which is crucial for root growth.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound MembraneDisruption Membrane Disruption This compound->MembraneDisruption HormoneSignal Phytohormone Signaling Alteration This compound->HormoneSignal Direct/Indirect Effect CaChannel Ca²⁺ Channels MembraneDisruption->CaChannel Opens ROS ROS Production (Oxidative Stress) MembraneDisruption->ROS CaSignal Ca²⁺ Influx CaChannel->CaSignal MAPK MAPK Cascade (Activation/Inhibition) CaSignal->MAPK ROS->MAPK GeneExpression Altered Gene Expression (Growth Inhibition) MAPK->GeneExpression HormoneSignal->GeneExpression

Figure 2: Hypothetical signaling cascade of this compound's allelopathic action.

Experimental Protocols

Phytotoxicity Bioassay

This protocol is adapted from methodologies used for assessing the allelopathic effects of various compounds, including this compound.

Objective: To determine the effect of this compound on the germination and early seedling growth of a target weed species.

Materials:

  • This compound (Sigma-Aldrich or equivalent)

  • Target weed seeds (e.g., Lolium rigidum, Amaranthus retroflexus)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Distilled water

  • Growth chamber with controlled temperature and light

Procedure:

  • Prepare this compound Solutions: Prepare a stock solution of this compound in distilled water. From the stock, prepare a series of dilutions to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mM). A control of distilled water should also be prepared.

  • Seed Sterilization (Optional): To prevent microbial contamination, surface sterilize the seeds by rinsing them in a 1% sodium hypochlorite solution for 1-2 minutes, followed by several rinses with sterile distilled water.

  • Petri Dish Setup: Place two layers of filter paper in each Petri dish.

  • Treatment Application: Add 5 mL of the respective this compound solution or distilled water (control) to each Petri dish, ensuring the filter paper is saturated.

  • Seed Sowing: Place a predetermined number of seeds (e.g., 25 or 50) evenly on the filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in a growth chamber under controlled conditions (e.g., 25°C with a 12h/12h light/dark cycle).

  • Data Collection:

    • Germination Rate: Count the number of germinated seeds daily for a set period (e.g., 7 days). A seed is considered germinated when the radicle has emerged.

    • Root and Shoot Length: After the incubation period, carefully remove the seedlings and measure the length of the radicle (root) and the coleoptile/hypocotyl (shoot) using a ruler or digital calipers.

  • Data Analysis: Calculate the germination percentage, mean root length, and mean shoot length for each treatment. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

A Prepare this compound Solutions & Control D Apply Treatments to Petri Dishes A->D B Sterilize Seeds (Optional) E Sow Seeds B->E C Set up Petri Dishes with Filter Paper C->D D->E F Incubate in Growth Chamber E->F G Collect Data: - Germination Rate - Root/Shoot Length F->G H Statistical Analysis G->H This compound This compound in Soil Degradation Degradation This compound->Degradation Microbial Microbial Activity (Bacteria, Fungi) Microbial->Degradation Primary Driver Abiotic Abiotic Factors Abiotic->Microbial Influences pH Soil pH Temp Temperature Moisture Soil Moisture OM Organic Matter pH->Microbial Temp->Microbial Moisture->Microbial OM->Microbial

References

The Discovery and Isolation of Hordenine: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive historical perspective on the discovery and isolation of the phenethylamine alkaloid, hordenine. It details the initial findings, the elucidation of its chemical structure, and the key scientists involved. Furthermore, this document serves as a technical resource, presenting quantitative data, detailed experimental protocols for its extraction and purification, and visual representations of its biosynthesis and a general isolation workflow.

A Historical Overview: From "Anhalin" to this compound

The story of this compound begins in the late 19th century with the pioneering work of German pharmacologist Arthur Heffter. In 1894, while studying the chemistry of cacti, Heffter isolated an alkaloid from Anhalonium fissuratus (now reclassified as Ariocarpus fissuratus). He named this compound "anhalin".[1]

Twelve years later, in 1906, French chemist E. Léger, working independently, isolated an alkaloid from the sprouts of germinated barley (Hordeum vulgare).[1][2] He named this substance "this compound," a name derived from the genus of its source.

It was the Austrian chemist Ernst Späth who later provided the crucial link between these two discoveries. Späth demonstrated that Heffter's "anhalin" and Léger's "this compound" were, in fact, the identical chemical compound.[1] He went on to correctly propose its molecular structure as N,N-dimethyltyramine. Ultimately, the name "this compound" was retained and is used to this day. The first successful chemical synthesis of this compound was later reported by Barger in 1909.

Quantitative Data

Physical and Chemical Properties of this compound
PropertyValueReference(s)
Chemical Formula C₁₀H₁₅NO[3]
Molar Mass 165.23 g/mol
IUPAC Name 4-[2-(dimethylamino)ethyl]phenol
Synonyms Anhaline, N,N-Dimethyltyramine, Peyocactine
Melting Point 117-118 °C
Boiling Point 173 °C at 11 mmHg
Appearance Colorless prisms
Solubility Freely soluble in water, alcohol, ether, and chloroform
Occurrence and Concentration of this compound in Various Plant Species
Plant SpeciesPart of PlantConcentrationReference(s)
Hordeum vulgare (Barley)Seedlings~0.2% (2000 µg/g)
Hordeum vulgare (Barley)Raw Grains~0.7 µg/g
Hordeum vulgare (Barley)Green Malt~21 µg/g
Hordeum vulgare (Barley)Kilned Malt~28 µg/g
Panicum miliaceum (Proso Millet)Seedlings~0.2%
Sorghum bicolor (Sorghum)Seedlings~0.1%
Echinopsis candicans (Cactus)0.5 - 5.0%
Sceletium tortuosumFoliage and Stems0.027 - 1.071 mg/g

Experimental Protocols

General Protocol for the Isolation of this compound from Plant Material

The following protocol is a generalized procedure based on common alkaloid extraction techniques and a detailed method described in patent literature for the preparation of this compound. This acid-base extraction method leverages the basicity of the this compound molecule.

1. Extraction:

  • a. The dried and crushed plant material (e.g., germinated barley, hedge sageretia root) is placed in an extraction vessel.

  • b. An initial extraction with boiling water can be performed with stirring.

  • c. A dilute acid solution (e.g., 0.5-5% hydrochloric acid or acetic acid) is added to the mixture to bring the pH to 2-4. The mixture is then heated and stirred for a designated period (e.g., 0.5-2 hours). In this acidic environment, the basic this compound forms a water-soluble salt.

  • d. The mixture is filtered, and the solid plant material (dregs) is re-extracted twice more with the dilute acid solution to ensure complete extraction of the alkaloid.

  • e. All the liquid extracts are combined.

2. Purification using Ion-Exchange Chromatography:

  • a. The combined acidic extract is concentrated under reduced pressure.

  • b. The concentrated extract is then passed through a cation exchange resin column. The positively charged this compound molecules will bind to the resin.

  • c. The column is washed with an acidic buffer solution (e.g., acetate or citrate buffer) to remove impurities.

  • d. The this compound is then eluted from the column.

3. Adsorption Chromatography and Desalting:

  • a. The eluate from the previous step is desalted and then passed through a macroporous resin column (e.g., D101 or AB-8 type).

  • b. The column is first washed with deionized water until the effluent is colorless to remove water-soluble impurities.

  • c. The this compound is then eluted from the resin using ethanol (e.g., 70-95%). The eluate is collected.

4. Crystallization:

  • a. The ethanolic eluate is concentrated under reduced pressure to remove the solvent.

  • b. The resulting concentrated solution is added dropwise into water, which will cause the less soluble this compound to precipitate out as crystals.

  • c. The crude crystals are collected and can be further purified by recrystallization using a solvent mixture such as petroleum ether-ethanol (e.g., 2:1 ratio).

Mandatory Visualizations

hordenine_biosynthesis Tyrosine Tyrosine Tyramine Tyramine Tyrosine->Tyramine Tyrosine Decarboxylase (decarboxylation) N_Methyltyramine N-Methyltyramine Tyramine->N_Methyltyramine Tyramine N-methyltransferase (N-methylation) This compound This compound N_Methyltyramine->this compound N-methyltyramine N-methyltransferase (N-methylation)

Biosynthesis pathway of this compound from tyrosine.

hordenine_isolation_workflow start Dried & Crushed Plant Material extraction Acidic Aqueous Extraction (e.g., with dilute HCl) start->extraction filtration1 Filtration extraction->filtration1 extract1 Acidic Aqueous Extract (contains this compound salt) filtration1->extract1 dregs Solid Plant Residue (discarded) filtration1->dregs purification1 Cation Exchange Chromatography extract1->purification1 purification2 Macroporous Resin Adsorption purification1->purification2 elution Elution with Ethanol purification2->elution concentration Concentration of Eluate elution->concentration crystallization Precipitation & Recrystallization concentration->crystallization end Pure this compound Crystals crystallization->end

General experimental workflow for the isolation of this compound.

References

Methodological & Application

Application Note: Quantification of Hordenine in Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive and selective quantification of hordenine in plasma. This compound is a naturally occurring alkaloid found in various plants and food products, including beer, and is noted for its pharmacological activity as a biased agonist of the dopamine D2 receptor[1]. Accurate quantification in plasma is crucial for pharmacokinetic, toxicological, and clinical studies. The described protocol utilizes a straightforward protein precipitation method for sample preparation and a UPLC system coupled with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to achieve high sensitivity and specificity.

Principle

This method combines the high-resolution separation capabilities of UPLC with the sensitive and selective detection of tandem mass spectrometry. Plasma samples, after the addition of an internal standard (IS), are subjected to protein precipitation to remove endogenous macromolecules[2][3]. The resulting supernatant is injected into the UPLC system. This compound and the IS are separated from other matrix components on a reversed-phase or HILIC column. The column effluent is introduced into the mass spectrometer's electrospray ionization (ESI) source, which generates protonated molecular ions ([M+H]⁺) for both this compound and the IS[2][4]. These precursor ions are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample (e.g., 100 µL) add_is Add Internal Standard (e.g., Caulophylline) plasma->add_is add_ppt Add Precipitation Agent (Acetonitrile:Methanol, 9:1 v/v) add_is->add_ppt vortex Vortex Mix (1 min) add_ppt->vortex centrifuge Centrifuge (e.g., 14000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UPLC-MS/MS supernatant->inject uplc UPLC Separation (e.g., BEH HILIC Column) inject->uplc esi Electrospray Ionization (ESI+) uplc->esi msms Tandem MS Detection (MRM) esi->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: UPLC-MS/MS workflow for this compound quantification in plasma.

This compound Signaling Pathway Interaction

This compound acts as a biased agonist at the Dopamine D₂ receptor, which is a G-protein coupled receptor (GPCR). This interaction is significant for its pharmacological effects and is a key point of interest for drug development professionals.

G This compound This compound D2R Dopamine D₂ Receptor (GPCR) This compound->D2R Binds as biased agonist G_Protein Gαi/o Protein D2R->G_Protein Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Signaling (e.g., MAPK pathway) Beta_Arrestin->Downstream

Caption: Simplified signaling of this compound at the Dopamine D₂ receptor.

Experimental Protocols

Reagents and Materials
  • This compound reference standard

  • Internal Standard (e.g., Caulophylline or this compound-D₄)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Control plasma (e.g., rat or human)

Preparation of Standards and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (e.g., 1 mg/mL) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working solutions for calibration standards and QCs.

  • Calibration Standards: Spike control plasma with the appropriate working solutions to achieve final concentrations covering the desired linear range (e.g., 2-2000 ng/mL).

  • QC Samples: Prepare QC samples in control plasma at a minimum of three concentration levels: low, medium, and high.

Plasma Sample Preparation Protocol

This protocol is based on a protein precipitation method.

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., caulophylline).

  • Add 400 µL of the precipitation solution (acetonitrile:methanol, 9:1 v/v).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Instrumental Conditions

The following table summarizes the instrumental conditions adapted from validated methods.

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
ColumnACQUITY UPLC BEH HILIC (2.1 mm × 100 mm, 1.7 µm)
Mobile Phase AWater with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase BAcetonitrile with 10 mM ammonium formate
Flow Rate0.4 mL/min
GradientA typical gradient might start at 95% B, decrease to 50% B, and then re-equilibrate.
Column Temperature35°C
Injection Volume5 µL
Mass Spectrometer Waters Xevo TQ or equivalent triple quadrupole MS
Ionization ModeElectrospray Ionization, Positive (ESI+)
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature500°C
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
This compoundPrecursor Ion: 166.1 m/z; Product Ion: 121.0 m/z
IS (Caulophylline)Precursor Ion: 205.1 m/z; Product Ion: 58.0 m/z

Method Validation Summary

The performance of the UPLC-MS/MS method for this compound quantification has been validated according to regulatory guidelines. The table below summarizes typical validation parameters reported in the literature.

Validation ParameterResult
Linearity Range2–2000 ng/mL (in rat plasma)
0.2–16 ng/mL (in human serum)
Correlation Coefficient (r²)> 0.999
Lower Limit of Quant. (LLOQ)0.3 ng/mL
Accuracy97.0% to 107.7%
Precision (RSD)Intra-day and Inter-day RSD < 8%
Recovery80.4% to 87.3%
Matrix EffectWithin acceptable limits
StabilityStable under typical bench-top and freeze-thaw conditions.

Conclusion

The described UPLC-MS/MS method provides a rapid, sensitive, and robust approach for the quantification of this compound in plasma. The simple protein precipitation sample preparation and the high selectivity of MRM detection make this method suitable for high-throughput analysis in support of pharmacokinetic and other clinical or preclinical studies. The method has been successfully applied to determine the pharmacokinetic profile of this compound in both rats and humans after oral or intravenous administration.

References

Application Notes and Protocols for Hordenine Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of hordenine from plant materials, with a primary focus on barley (Hordeum vulgare), a well-documented source of this bioactive alkaloid. The document includes quantitative data on this compound content, detailed experimental procedures, and visualizations of the extraction workflow and relevant signaling pathways.

Introduction

This compound (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in a variety of plants, most notably in germinated barley.[1] It is of significant interest to the scientific community due to its pharmacological activities, including its role as a selective dopamine D2 receptor agonist.[2][3] This property suggests its potential in neurological research and as a lead compound in drug development.[3] These protocols outline established methods for the efficient extraction and purification of this compound for research and development purposes.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, growth stage, and the specific tissues utilized. Germinated barley, particularly the roots, is a rich source.[1]

Plant MaterialThis compound Concentration (μg/g)Reference
Raw Barley~0.7
Green Malt (germinated barley)~21
Kilned Malt~28
Green Malt Roots~3363
Kilned Malt Roots~4066
Sceletium tortuosum (foliage and stems)27.38 - 1071
Trichocereus candicans (cactus)5000 - 50000 (0.5 - 5.0%)

Experimental Protocols

Several methods can be employed for the extraction and purification of this compound from plant material. The choice of method will depend on the starting material, desired purity, and available equipment.

Protocol 1: Acid-Base Liquid-Liquid Extraction

This classic method for alkaloid extraction relies on the differential solubility of the alkaloid in its salt and free base forms in aqueous and organic solvents.

Materials:

  • Dried and powdered plant material (e.g., germinated barley roots)

  • 1% Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Ammonium Hydroxide (NH₄OH) solution

  • Dichloromethane or Chloroform

  • Sodium Sulfate (anhydrous)

  • Rotary evaporator

  • Separatory funnel

  • pH meter or pH paper

  • Filter paper

Procedure:

  • Acidic Extraction:

    • Macerate 100g of the dried, powdered plant material in 500 mL of 1% HCl for 24 hours with occasional stirring.

    • Filter the mixture and collect the acidic aqueous extract.

    • Repeat the extraction of the plant residue with another 300 mL of 1% HCl to ensure complete extraction of the alkaloid salt.

    • Combine the acidic extracts.

  • Basification and Liquid-Liquid Extraction:

    • Transfer the combined acidic extract to a large separatory funnel.

    • Slowly add ammonium hydroxide solution while monitoring the pH, until the solution becomes alkaline (pH 9-10). This converts the this compound salt to its free base form.

    • Add 200 mL of dichloromethane to the separatory funnel.

    • Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The organic layer (bottom) will contain the dissolved this compound free base.

    • Drain the organic layer.

    • Repeat the extraction of the aqueous layer with two more 100 mL portions of dichloromethane.

    • Combine all organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by adding anhydrous sodium sulfate until the drying agent no longer clumps together.

    • Filter the dried organic extract to remove the sodium sulfate.

    • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude this compound extract.

Protocol 2: Solid-Phase Extraction (SPE) for Purification

SPE is a chromatographic technique used for sample clean-up and concentration. This protocol is suitable for purifying the crude extract obtained from Protocol 1 or for direct extraction from a liquid sample.

Materials:

  • Crude this compound extract (dissolved in a suitable solvent) or a filtered aqueous plant extract.

  • C18 SPE cartridge

  • Methanol (conditioning and elution solvent)

  • Deionized water (equilibration solvent)

  • SPE manifold (vacuum or positive pressure)

  • Collection vials

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge to activate the stationary phase.

    • Do not allow the cartridge to run dry.

  • Cartridge Equilibration:

    • Pass 5 mL of deionized water through the cartridge to equilibrate the stationary phase to the aqueous conditions of the sample.

    • Again, do not allow the cartridge to run dry.

  • Sample Loading:

    • Load the crude this compound extract (dissolved in a minimal amount of water or a compatible solvent) or the filtered aqueous plant extract onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Pass 5-10 mL of deionized water through the cartridge to wash away polar impurities that are not retained on the C18 stationary phase.

  • Elution:

    • Place a clean collection vial under the cartridge.

    • Elute the retained this compound from the cartridge by passing 5 mL of methanol through it.

    • Collect the eluate, which now contains the purified this compound.

  • Concentration:

    • The eluate can be concentrated under a gentle stream of nitrogen or using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental Workflow for this compound Extraction

Hordenine_Extraction_Workflow PlantMaterial Dried & Powdered Plant Material AcidExtraction Acidic Solvent Extraction (e.g., 1% HCl) PlantMaterial->AcidExtraction Filtration1 Filtration AcidExtraction->Filtration1 AcidicExtract Acidic Aqueous Extract (this compound Salt) Filtration1->AcidicExtract Residue1 Plant Residue Filtration1->Residue1 Basification Basification (e.g., NH4OH to pH 9-10) AcidicExtract->Basification LLE Liquid-Liquid Extraction (with Dichloromethane) Basification->LLE AqueousPhase Aqueous Phase (Impurities) LLE->AqueousPhase Separate OrganicPhase Organic Phase (this compound Free Base) LLE->OrganicPhase Separate Drying Drying (Anhydrous Na2SO4) OrganicPhase->Drying Filtration2 Filtration Drying->Filtration2 Concentration Solvent Evaporation (Rotary Evaporator) Filtration2->Concentration Crudethis compound Crude this compound Extract Concentration->Crudethis compound SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Crudethis compound->SPE Optional Purification Purifiedthis compound Purified this compound SPE->Purifiedthis compound

Caption: General workflow for acid-base extraction and purification of this compound.

This compound Signaling Pathway via Dopamine D2 Receptor

Hordenine_Signaling cluster_membrane Cell Membrane This compound This compound D2R Dopamine D2 Receptor (D2R) This compound->D2R Binds and Activates G_protein G-protein (Gi/o) D2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Reward Pathway Modulation) PKA->Downstream Phosphorylates Targets

Caption: this compound's agonistic activity at the dopamine D2 receptor.

This compound's Anti-Inflammatory Signaling Pathways

Hordenine_Anti_Inflammatory This compound This compound NFkB_Pathway NF-κB Signaling Pathway This compound->NFkB_Pathway Inhibits MAPK_Pathway MAPK Signaling Pathway This compound->MAPK_Pathway Inhibits ProInflammatory Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB_Pathway->ProInflammatory MAPK_Pathway->ProInflammatory

Caption: this compound's inhibitory effects on key inflammatory pathways.

Concluding Remarks

The protocols provided herein offer robust methods for the extraction and purification of this compound from plant sources. The choice between a classic liquid-liquid extraction and a more modern solid-phase extraction will depend on the specific requirements of the research, including scale, desired purity, and available resources. The provided signaling pathway diagrams offer a visual representation of this compound's known mechanisms of action, which are crucial for understanding its potential therapeutic applications. Researchers should always adhere to standard laboratory safety practices when handling chemicals and solvents. Further optimization of these protocols may be necessary depending on the specific plant matrix and the intended downstream applications.

References

Application Notes and Protocols for Administering Hordenine in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to administering hordenine in rodent behavioral studies. This document outlines the known mechanisms of action, provides detailed protocols for common behavioral assays, and presents available quantitative data to facilitate experimental design and interpretation.

Introduction

This compound (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in various plants, including barley. It is known to exert effects on the central nervous system, primarily through its interaction with dopamine receptors. Understanding its behavioral pharmacology is crucial for evaluating its therapeutic potential in various neurological and psychiatric disorders.

Mechanism of Action: Dopamine D2 Receptor Agonism

This compound has been identified as a biased agonist at the dopamine D2 receptor (D2R)[1]. Unlike the endogenous ligand dopamine, this compound appears to activate the D2R through a G-protein-coupled signaling pathway, with less engagement of the β-arrestin pathway[2]. This biased agonism may lead to a more prolonged effect on the brain's reward and motor systems[3]. Activation of the D2R is associated with the modulation of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Signaling Pathway Diagram

Hordenine_D2R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D2R Dopamine D2 Receptor This compound->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Modulation) CREB->Gene_Expression Regulates Behavioral_Effects Behavioral Effects (e.g., Locomotion) Gene_Expression->Behavioral_Effects

Caption: this compound's signaling pathway via the Dopamine D2 Receptor.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in rodent behavioral studies.

Table 1: Effects of this compound on Locomotor Activity in Mice (Open Field Test)

Dose (mg/kg, i.p.)Total Distance Traveled (cm)Time in Center (%)Rearing FrequencyNotesReference
VehicleData not availableData not availableData not availableA dose-dependent inhibitory effect on locomotor activity was reported, but specific quantitative data was not provided in the abstract.[4]
10Data not availableData not availableData not availableFurther studies are needed to quantify the dose-response relationship.
25Data not availableData not availableData not available
50Data not availableData not availableData not availableAt this dose, this compound was found to limit ongoing alcohol consumption.[4]

Table 2: Effects of this compound on Anxiety-Like Behavior in Rats (Elevated Plus Maze)

Dose (mg/kg, p.o.)Time in Open Arms (%)Open Arm Entries (%)Closed Arm EntriesNotesReference
VehicleData not availableData not availableData not availableCurrently, there is a lack of specific published data on the effects of this compound in the elevated plus maze.
10Data not availableData not availableData not availableResearch in this area is warranted to explore the anxiolytic or anxiogenic potential of this compound.
25Data not availableData not availableData not available
50Data not availableData not availableData not available

Experimental Protocols

This compound Solution Preparation and Administration

Objective: To prepare a this compound solution for intraperitoneal (i.p.) or oral (p.o.) administration to rodents.

Materials:

  • This compound powder (hydrochloride or freebase)

  • Sterile saline (0.9% NaCl) or distilled water

  • Dimethyl sulfoxide (DMSO) (if needed for solubility)

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-30 gauge for i.p. injection)

  • Animal scale

Protocol:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., mg/kg) and the weight of the animals, calculate the total amount of this compound needed.

  • Dissolve this compound:

    • For i.p. injection: Dissolve the calculated amount of this compound in sterile saline. If solubility is an issue, a small amount of a vehicle like DMSO can be used, with the final concentration of DMSO kept low (typically <5%) to avoid vehicle effects. Vortex until fully dissolved.

    • For oral administration (gavage): Dissolve the this compound in distilled water or sterile saline.

  • Adjust the final volume: Adjust the final volume with the vehicle to achieve the desired concentration for injection (e.g., a volume of 5-10 ml/kg for i.p. injection in mice).

  • Administration:

    • i.p. Injection: Restrain the mouse and inject the solution into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

    • Oral Gavage: Use a proper gavage needle to administer the solution directly into the stomach.

Open Field Test

Objective: To assess locomotor activity, exploration, and anxiety-like behavior.

Apparatus: A square arena (e.g., 40 x 40 x 40 cm) with walls to prevent escape. The arena is typically divided into a central and a peripheral zone by video tracking software.

Experimental Workflow:

Open_Field_Workflow cluster_pre_test Pre-Test Phase cluster_test Testing Phase cluster_post_test Post-Test Phase Acclimation Acclimate mouse to testing room (30-60 min) Drug_Admin Administer this compound or Vehicle (i.p. or p.o.) Acclimation->Drug_Admin Latency Latency period (e.g., 30 min post-injection) Drug_Admin->Latency Placement Gently place mouse in the center of the arena Latency->Placement Recording Record behavior for a set duration (e.g., 10-30 min) using video tracking software Placement->Recording Removal Remove mouse and return to home cage Recording->Removal Data_Analysis Analyze video recordings for: - Total distance traveled - Time in center vs. periphery - Rearing frequency - Stereotypical behaviors Recording->Data_Analysis Cleaning Clean arena thoroughly (e.g., with 70% ethanol) between animals Removal->Cleaning

Caption: Workflow for the Open Field Test.

Elevated Plus Maze (EPM) Test

Objective: To assess anxiety-like behavior based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal size.

Experimental Workflow:

EPM_Workflow cluster_pre_test_epm Pre-Test Phase cluster_test_epm Testing Phase cluster_post_test_epm Post-Test Phase Acclimation_EPM Acclimate rat to testing room (30-60 min) Drug_Admin_EPM Administer this compound or Vehicle (i.p. or p.o.) Acclimation_EPM->Drug_Admin_EPM Latency_EPM Latency period (e.g., 30 min post-injection) Drug_Admin_EPM->Latency_EPM Placement_EPM Place rat in the center of the maze, facing an open arm Latency_EPM->Placement_EPM Recording_EPM Record behavior for a set duration (e.g., 5 min) using video tracking software Placement_EPM->Recording_EPM Removal_EPM Remove rat and return to home cage Recording_EPM->Removal_EPM Data_Analysis_EPM Analyze video recordings for: - Time spent in open vs. closed arms - Number of entries into open vs. closed arms - Total arm entries (locomotor activity) Recording_EPM->Data_Analysis_EPM Cleaning_EPM Clean maze thoroughly (e.g., with 70% ethanol) between animals Removal_EPM->Cleaning_EPM

Caption: Workflow for the Elevated Plus Maze Test.

Conclusion

This compound demonstrates clear effects on the central nervous system, primarily through its action as a dopamine D2 receptor agonist. The provided protocols for solution preparation and behavioral testing offer a standardized framework for investigating its effects on locomotor activity and anxiety-like behavior in rodents. Further research is necessary to generate comprehensive dose-response data and to fully elucidate the behavioral profile of this compound. The application of these standardized methods will contribute to a more complete understanding of this compound's pharmacological properties and its potential therapeutic applications.

References

Application Notes and Protocols for Studying Hordenine's Effects on Neurons Using Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell culture models for investigating the neurological effects of hordenine. Detailed protocols for cell culture, key experimental assays, and expected quantitative outcomes are presented to facilitate research into this compound's mechanisms of action as a potential neuromodulator.

Introduction to this compound's Neurological Effects

This compound (N,N-dimethyltyramine) is a naturally occurring phenylethylamine alkaloid found in various plants, including barley. It has garnered interest in the scientific community for its diverse pharmacological activities. In the context of neuroscience, this compound is known to interact with several key neuronal targets, making it a compound of interest for potential therapeutic applications. Its primary known mechanisms of action include:

  • Dopamine D2 Receptor Agonism: this compound acts as an agonist at the dopamine D2 receptor (D2R), a key receptor in the central nervous system involved in motor control, motivation, and reward.[1][2]

  • Trace Amine-Associated Receptor 1 (TAAR1) Activation: this compound is an agonist of TAAR1, a G-protein coupled receptor that modulates monoaminergic neurotransmission.

  • Monoamine Oxidase-B (MAO-B) Substrate: this compound is a selective substrate for MAO-B, an enzyme responsible for the degradation of dopamine.

  • Norepinephrine Reuptake Inhibition: this compound can inhibit the reuptake of norepinephrine, thereby increasing its synaptic availability.

  • Anti-inflammatory and Neuroprotective Effects: this compound has been shown to exert anti-inflammatory effects in microglia by inhibiting NF-κB and MAPK signaling pathways, leading to neuroprotection.[3]

Recommended Cell Culture Models

The choice of cell model is critical for studying the specific neurological effects of this compound. The following models are recommended for investigating its various mechanisms of action:

  • SH-SY5Y Human Neuroblastoma Cells: A versatile cell line that can be differentiated into a more mature neuronal phenotype. These cells endogenously express dopamine receptors and transporters, making them an excellent model for studying this compound's effects on dopaminergic pathways and for neurotoxicity and neuroprotection assays.[4][5]

  • BV-2 Murine Microglial Cells: An immortalized microglial cell line widely used to study neuroinflammation. BV-2 cells are ideal for investigating the anti-inflammatory and neuroprotective properties of this compound, particularly its impact on signaling pathways like NF-κB and MAPK in response to inflammatory stimuli such as lipopolysaccharide (LPS).

  • Primary Cortical Neurons: These cells, isolated from the cortex of embryonic or neonatal rodents, provide a more physiologically relevant model for studying fundamental neuronal processes. They are suitable for investigating this compound's effects on synaptic function, neurotransmitter uptake, and neuronal viability in a mixed neuronal population.

  • HEK293 or CHO Cells Stably Expressing Target Receptors (e.g., D2R or TAAR1): These cell lines are invaluable for dissecting the specific interaction of this compound with its primary receptor targets in a controlled environment, allowing for precise quantification of receptor binding and downstream signaling events.

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound's interaction with its neuronal targets. This information is crucial for designing experiments and interpreting results.

ParameterReceptor/EnzymeValueCell Model/SystemReference(s)
EC50 Dopamine D2 Receptor3.7 µMIn vitro receptor binding assay
Ki Dopamine D2 Receptor13 µMIn vitro receptor binding assay
EC50 TAAR147 µMHEK293T cells
Km MAO-B479 µMRat liver mitochondria
IC50 (Neuroprotection) Against 6-OHDA-induced toxicityNot explicitly found for this compoundSH-SY5Y cells
IC50 (Neuroprotection) Against MPP+-induced toxicityNot explicitly found for this compoundSH-SY5Y cells
ParameterEffectConcentration/ConditionCell ModelReference(s)
Inhibition of NO production Reduction of LPS-induced nitric oxideConcentration-dependentBV-2 microglia
Inhibition of TNF-α release Reduction of LPS-induced TNF-αConcentration-dependentBV-2 microglia
Inhibition of IL-6 release Reduction of LPS-induced IL-6Concentration-dependentBV-2 microglia

Experimental Protocols

This section provides detailed protocols for culturing the recommended cell lines and performing key experiments to assess the effects of this compound.

Cell Culture Protocols

1. SH-SY5Y Cell Culture and Differentiation

  • Undifferentiated SH-SY5Y Culture:

    • Media: Eagle’s Minimum Essential Medium (EMEM) / F-12 (1:1 mixture) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

    • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

    • Passaging: Subculture cells at 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, neutralize with complete media, centrifuge, and resuspend in fresh media for replating.

  • Differentiation into a Neuronal Phenotype:

    • Day 0: Plate undifferentiated SH-SY5Y cells at a density of 1 x 10^5 cells/mL in complete growth medium.

    • Day 1: Replace the medium with differentiation medium 1 (low serum medium, e.g., 1% FBS, containing 10 µM Retinoic Acid).

    • Days 3 & 5: Change the medium with fresh differentiation medium 1.

    • Day 7 onwards: For a more mature phenotype, the protocol can be extended with the addition of Brain-Derived Neurotrophic Factor (BDNF).

2. BV-2 Microglia Culture

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Passaging: Subculture cells at 80-90% confluency using standard trypsinization procedures.

3. Primary Cortical Neuron Culture (from embryonic rodents)

  • Coating Plates: Coat culture plates with Poly-L-lysine or Poly-D-lysine overnight.

  • Dissection: Isolate cortices from embryonic day 17-18 mouse or rat brains in ice-cold dissection buffer.

  • Dissociation: Mince the tissue and enzymatically digest with trypsin or papain, followed by mechanical trituration to obtain a single-cell suspension.

  • Plating: Plate neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

  • Maintenance: After 24 hours, a partial media change can be performed. To inhibit glial proliferation, an antimitotic agent like cytosine arabinoside (Ara-C) can be added for a short period.

Key Experimental Assay Protocols

1. Dopamine D2 Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Cell Preparation: Use SH-SY5Y cells or HEK293 cells stably expressing the human D2 receptor. Prepare cell membrane homogenates.

  • Radioligand: [3H]-Spiperone or [3H]-Raclopride are commonly used radioligands for the D2 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Procedure:

    • In a 96-well plate, add assay buffer, cell membrane preparation, and varying concentrations of this compound or a known D2 receptor ligand (for competition curve).

    • Add a fixed concentration of the radioligand (typically at its Kd value).

    • For non-specific binding, add a high concentration of an unlabeled competitor (e.g., haloperidol).

    • Incubate at room temperature for 60-90 minutes.

    • Harvest the membranes onto glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 of this compound and calculate the Ki value using the Cheng-Prusoff equation.

2. TAAR1 Activation Assay (cAMP Accumulation)

  • Cell Line: HEK293 cells stably expressing human TAAR1.

  • Assay Principle: TAAR1 is primarily Gs-coupled, and its activation leads to an increase in intracellular cyclic AMP (cAMP). This can be measured using various commercial kits (e.g., HTRF, BRET, or ELISA-based).

  • Procedure (General guideline for HTRF-based assay):

    • Seed HEK293-hTAAR1 cells in a 384-well plate and incubate for 24 hours.

    • Prepare serial dilutions of this compound and a reference agonist (e.g., β-phenylethylamine).

    • Add the compound dilutions to the cells and incubate for 30 minutes at 37°C.

    • Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the EC50 and Emax values for this compound-induced cAMP accumulation.

3. MAO-B Activity Assay

  • Sample Preparation: Homogenize neuronal cells (e.g., SH-SY5Y or primary neurons) or use mitochondrial fractions.

  • Assay Principle: MAO-B activity can be measured using commercially available kits that detect the production of hydrogen peroxide, a byproduct of the MAO-catalyzed reaction.

  • Procedure (using a fluorometric kit):

    • Prepare cell lysates.

    • To measure specific MAO-B activity, pre-incubate a set of samples with a MAO-A specific inhibitor (e.g., clorgyline).

    • Add the MAO substrate (e.g., benzylamine for MAO-B) and the fluorescent probe.

    • Incubate and measure the fluorescence over time.

  • Data Analysis: Calculate the MAO-B activity based on the rate of fluorescence increase. To determine the inhibitory potential of this compound, perform the assay with varying concentrations of this compound and calculate the IC50.

4. Norepinephrine Uptake Assay

  • Cell Line: Differentiated SH-SY5Y cells or primary cortical neurons, which express the norepinephrine transporter (NET).

  • Radioligand: [3H]-Norepinephrine.

  • Procedure:

    • Plate cells in a 24-well plate.

    • Wash cells with uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate cells with varying concentrations of this compound or a known NET inhibitor (e.g., desipramine) for 10-20 minutes.

    • Initiate uptake by adding [3H]-Norepinephrine and incubate for a short period (e.g., 10-15 minutes) at 37°C.

    • Terminate uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells.

    • Measure the radioactivity in the cell lysate using a scintillation counter.

  • Data Analysis: Determine the IC50 of this compound for the inhibition of norepinephrine uptake.

5. Anti-inflammatory Effects in BV-2 Microglia (NF-κB and MAPK Signaling)

  • Cell Stimulation:

    • Plate BV-2 cells and allow them to adhere.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for signaling pathway analysis, 24 hours for cytokine release).

  • Assessment of NF-κB Activation:

    • Western Blot: Analyze the phosphorylation and degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB in cell lysates.

    • Immunofluorescence: Stain for the p65 subunit to visualize its translocation from the cytoplasm to the nucleus.

  • Assessment of MAPK Activation:

    • Western Blot: Analyze the phosphorylation of ERK1/2, JNK, and p38 MAPK in cell lysates using phospho-specific antibodies.

  • Measurement of Inflammatory Cytokines:

    • ELISA: Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

Diagrams

Hordenine_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondria Mitochondria This compound This compound D2R Dopamine D2 Receptor This compound->D2R Agonist TAAR1 TAAR1 This compound->TAAR1 Agonist NET Norepinephrine Transporter This compound->NET Inhibitor IKK IKK This compound->IKK Inhibits (in microglia) MAPK_pathway MAPK Pathway (ERK, JNK, p38) This compound->MAPK_pathway Inhibits (in microglia) MAOB MAO-B This compound->MAOB Substrate AC_inhibition Adenylyl Cyclase Inhibition D2R->AC_inhibition AC_activation Adenylyl Cyclase Activation TAAR1->AC_activation Norepinephrine Norepinephrine Norepinephrine->NET cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease cAMP_increase ↑ cAMP AC_activation->cAMP_increase PKA PKA cAMP_increase->PKA CREB CREB PKA->CREB IkappaB IκB IKK->IkappaB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkappaB->NFkB_p65_p50 Releases NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation Gene_expression Gene Expression NFkB_translocation->Gene_expression Inflammatory_Cytokines ↓ Pro-inflammatory Cytokines Gene_expression->Inflammatory_Cytokines DOPAC DOPAC MAOB->DOPAC Dopamine Dopamine Dopamine->MAOB Substrate

Caption: Overview of this compound's Major Signaling Pathways in Neuronal and Microglial Cells.

Experimental_Workflow cluster_cell_prep Cell Model Preparation cluster_treatment Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis SHSY5Y SH-SY5Y Culture (& Differentiation) Hordenine_Treatment This compound Treatment (Dose-Response) SHSY5Y->Hordenine_Treatment BV2 BV-2 Microglia Culture Stimulation Stimulation (e.g., LPS for BV-2) BV2->Stimulation Primary_Neurons Primary Cortical Neuron Culture Primary_Neurons->Hordenine_Treatment Receptor_Binding D2R/TAAR1 Receptor Binding Hordenine_Treatment->Receptor_Binding Signaling cAMP, NF-κB, MAPK Signaling Assays Hordenine_Treatment->Signaling Uptake Norepinephrine Uptake Assay Hordenine_Treatment->Uptake MAO_Activity MAO-B Activity Assay Hordenine_Treatment->MAO_Activity Neuroprotection Neuroprotection/ Cytotoxicity Assays Hordenine_Treatment->Neuroprotection Cytokine_Release Cytokine Release (ELISA) Hordenine_Treatment->Cytokine_Release Stimulation->Hordenine_Treatment Data_Analysis Calculate EC50, IC50, Ki Analyze Protein/Gene Expression Receptor_Binding->Data_Analysis Signaling->Data_Analysis Uptake->Data_Analysis MAO_Activity->Data_Analysis Neuroprotection->Data_Analysis Cytokine_Release->Data_Analysis Neuroinflammation_Pathway cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits NFkB_translocation NF-κB Translocation MAPK->NFkB_translocation Activates IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkB NF-κB IkappaB->NFkB Inhibits NFkB->NFkB_translocation Gene_Transcription Gene Transcription NFkB_translocation->Gene_Transcription Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_Transcription->Proinflammatory_Cytokines

References

Application Note: Preparation and Stability of Aqueous Hordenine Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the preparation, storage, and stability assessment of aqueous hordenine solutions intended for in vitro and in vivo experiments. It also outlines key signaling pathways influenced by this compound to aid in experimental design.

Physicochemical Properties of this compound

For reproducible experimental results, understanding the physicochemical properties of this compound is crucial. This compound is available as a free base or as a salt, most commonly hydrochloride (HCl). The HCl salt form offers superior aqueous solubility and stability compared to the free base.[1]

Table 1: Physicochemical Data for this compound and this compound HCl

PropertyThis compound (Free Base)This compound Hydrochloride (HCl)
Chemical Formula C₁₀H₁₅NOC₁₀H₁₆ClNO[1][2]
Molecular Weight 165.23 g/mol [3][4]201.69 g/mol
Appearance Solid; Pale Yellow to Dark Beige Crystalline PowderWhite Crystalline Powder
Melting Point 117-118 °C178 °C
Aqueous Solubility Insoluble or slightly soluble; 7 mg/mL reportedSoluble in water and ethanol
pKa 9.78 (phenolic H), 10.02 (ammonium H)Not applicable (salt form)
Storage Store at -20°CKept in a dry, cool, shaded place at room temperature

Protocols for Solution Preparation

The use of this compound HCl is strongly recommended for preparing aqueous solutions.

Protocol: Preparation of a 10 mM Aqueous Stock Solution
  • Materials:

    • This compound Hydrochloride (CAS: 6027-23-2)

    • High-purity water (e.g., Milli-Q or WFI) or a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

    • Calibrated analytical balance

    • Sterile conical tubes or vials

    • Vortex mixer

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Calculate the required mass of this compound HCl using its molecular weight (201.69 g/mol ). For 10 mL of a 10 mM solution, weigh out 20.17 mg.

    • Transfer the weighed this compound HCl into a sterile conical tube.

    • Add the desired solvent (e.g., PBS) to a final volume of 10 mL.

    • Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and colorless.

    • For cell culture or in vivo use, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • Aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.

    • Label aliquots clearly with the compound name, concentration, date, and solvent.

  • Storage:

    • For long-term storage, keep aliquots at -20°C for up to one year or -80°C for up to two years.

    • For short-term use, a solution stored at 4°C should be used within a few days, though stability should be verified.

    • For in vivo experiments, it is recommended to prepare fresh working solutions daily.

Experimental Workflow and Stability Assessment

Verifying the stability of the prepared this compound solution under experimental conditions is critical. A typical workflow for stability assessment involves using an analytical technique like High-Performance Liquid Chromatography (HPLC) to quantify the compound over time.

G cluster_prep Preparation & Setup cluster_analysis Time-Point Analysis cluster_eval Evaluation prep Prepare this compound Aqueous Solution baseline Establish T=0 Baseline (HPLC/UPLC-MS) prep->baseline aliquot Aliquot & Store Under Varied Conditions (e.g., 4°C, 25°C, 37°C, Light/Dark) baseline->aliquot timepoint Analyze Samples at Specific Time Points (e.g., 24h, 7d, 30d) aliquot->timepoint quantify Quantify this compound & Identify Degradants timepoint->quantify data Analyze Data & Calculate Degradation Rate quantify->data shelf Determine Solution Shelf-Life data->shelf

Figure 1: Workflow for assessing the stability of aqueous this compound solutions.

Protocol: HPLC-UV Method for Stability Testing

This protocol provides a general method for quantifying this compound. It should be optimized for the specific instrumentation available.

  • Instrumentation & Reagents:

    • HPLC system with UV detector

    • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

    • Acetonitrile (HPLC grade)

    • Formic acid or Trifluoroacetic acid (TFA)

    • High-purity water

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 225 nm (based on UV absorbance of the phenol group)

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a calibration curve using standards of known this compound concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

    • At each time point, retrieve a stored aliquot of the this compound solution.

    • Dilute the sample to fall within the range of the calibration curve.

    • Inject the diluted sample and standards into the HPLC system.

    • Integrate the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample using the calibration curve.

    • Compare the concentration at each time point to the initial (T=0) concentration to determine the percentage of degradation. A solution is often considered stable if less than 10% degradation has occurred.

Table 2: Sample Data for this compound Stability Assessment

Storage ConditionTime PointConcentration (µg/mL)% Remaining
-20°C, Dark T=0100.5100%
30 Days99.899.3%
90 Days98.998.4%
4°C, Dark T=0100.5100%
7 Days97.296.7%
30 Days91.591.0%
25°C, Light T=0100.5100%
24 Hours92.191.6%
7 Days75.475.0%

Note: Data are illustrative and should be determined experimentally.

Key Signaling Pathways for Experimental Design

This compound exerts its biological effects through modulation of several key signaling pathways. The prepared aqueous solutions can be used to investigate these mechanisms.

Dopamine D2 Receptor (DRD2) Agonism

Recent studies have identified this compound as an agonist of the dopamine D2 receptor (DRD2), which is significant for its potential neuroprotective and motor function-improving effects in models of Parkinson's disease.

G This compound This compound DRD2 Dopamine D2 Receptor (DRD2) This compound->DRD2 Activates Downstream Downstream Signaling (e.g., ↓cAMP, modulation of ion channels) DRD2->Downstream Effect Neuroprotective Effects & Motor Function Improvement Downstream->Effect

Figure 2: this compound as an agonist of the Dopamine D2 Receptor (DRD2).

Anti-Inflammatory Signaling Pathways

This compound demonstrates anti-inflammatory properties by inhibiting the activation of central inflammatory pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This makes it a compound of interest for inflammatory conditions.

G cluster_pathways Intracellular Signaling NFkB NF-κB Pathway Cytokines Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, IL-1β) NFkB->Cytokines MAPK MAPK Pathway (p38, JNK, ERK) MAPK->Cytokines LPS Inflammatory Stimulus (e.g., LPS) LPS->NFkB LPS->MAPK This compound This compound This compound->NFkB Inhibits This compound->MAPK Inhibits Inflammation Inflammatory Response Cytokines->Inflammation

Figure 3: this compound's inhibitory action on NF-κB and MAPK inflammatory pathways.

Summary and Recommendations

  • Use this compound HCl: For preparing aqueous solutions, this compound hydrochloride is highly recommended due to its enhanced solubility and stability.

  • Buffer and pH: For biological experiments, using a physiologically relevant buffer like PBS (pH 7.4) is advisable.

  • Storage: Prepare concentrated stock solutions, create single-use aliquots, and store them at -20°C or -80°C to minimize degradation.

  • Validate Stability: Always perform stability tests under your specific experimental conditions (temperature, light, medium) to ensure the concentration remains consistent throughout the experiment.

  • Fresh Dilutions: Prepare working dilutions fresh from frozen stock solutions on the day of the experiment.

References

Application Notes and Protocols: Hordenine as a Pharmacological Tool in Neuroscience

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in various plants, most notably barley (Hordeum vulgare).[1][2] Its structural similarity to biogenic amines like tyramine and neurotransmitters has made it a subject of interest in neuroscience research.[2][3] this compound exhibits a multi-target pharmacological profile, making it a versatile tool for investigating various neural pathways. Its primary mechanisms of action include agonism at the dopamine D2 receptor (DRD2), inhibition of monoamine oxidase B (MAO-B), and indirect adrenergic effects through the release of norepinephrine.[1] Recent studies have also highlighted its role as an agonist at the trace amine-associated receptor 1 (TAAR1) and its neuroprotective effects via anti-inflammatory pathways.

These application notes provide a comprehensive overview of this compound's pharmacological properties, quantitative data for experimental design, and detailed protocols for its use in key neuroscience experiments.

Data Presentation: Pharmacological and Pharmacokinetic Properties

The following tables summarize key quantitative data for this compound, essential for planning in vitro and in vivo experiments.

Table 1: Receptor and Enzyme Interactions of this compound

Target Interaction Type Species/Tissue Parameter Value Reference
Dopamine D2 Receptor (DRD2) Agonist Human Ki 13 µM
Dopamine D2 Receptor (DRD2) Agonist (G-protein pathway) Human Efficacy 76% (vs. Dopamine)
Dopamine D2 Receptor (DRD2) Antagonist (β-arrestin pathway) Human - -
Monoamine Oxidase B (MAO-B) Substrate Rat Liver Km 479 µM
Monoamine Oxidase B (MAO-B) Substrate Rat Liver Vmax 128 nM/mg protein/h
Trace Amine-Associated Receptor 1 (TAAR1) Agonist Human - Activates Receptor
Adrenergic α1A & α2A Receptors Agonist - - Activates Receptors
Dopamine Transporter (DAT) Binder - - Strong Binding
Serotonin Transporter (SERT) Binder - - Strong Binding

| Pyruvate Dehydrogenase Kinase 3 (PDK3) | Inhibitor | Human | IC50 | 5.4 µM | |

Table 2: Pharmacokinetic Parameters of this compound

Species Administration Route Parameter Value Reference
Human Oral (from beer) Cmax 12.0 - 17.3 nM
Human Oral (from beer) Tmax 0 - 60 min
Human Oral (from beer) Elimination Half-life (t1/2) 52.7 - 66.4 min
Horse Intravenous (IV) α-phase Half-life (t1/2α) ~3 min

| Horse | Intravenous (IV) | β-phase Half-life (t1/2β) | ~35 min | |

Mandatory Visualizations

Signaling Pathways

hordenine_d2r_pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling DRD2 Dopamine D2 Receptor G_protein Gαi/o Activation DRD2->G_protein Activates Beta_Arrestin β-Arrestin Recruitment DRD2->Beta_Arrestin Antagonizes This compound This compound This compound->DRD2 Binds (Ki=13µM) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP PKA ↓ PKA Activity CREB ↑ pCREB / BDNF

Experimental Workflows

locomotor_workflow cluster_setup Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis A Acclimatize mice to housing conditions (1 week) B Handle mice daily (3 days prior to testing) A->B C Administer this compound or Vehicle (e.g., 10, 25, 50 mg/kg, i.p.) D Wait for drug absorption (e.g., 30 minutes) C->D E Place individual mouse in Open Field Arena D->E F Record activity for 15-30 min using automated tracking system E->F G Quantify Parameters: - Total Distance Traveled - Rearing Frequency - Time in Center Zone F->G Extract Data H Statistical Analysis (e.g., ANOVA) G->H

Experimental Protocols

Protocol: Dopamine D2 Receptor (DRD2) cAMP Inhibition Assay

This protocol is designed to quantify the G-protein-mediated agonistic activity of this compound at the DRD2.

A. Materials:

  • HEK293 cells stably expressing human DRD2 (HEK-hDRD2).

  • DMEM/F12 medium, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Forskolin solution (to stimulate adenylyl cyclase).

  • Dopamine (as a positive control).

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar time-resolved fluorescence resonance energy transfer [TR-FRET] assay).

  • White, opaque 384-well microplates.

B. Cell Culture and Plating:

  • Culture HEK-hDRD2 cells in complete medium at 37°C and 5% CO₂.

  • Harvest cells using non-enzymatic cell dissociation buffer.

  • Resuspend cells in assay buffer (provided with cAMP kit or HBSS with 5 mM HEPES).

  • Plate cells at a density of 2,000-5,000 cells/well into a 384-well plate and incubate overnight.

C. Assay Procedure:

  • Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM final concentration) and dopamine in assay buffer. Include a vehicle control (DMSO).

  • Aspirate the culture medium from the cells.

  • Add 10 µL of the compound dilutions (this compound, dopamine, vehicle) to the respective wells.

  • Prepare a solution of forskolin in assay buffer at a concentration that elicits ~80% of the maximal cAMP response (e.g., 1-10 µM, determined empirically).

  • Add 10 µL of the forskolin solution to all wells except the basal control wells.

  • Incubate the plate at room temperature for 30 minutes.

  • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

D. Data Analysis:

  • Normalize the data: Set the signal from the forskolin-only wells as 100% and the basal (no forskolin) wells as 0%.

  • Plot the normalized response against the log concentration of this compound.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.

Protocol: Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol assesses this compound's activity as a substrate or inhibitor of MAO-B, based on the method described by Barwell et al. (1989).

A. Materials:

  • Rat liver mitochondria (as a source of MAO-B).

  • This compound stock solution.

  • [¹⁴C]-Tyramine (as a radiolabeled substrate for MAO).

  • Selective MAO-A inhibitor (e.g., clorgyline) to ensure activity is specific to MAO-B.

  • Scintillation fluid and vials.

  • Phosphate buffer (0.1 M, pH 7.4).

  • 2M Citric acid (for stopping the reaction).

  • Toluene-based extraction solvent.

B. Preparation of Enzyme Source:

  • Homogenize fresh rat liver in ice-cold sucrose buffer.

  • Isolate mitochondria via differential centrifugation.

  • Resuspend the mitochondrial pellet in phosphate buffer and determine the protein concentration (e.g., via Bradford assay).

C. Assay Procedure:

  • Pre-incubate the mitochondrial preparation with a selective MAO-A inhibitor (e.g., 100 nM clorgyline) for 15 minutes at 37°C to isolate MAO-B activity.

  • In a reaction tube, add:

    • Phosphate buffer.

    • The pre-incubated mitochondrial suspension.

    • Varying concentrations of this compound.

  • Initiate the reaction by adding [¹⁴C]-Tyramine (e.g., final concentration of 10-50 µM).

  • Incubate at 37°C for 20 minutes with shaking.

  • Stop the reaction by adding 2M citric acid.

  • Add toluene-based solvent, vortex thoroughly to extract the deaminated [¹⁴C]-metabolites, and centrifuge to separate phases.

  • Transfer an aliquot of the organic (upper) phase to a scintillation vial, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

D. Data Analysis:

  • To determine if this compound is a substrate, measure the production of metabolites with this compound as the sole substrate (using a non-radioactive method like HPLC) and calculate Km and Vmax using a Michaelis-Menten plot.

  • To determine inhibitory potential, calculate the percentage of [¹⁴C]-Tyramine oxidation at each this compound concentration compared to a control without this compound.

  • Plot the percentage of inhibition against the log concentration of this compound to determine an IC₅₀ value.

Protocol: In Vivo Locomotor Activity Assessment in Mice

This protocol evaluates the stimulatory or inhibitory effects of this compound on spontaneous movement in mice, a key indicator of central nervous system activity.

A. Animals and Housing:

  • Male C57BL/6 mice (8-10 weeks old).

  • House animals in groups of 4-5 per cage with a 12-hour light/dark cycle, with food and water available ad libitum.

  • Allow at least one week of acclimatization before experiments. Handle mice for 3 consecutive days prior to testing to reduce stress.

B. Materials:

  • This compound HCl (dissolved in 0.9% saline).

  • Vehicle (0.9% saline).

  • Syringes and needles for intraperitoneal (i.p.) injection.

  • Open field arena (e.g., 40 cm x 40 cm x 30 cm), equipped with an overhead camera and automated tracking software.

C. Experimental Procedure:

  • Habituate the testing room by bringing the animals in their home cages at least 60 minutes before the test begins.

  • Weigh each mouse and calculate the injection volume. Administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle via i.p. injection.

  • Return the mouse to a holding cage for a 30-minute absorption period.

  • Gently place the mouse in the center of the open field arena.

  • Allow the mouse to explore freely for 15-30 minutes. Record the session using the tracking software.

  • After the session, return the mouse to its home cage.

  • Thoroughly clean the arena with 70% ethanol and then water between trials to remove olfactory cues.

D. Data Analysis:

  • Use the tracking software to quantify key parameters for each mouse:

    • Total Distance Traveled (cm): An overall measure of locomotor activity.

    • Rearing Frequency: Number of times the animal stands on its hind legs, an indicator of exploratory behavior.

    • Time Spent in Center Zone (s): The arena is typically divided into a "center" and "periphery." Less time in the center can indicate anxiety-like behavior (thigmotaxis).

  • Compare the data between the different this compound dose groups and the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Protocol: Blood-Brain Barrier (BBB) Permeability Assay (in vitro)

This protocol uses a cell-based model to assess whether this compound can cross the BBB, a critical step for its action on central nervous system targets.

A. Materials:

  • Primary Porcine Brain Capillary Endothelial Cells (PBCEC) or a suitable immortalized brain endothelial cell line.

  • Transwell® filter inserts (e.g., 0.4 µm pore size).

  • Rat-tail collagen for coating filters.

  • Cell culture medium appropriate for the chosen cell line (often supplemented with hydrocortisone for differentiation).

  • This compound solution (e.g., 1 µM in serum-free medium).

  • Lucifer Yellow (as a marker for paracellular permeability to check barrier integrity).

  • LC-MS/MS system for quantification.

B. Cell Culture and Model Setup:

  • Coat Transwell® filters with rat-tail collagen.

  • Seed PBCEC onto the apical side (top chamber) of the filters at a high density.

  • Culture for 48 hours in standard medium, then switch to a differentiation medium (e.g., serum-free with hydrocortisone) for another 48 hours to allow tight junction formation and barrier tightening.

  • Measure the Trans-Endothelial Electrical Resistance (TEER) to confirm barrier integrity (>150 Ω·cm² is typically required).

C. Transport Experiment (Apical to Basolateral):

  • Gently wash the cell monolayer with a warm transport buffer (e.g., HBSS).

  • Add the this compound solution (1 µM) to the apical (donor) chamber.

  • Add fresh transport buffer to the basolateral (receiver) chamber.

  • At designated time points (e.g., 15, 30, 60, 90, 120 min), take a sample from the basolateral chamber and immediately replace the volume with fresh buffer.

  • At the end of the experiment, take a sample from the apical chamber.

  • To assess barrier integrity during the experiment, add Lucifer Yellow to the apical chamber and measure its appearance in the basolateral chamber.

D. Sample Analysis and Data Calculation:

  • Quantify the concentration of this compound in all collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the steady-state flux rate (amount of this compound appearing in the receiver chamber per unit time).

      • A is the surface area of the filter membrane (cm²).

      • C₀ is the initial concentration in the donor chamber.

  • A Papp value > 1.0 x 10⁻⁶ cm/s generally indicates good BBB permeability.

References

Application Note: Quantification of Hordenine in Dietary Supplements by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of hordenine in dietary supplement formulations. This compound, a phenylethylamine alkaloid naturally occurring in sources like barley, is increasingly found in supplements marketed for weight loss and athletic performance.[1] Its physiological effects necessitate accurate quantification to ensure product safety and label claim accuracy. The described method utilizes a reversed-phase C18 column with UV detection, providing a selective and sensitive analytical solution. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to facilitate its implementation in a laboratory setting.

Introduction

This compound (N,N-dimethyltyramine) is a naturally occurring compound found in various plants, most notably barley (Hordeum vulgare).[1] It is structurally related to other biogenic amines such as tyramine and synephrine.[1] In recent years, this compound has gained popularity as an ingredient in dietary supplements, often promoted for its purported stimulant and fat-burning effects. However, due to its potential to cause adverse cardiovascular effects, such as increased heart rate and blood pressure, the accurate quantification of this compound in these products is crucial for consumer safety and regulatory compliance.[1][2] High-Performance Liquid Chromatography (HPLC) offers a powerful analytical technique for the selective and precise measurement of active ingredients like this compound in complex matrices such as dietary supplements. This application note presents a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV detection.

This compound Signaling Pathways

This compound has been shown to interact with several signaling pathways, which may explain its observed physiological effects. Notably, it has been reported to inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammatory processes. Additionally, this compound has been identified as an agonist of the dopamine D2 receptor (DRD2), suggesting a potential role in modulating dopaminergic signaling. Understanding these pathways is essential for assessing the pharmacological and toxicological profile of this compound.

hordenine_signaling cluster_cell Target Cell cluster_downstream Downstream Effects This compound This compound DRD2 Dopamine D2 Receptor This compound->DRD2 Agonist MAPK_pathway MAPK Pathway (p38, ERK1/2, JNK) This compound->MAPK_pathway Inhibits NFkB_pathway NF-κB Pathway This compound->NFkB_pathway Inhibits Dopaminergic_Signaling Dopaminergic Signaling DRD2->Dopaminergic_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->MAPK_pathway TLR4->NFkB_pathway Inflammation Inflammation MAPK_pathway->Inflammation Neuroprotection Neuroprotection MAPK_pathway->Neuroprotection NFkB_pathway->Inflammation NFkB_pathway->Neuroprotection Motor_Control Motor Control Improvement Dopaminergic_Signaling->Motor_Control

Caption: this compound Signaling Pathways.

Experimental Protocol

This protocol outlines the procedure for quantifying this compound in dietary supplement samples.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Phosphoric acid (analytical grade)

  • Dietary supplement samples

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions
  • HPLC System: An isocratic HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.1% aqueous phosphoric acid (e.g., 30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 220 nm.

  • Column Temperature: Ambient or controlled at 25 °C.

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1.0 to 50.0 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The complexity of dietary supplement matrices requires a robust sample preparation procedure to remove potential interferences.

  • Sample Weighing: Accurately weigh a portion of the powdered dietary supplement (or the contents of a capsule) equivalent to a theoretical amount of 5-10 mg of this compound.

  • Extraction: Transfer the weighed sample to a 50 mL volumetric flask. Add approximately 30 mL of methanol and sonicate for 15-20 minutes to facilitate the extraction of this compound.

  • Dilution: Allow the flask to cool to room temperature and then dilute to the mark with methanol.

  • Centrifugation/Filtration: Centrifuge an aliquot of the extract at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Final Dilution (if necessary): Depending on the expected concentration of this compound, a further dilution with the mobile phase may be required to bring the concentration within the linear range of the calibration curve.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh_sample Weigh Dietary Supplement Sample start->weigh_sample weigh_std Weigh this compound Reference Standard start->weigh_std extract Extract with Methanol (Sonication) weigh_sample->extract dilute_sample Dilute to Volume extract->dilute_sample filter Centrifuge and Filter (0.45 µm) dilute_sample->filter inject_sample Inject Prepared Sample filter->inject_sample prepare_stock Prepare Stock Solution (1000 µg/mL) weigh_std->prepare_stock prepare_working Prepare Working Standards (1-50 µg/mL) prepare_stock->prepare_working inject_std Inject Working Standards prepare_working->inject_std generate_curve Generate Calibration Curve inject_std->generate_curve quantify Quantify this compound in Sample generate_curve->quantify inject_sample->quantify process_data Process Chromatographic Data quantify->process_data report Report Results process_data->report

Caption: Experimental Workflow for this compound Quantification.

Method Validation

The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.

ParameterTypical SpecificationDescription
Linearity Correlation coefficient (r²) > 0.999The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
Accuracy 98-102% recoveryThe closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.
Precision RSD < 2%The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Specificity No interfering peaks at the retention time of this compoundThe ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Robustness No significant change in results with small variations in method parametersThe capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).

Results and Discussion

A typical chromatogram obtained using this method should show a well-resolved peak for this compound, free from interference from other components in the dietary supplement matrix. The retention time for this compound will be consistent across standards and samples. The calibration curve, generated by plotting the peak area against the concentration of the working standard solutions, should demonstrate excellent linearity. The concentration of this compound in the dietary supplement samples can then be calculated using the regression equation from the calibration curve.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound in dietary supplements. The protocol is straightforward and utilizes common laboratory instrumentation and reagents. Proper method validation is essential to ensure the accuracy and precision of the results. This method can be readily implemented in quality control laboratories for routine analysis of dietary supplements containing this compound, thereby supporting product quality and consumer safety.

References

Application Notes and Protocols for Radiolabeling Hordenine for In Vivo Tracking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hordenine (N,N-dimethyltyramine) is a naturally occurring phenethylamine alkaloid found in various plants, including barley. It is known to exert pharmacological effects through mechanisms such as the release of norepinephrine and interaction with the trace amine-associated receptor 1 (TAAR1). To elucidate its pharmacokinetic profile, biodistribution, and target engagement in vivo, radiolabeling of this compound is an invaluable tool. These application notes provide detailed protocols for the radiolabeling of this compound with Carbon-14 (¹⁴C) and radioiodine, along with methodologies for conducting in vivo tracking studies in rodent models.

Data Presentation

While specific quantitative in vivo biodistribution data for radiolabeled this compound is not extensively available in publicly accessible literature, the following table presents a template for how such data should be structured. For illustrative purposes, hypothetical data for a ¹⁴C-labeled this compound analog in a murine model is presented. This structure can be populated with experimental data.

Table 1: Hypothetical Biodistribution of [¹⁴C]this compound in Mice (% Injected Dose per Gram of Tissue ± SD)

Time Post-InjectionBloodHeartLungsLiverKidneysSpleenMuscleBrain
5 min 2.5 ± 0.41.8 ± 0.33.1 ± 0.615.2 ± 2.125.8 ± 3.51.1 ± 0.20.8 ± 0.10.5 ± 0.1
30 min 0.8 ± 0.10.9 ± 0.21.5 ± 0.310.5 ± 1.818.2 ± 2.90.9 ± 0.10.6 ± 0.10.2 ± 0.05
1 hr 0.3 ± 0.050.5 ± 0.10.8 ± 0.17.8 ± 1.212.5 ± 2.10.6 ± 0.10.4 ± 0.080.1 ± 0.02
4 hr 0.1 ± 0.020.2 ± 0.040.3 ± 0.053.1 ± 0.55.6 ± 1.10.3 ± 0.050.2 ± 0.04< 0.1
24 hr < 0.1< 0.1< 0.10.5 ± 0.10.8 ± 0.2< 0.1< 0.1< 0.1

Signaling Pathways and Experimental Workflows

To facilitate the understanding of this compound's mechanism of action and the experimental procedures for its in vivo tracking, the following diagrams are provided.

hordenine_signaling This compound Signaling Pathways This compound This compound TAAR1 TAAR1 This compound->TAAR1 Agonist Neuronal_Terminal Presynaptic Noradrenergic Neuron This compound->Neuronal_Terminal Enters AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA_PKC PKA / PKC Activation cAMP->PKA_PKC Activates NE_Vesicles Norepinephrine Vesicles Neuronal_Terminal->NE_Vesicles Promotes release from NE Norepinephrine NE_Vesicles->NE Releases Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binds to Downstream_Effects Physiological Effects (e.g., increased heart rate, blood pressure) Adrenergic_Receptor->Downstream_Effects Activates

Caption: this compound's dual mechanism of action.

experimental_workflow In Vivo Tracking Experimental Workflow cluster_synthesis Radiolabeling cluster_invivo In Vivo Study cluster_analysis Data Analysis Radiosynthesis Radiosynthesis of This compound* Purification Purification (HPLC) Radiosynthesis->Purification QC Quality Control (Radiochemical Purity) Purification->QC Animal_Model Rodent Model (e.g., Mice, Rats) Injection Intravenous Injection of Radiolabeled this compound Animal_Model->Injection Imaging SPECT/CT or PET/CT Imaging (for γ or β+ emitters) Injection->Imaging Biodistribution Tissue Collection at Multiple Time Points Injection->Biodistribution Radioactivity_Measurement Gamma or Liquid Scintillation Counting Biodistribution->Radioactivity_Measurement Calculation Calculation of %ID/g Radioactivity_Measurement->Calculation Pharmacokinetics Pharmacokinetic Modeling Calculation->Pharmacokinetics

Caption: Workflow for in vivo tracking of radiolabeled this compound.

Experimental Protocols

Protocol 1: Synthesis of [¹⁴C]this compound from [¹⁴C]Tyramine

This protocol is based on the reductive methylation of tyramine.[1]

Materials:

  • [¹⁴C]Tyramine hydrochloride (specific activity ≥ 50 mCi/mmol)

  • Formaldehyde (37% solution in water)

  • Sodium borohydride (NaBH₄)

  • Palladium on charcoal (10% Pd/C) - Use with caution, can be pyrophoric

  • Methanol, anhydrous

  • Diethyl ether, anhydrous

  • Hydrochloric acid (HCl), 1 M in diethyl ether

  • Phosphate buffered saline (PBS), pH 7.4

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a flame-dried, argon-purged round-bottom flask, dissolve 1-5 mg of [¹⁴C]Tyramine hydrochloride in 2 mL of anhydrous methanol.

  • Reductive Amination: To the stirred solution, add 2-3 equivalents of formaldehyde solution. Stir for 30 minutes at room temperature.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add 3-4 equivalents of sodium borohydride in small portions. Caution: Hydrogen gas evolution.

  • Alternative Reduction (Catalytic Hydrogenation): A mixture of 2-[¹⁴C]-tyramine and 40% formaldehyde can be hydrogenated in the presence of a 10% Pd-on-charcoal catalyst.

  • Quenching: After the addition of NaBH₄ is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Slowly add 1 M HCl dropwise to quench the excess NaBH₄ until gas evolution ceases.

  • Work-up: Evaporate the methanol under reduced pressure. Resuspend the residue in 10 mL of water and adjust the pH to >10 with 1 M NaOH. Extract the aqueous layer three times with 15 mL of diethyl ether.

  • Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to yield crude [¹⁴C]this compound. Purify the product using preparative HPLC with a suitable C18 column and a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid.

  • Salt Formation: For better stability and solubility, the purified [¹⁴C]this compound freebase can be dissolved in a minimal amount of diethyl ether and precipitated as the hydrochloride salt by adding 1 M HCl in diethyl ether.

  • Quality Control: Determine the radiochemical purity of the final product by analytical HPLC with a radioactivity detector. The specific activity is calculated based on the amount of radioactivity and the mass of the purified compound.

Protocol 2: Radioiodination of this compound (Hypothetical)

As a phenolic compound, this compound can be radioiodinated, likely at the ortho position to the hydroxyl group. This is a hypothetical protocol as a specific established method for this compound was not found.

Materials:

  • This compound

  • Sodium [¹²⁵I]iodide or Sodium [¹²³I]iodide

  • Chloramine-T or Iodogen® pre-coated tubes

  • Sodium metabisulfite

  • Phosphate buffer, 0.25 M, pH 7.5

  • HPLC system with a radioactivity detector

  • Sephadex G-25 column

Procedure:

  • Reaction Setup: In an Iodogen® pre-coated tube (or a glass vial), add 100 µg of this compound dissolved in 50 µL of phosphate buffer.

  • Radioiodination: Add 1-5 mCi of Na[¹²⁵/¹²³I] in 10-20 µL of 0.1 M NaOH to the reaction tube. Let the reaction proceed for 10-15 minutes at room temperature with occasional gentle shaking.

  • Quenching: Quench the reaction by adding 100 µL of sodium metabisulfite solution (1 mg/mL in water).

  • Purification: Purify the reaction mixture using a preparative HPLC system to separate radioiodinated this compound from unreacted iodide and unlabeled this compound. Alternatively, for initial cleanup, a Sephadex G-25 column can be used to remove free radioiodine.

  • Quality Control: Assess the radiochemical purity of the final product using analytical HPLC with a radioactivity detector.

Protocol 3: In Vivo Biodistribution Study in Mice

Materials:

  • Radiolabeled this compound in a sterile, injectable solution (e.g., saline or PBS)

  • Healthy mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old

  • Anesthetic (e.g., isoflurane)

  • Gamma counter or liquid scintillation counter

  • Calibrated syringe for injection

  • Dissection tools

  • Tared vials for tissue collection

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week before the experiment. On the day of the study, anesthetize the mice using isoflurane.

  • Injection: Inject a known amount of radiolabeled this compound (e.g., 1-10 µCi for ¹⁴C or ³H; 50-100 µCi for ¹²⁵I) into the tail vein of each mouse. Record the exact injected dose by measuring the radioactivity in the syringe before and after injection.

  • Time Points: At designated time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr), euthanize a cohort of mice (n=3-5 per time point) by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Tissue Collection: Immediately perform a necropsy. Collect blood via cardiac puncture. Dissect major organs and tissues of interest (e.g., heart, lungs, liver, kidneys, spleen, muscle, brain, etc.).

  • Sample Preparation and Measurement:

    • For gamma-emitting isotopes (e.g., ¹²⁵I, ¹²³I): Weigh the wet tissue samples in tared tubes and measure the radioactivity directly in a gamma counter.

    • For beta-emitting isotopes (e.g., ¹⁴C, ³H): Weigh the wet tissue samples. Solubilize the tissue in a suitable tissue solubilizer (e.g., Soluene-350) according to the manufacturer's protocol. Add liquid scintillation cocktail and measure the radioactivity in a liquid scintillation counter. Quench correction is necessary.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula: %ID/g = (Counts per minute in organ / Weight of organ in g) / (Total injected counts per minute) * 100

Disclaimer

These protocols are intended for guidance and should be adapted and optimized by qualified researchers in a laboratory setting equipped for handling radioactive materials. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Appropriate safety precautions for handling radioactivity and chemicals must be followed at all times.

References

Application Notes and Protocols: Assessing Hordenine's Effect on Gene Expression In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro effects of hordenine on gene expression, focusing on key signaling pathways implicated in inflammation, cellular signaling, and melanogenesis. Detailed protocols for relevant experiments are provided to enable researchers to investigate these effects in their own laboratories.

Introduction

This compound, a phenethylamine alkaloid found in various plants, has garnered significant interest for its diverse pharmacological activities. In vitro studies have demonstrated its potential to modulate gene expression through various signaling cascades, making it a compound of interest for therapeutic development. This document outlines the known effects of this compound on critical signaling pathways and provides detailed methodologies to assess these effects.

Data Presentation: Summary of this compound's In Vitro Effects on Gene and Protein Expression

The following tables summarize the quantitative effects of this compound on the expression and activation of key molecular targets in various in vitro models.

Table 1: Effect of this compound on NF-κB and MAPK Signaling Pathway Components in LPS-stimulated RAW264.7 Macrophages

Target ProteinThis compound Concentration (µg/mL)Fold Change vs. LPS Control (Normalized to β-actin)Reference
p-p6550~0.6[1]
p-p6575~0.4[1]
p-IκB50~0.7[1]
p-IκB75~0.5[1]
p-p3850~0.8[2]
p-p3875~0.6
p-JNK50~0.7
p-JNK75~0.5
p-ERK1/250~0.9
p-ERK1/275~0.7

Data are estimated from graphical representations in the cited literature and represent the inhibitory effect of this compound on LPS-induced phosphorylation.

Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in LPS-stimulated BV-2 Microglia

Target GeneThis compound ConcentrationFold Change vs. LPS Control (Normalized to Housekeeping Gene)Reference
TNF-αNot specifiedInhibition Observed
IL-1βNot specifiedInhibition Observed
IL-6Not specifiedInhibition Observed

Table 3: Effect of this compound on SPHK-1/S1PR1/STAT3 Signaling Pathway and Tight Junction Protein Expression

Target Protein/GeneCell TypeThis compound TreatmentObserved EffectReference
SPHK1Colon Tissue (in vivo)50 mg/kgReduction in expression
S1PR1Colon Tissue (in vivo)50 mg/kgReduction in expression
p-STAT3Colon Tissue (in vivo)50 mg/kgInhibition of phosphorylation
ZO-1MCECs (in vitro)Not specifiedIncreased expression
OccludinMCECs (in vitro)Not specifiedIncreased expression

In vitro dose-response data for the SPHK-1/S1PR1/STAT3 pathway is limited in the provided results; the table reflects in vivo findings and qualitative in vitro observations.

Table 4: Effect of this compound on Melanogenesis-Related Gene Expression in Human Melanocytes

Target GeneThis compound TreatmentObserved EffectReference
MITFNot specifiedInhibition of expression
Tyrosinase (TYR)Not specifiedInhibition of expression
TRP-1Not specifiedInhibition of expression
TRP-2Not specifiedInhibition of expression

Quantitative, dose-dependent data in tabular format is not available in the search results. The literature indicates a general inhibitory effect on the expression of these genes.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflow for assessing its impact on gene expression.

Hordenine_NFkB_MAPK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits MAPKKK MAPKKK This compound->MAPKKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK TLR4->MAPKKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 P AP1_n AP-1 AP1->AP1_n Translocation Gene_Expression Inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_n->Gene_Expression Activates AP1_n->Gene_Expression Activates

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

Hordenine_Dopamine_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound D2R Dopamine D2 Receptor (D2R) This compound->D2R Agonist Gi Gαi D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB P pCREB p-CREB Gene_Expression Target Gene Expression pCREB->Gene_Expression Regulates

Caption: this compound's agonistic effect on the Dopamine D2 receptor pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation Seed_Cells Seed Cells (e.g., RAW264.7, BV-2) Pretreat Pre-treat with This compound Seed_Cells->Pretreat Stimulate Stimulate with LPS (if applicable) Pretreat->Stimulate Harvest Harvest Cells Stimulate->Harvest RNA_Isolation RNA Isolation Harvest->RNA_Isolation Protein_Lysis Protein Lysis Harvest->Protein_Lysis RT_qPCR RT-qPCR RNA_Isolation->RT_qPCR Analyze_Gene_Expression Analyze Relative Gene Expression RT_qPCR->Analyze_Gene_Expression Western_Blot Western Blot Protein_Lysis->Western_Blot Analyze_Protein_Expression Analyze Protein Expression/Phosphorylation Western_Blot->Analyze_Protein_Expression

Caption: General experimental workflow for assessing this compound's effects.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Anti-inflammatory Effects on LPS-Stimulated Macrophages (RAW264.7) or Microglia (BV-2)

1.1. Cell Culture and Seeding

  • Culture RAW264.7 or BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

1.2. This compound and LPS Treatment

  • Prepare stock solutions of this compound in sterile DMSO. Further dilute in culture medium to final desired concentrations (e.g., 10, 25, 50, 75 µg/mL). The final DMSO concentration should be below 0.1%.

  • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time period (e.g., 6 hours for RNA analysis, 24 hours for protein analysis). Include a vehicle control (DMSO) and an LPS-only control.

1.3. RNA Isolation and RT-qPCR for Inflammatory Cytokine Gene Expression

  • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).

  • Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (RT-qPCR) using SYBR Green or TaqMan probes for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Analyze the relative gene expression using the 2^-ΔΔCt method.

1.4. Protein Extraction and Western Blot for NF-κB and MAPK Pathway Activation

  • Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Protocol 2: Assessment of this compound's Effect on Dopamine D2 Receptor Signaling

2.1. Cell Culture and Treatment

  • Culture cells expressing the dopamine D2 receptor (e.g., HEK293-D2R) in appropriate growth medium.

  • Seed cells in a 96-well plate at a suitable density.

2.2. cAMP Assay

  • Pre-treat the cells with this compound at various concentrations for a specified time.

  • Stimulate the cells with a known D2 receptor agonist (e.g., quinpirole) in the presence or absence of this compound. To measure the agonistic effect of this compound, treat the cells with this compound alone after forskolin stimulation to elevate basal cAMP levels.

  • Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., ELISA or HTRF-based assay) according to the manufacturer's instructions.

  • Determine the effect of this compound on cAMP production relative to controls.

Protocol 3: Evaluation of this compound's Impact on Melanogenesis-Related Gene Expression in B16F10 Melanoma Cells

3.1. Cell Culture and Treatment

  • Culture B16F10 melanoma cells in DMEM with 10% FBS.

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound for 24-48 hours. An untreated control should be included.

3.2. RNA Isolation and RT-qPCR

  • Follow the procedure described in Protocol 1.3 to isolate RNA and perform RT-qPCR.

  • Use primers specific for melanogenesis-related genes such as MITF, tyrosinase (TYR), TRP-1, and TRP-2, along with a housekeeping gene for normalization.

  • Analyze the relative gene expression changes in response to this compound treatment.

Conclusion

The provided application notes and protocols offer a framework for investigating the in vitro effects of this compound on gene expression. The data presented herein, compiled from existing literature, highlights this compound's significant modulatory effects on key signaling pathways involved in inflammation and other cellular processes. The detailed experimental procedures are intended to facilitate further research into the therapeutic potential of this promising natural compound. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and available resources.

References

Application Notes and Protocols for Patch-Clamp Analysis of Hordenine's Effect on Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hordenine is a naturally occurring phenethylamine alkaloid found in various plants, including barley. It is known to exert pharmacological effects primarily through its action as an indirect adrenergic agent and as an agonist for the dopamine D2 receptor.[1][2] These actions suggest that this compound may directly or indirectly modulate the activity of various ion channels, which are fundamental to neuronal excitability, muscle contraction, and other physiological processes. Understanding the interaction of this compound with specific ion channels at the molecular level is crucial for elucidating its mechanism of action and evaluating its therapeutic potential and safety profile.

This document provides detailed, hypothetical application notes and protocols for investigating the effects of this compound on major classes of voltage-gated ion channels—specifically potassium (Kv), calcium (CaV), and sodium (NaV) channels—using the whole-cell patch-clamp technique.

Hypothesized Signaling Pathways for this compound's Action on Ion Channels

This compound's known agonistic activity at dopamine D2 receptors and its role as an indirect adrenergic agent suggest that it can modulate ion channel activity through G-protein coupled receptor (GPCR) signaling cascades.[3][4]

  • Dopamine D2 Receptor Pathway: Activation of D2 receptors, which are Gi/o-coupled, can lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity through the dissociation of Gβγ subunits.[5] This can result in the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

  • Adrenergic Pathway: As an indirect adrenergic agent, this compound can increase the concentration of norepinephrine in the synaptic cleft. Norepinephrine activates adrenergic receptors (α and β), which are also GPCRs. Activation of β-adrenergic receptors (Gs-coupled) typically increases cAMP production, which can modulate various ion channels, including L-type calcium channels and certain potassium channels. α1-adrenergic receptors (Gq-coupled) can lead to the activation of phospholipase C and subsequent modulation of ion channels through diacylglycerol and inositol trisphosphate.

Hypothesized Signaling Pathways of this compound This compound This compound D2R Dopamine D2 Receptor (Gi/o-coupled) This compound->D2R AdrenergicR Adrenergic Receptors (e.g., β-AR, Gs-coupled) This compound->AdrenergicR G_beta_gamma Gβγ subunits D2R->G_beta_gamma G_alpha_i Gαi subunit D2R->G_alpha_i G_alpha_s Gαs subunit AdrenergicR->G_alpha_s GIRK GIRK Channels (Activation) G_beta_gamma->GIRK CaV Voltage-Gated Ca2+ Channels (Inhibition) G_beta_gamma->CaV AC_inhibit Adenylyl Cyclase (Inhibition) G_alpha_i->AC_inhibit AC_activate Adenylyl Cyclase (Activation) G_alpha_s->AC_activate cAMP_decrease cAMP Decrease AC_inhibit->cAMP_decrease cAMP_increase cAMP Increase AC_activate->cAMP_increase PKA Protein Kinase A cAMP_increase->PKA PKA->CaV Modulation Kv Voltage-Gated K+ Channels (Modulation) PKA->Kv Modulation

Hypothesized signaling pathways of this compound.

Experimental Workflow

A systematic approach is required to characterize the effects of this compound on a specific ion channel. The general workflow for a patch-clamp experiment is outlined below.

General Experimental Workflow for Patch-Clamp Analysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HEK293 expressing target channel) PatchPipette Fabricate Patch Pipette CellCulture->PatchPipette SolutionPrep Preparation of Recording Solutions SolutionPrep->PatchPipette HordeninePrep This compound Stock Solution Preparation HordenineApp Apply this compound (Cumulative Concentrations) HordeninePrep->HordenineApp WholeCell Establish Whole-Cell Configuration PatchPipette->WholeCell Baseline Record Baseline Currents WholeCell->Baseline Baseline->HordenineApp RecordEffect Record Currents in Presence of this compound HordenineApp->RecordEffect IV_Curve Construct I-V Curves RecordEffect->IV_Curve DoseResponse Generate Dose-Response Curve (IC50/EC50) RecordEffect->DoseResponse Gating Analyze Gating Kinetics RecordEffect->Gating

Experimental workflow for patch-clamp analysis.

Experimental Protocols

The following are detailed, hypothetical protocols for investigating the effects of this compound on voltage-gated potassium, calcium, and sodium channels.

Protocol 1: Analysis of this compound's Effect on Voltage-Gated Potassium Channels (e.g., Kv7.2/7.3)
  • Objective: To determine if this compound modulates the activity of Kv7.2/7.3 channels, which are important for regulating neuronal excitability.

  • Cell Line: HEK293 cells stably expressing human Kv7.2 and Kv7.3 subunits.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH adjusted to 7.2 with KOH).

  • This compound Application: A 100 mM stock solution of this compound hydrochloride in deionized water should be prepared and diluted to final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM) in the external solution.

  • Voltage-Clamp Protocol:

    • Hold the cell at a membrane potential of -80 mV.

    • Apply depolarizing voltage steps from -80 mV to +40 mV in 10 mV increments for 500 ms.

    • Return to the holding potential of -80 mV for 2 seconds between pulses.

    • Record baseline currents.

    • Perfuse the cell with increasing concentrations of this compound, allowing 2-3 minutes for the effect to stabilize at each concentration.

    • Repeat the voltage-clamp protocol at each this compound concentration.

  • Data Analysis:

    • Measure the peak outward current at each voltage step.

    • Construct current-voltage (I-V) relationship curves.

    • Generate a dose-response curve for the inhibition or potentiation of the peak current at a specific voltage (e.g., +40 mV) to determine the IC50 or EC50 value.

    • Analyze the activation kinetics by fitting the rising phase of the current to a Boltzmann function.

Protocol 2: Analysis of this compound's Effect on Voltage-Gated Calcium Channels (e.g., CaV2.2, N-type)
  • Objective: To investigate the inhibitory effect of this compound on N-type voltage-gated calcium channels, which are crucial for neurotransmitter release.

  • Cell Line: HEK293 cells stably expressing the human CaV2.2 (α1B), β1b, and α2δ-1 subunits.

  • Recording Solutions:

    • External Solution (in mM): 120 TEA-Cl, 20 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH). Barium is used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH). Cesium and TEA are used to block potassium channels.

  • This compound Application: Prepare and apply this compound as described in Protocol 1.

  • Voltage-Clamp Protocol:

    • Hold the cell at a membrane potential of -90 mV.

    • Apply a depolarizing voltage step to +10 mV for 50 ms to elicit the peak inward barium current.

    • Return to the holding potential of -90 mV.

    • Record baseline currents.

    • Apply this compound at various concentrations.

    • Repeat the voltage-clamp protocol at each concentration.

  • Data Analysis:

    • Measure the peak inward current amplitude.

    • Construct a dose-response curve to determine the IC50 for this compound's inhibition of the N-type calcium current.

    • To assess voltage-dependence of the block, construct I-V curves by applying voltage steps from -60 mV to +60 mV in 10 mV increments in the absence and presence of this compound.

Protocol 3: Analysis of this compound's Effect on Voltage-Gated Sodium Channels (e.g., NaV1.7)
  • Objective: To determine if this compound modulates the activity of NaV1.7 channels, which are critical for pain signaling.

  • Cell Line: HEK293 cells stably expressing the human NaV1.7 channel.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium and fluoride are used to block potassium and calcium channels, respectively.

  • This compound Application: Prepare and apply this compound as described in Protocol 1.

  • Voltage-Clamp Protocol for Tonic Block:

    • Hold the cell at -120 mV.

    • Apply a depolarizing step to 0 mV for 20 ms to elicit the peak inward sodium current.

    • Record baseline currents.

    • Apply this compound and repeat the protocol.

  • Voltage-Clamp Protocol for State-Dependence:

    • Inactivation: From a holding potential of -120 mV, apply pre-pulses ranging from -140 mV to -20 mV for 500 ms, followed by a test pulse to 0 mV to assess the availability of channels.

  • Data Analysis:

    • Measure the peak inward current to determine the tonic block and calculate the IC50.

    • Plot the normalized peak current against the pre-pulse potential to construct steady-state inactivation curves. Fit the data with a Boltzmann function to determine the half-inactivation potential (V1/2) and assess if this compound induces a shift.

Data Presentation

The quantitative data obtained from these experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Effects of this compound on Voltage-Gated Ion Channel Currents

Ion ChannelThis compound Concentration (µM)Peak Current Amplitude (% of Control)IC50 / EC50 (µM)
Kv7.2/7.3 195 ± 5> 1000
1088 ± 6
10075 ± 8
100052 ± 7
CaV2.2 0.198 ± 445.2
185 ± 7
1060 ± 5
10025 ± 6
NaV1.7 192 ± 6150.8
1078 ± 8
10045 ± 7
100015 ± 5

Table 2: Hypothetical Effects of this compound on Ion Channel Gating Properties

Ion ChannelThis compound Concentration (µM)V1/2 of Activation (mV)V1/2 of Inactivation (mV)
Kv7.2/7.3 100-28.5 ± 1.2N/A
Control-30.1 ± 1.5N/A
NaV1.7 100-20.3 ± 0.8-85.6 ± 1.1*
Control-21.1 ± 0.9-75.2 ± 1.3

*Indicates a statistically significant shift.

Conclusion

The protocols and application notes provided here offer a comprehensive framework for the systematic investigation of this compound's effects on voltage-gated ion channels using patch-clamp electrophysiology. The hypothetical data tables illustrate how the results of such studies can be presented to clearly communicate the potency and mechanism of this compound's interaction with these important drug targets. Characterizing the ion channel pharmacology of this compound will provide valuable insights for drug development and a deeper understanding of its physiological and potential therapeutic effects.

References

High-Throughput Screening for Hordenine's Receptor Binding Affinity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hordenine, a naturally occurring phenethylamine alkaloid found in barley and other plants, has garnered significant interest for its pharmacological properties.[1] Primarily known as an indirect adrenergic agent that promotes the release of norepinephrine, recent studies have identified this compound as an agonist for the dopamine D2 receptor (D2R).[1][2][3][4] This dual activity makes this compound and its analogs compelling candidates for further investigation in drug discovery programs targeting neuropsychiatric and metabolic disorders.

High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid evaluation of large compound libraries for their interaction with specific biological targets. This document provides detailed application notes and protocols for conducting HTS assays to determine the receptor binding affinity of this compound and similar compounds, with a primary focus on the dopamine D2 receptor. The methodologies described herein are adaptable for various G protein-coupled receptors (GPCRs) and are designed to provide robust and reproducible data for lead identification and optimization.

Data Presentation: this compound Receptor Binding Affinity

The following table summarizes the currently available quantitative data on this compound's binding affinity for its primary identified receptor target.

CompoundReceptorAssay TypeReported Ki (µM)Reference
This compoundDopamine D2 Receptor (D2R)Radioligand Binding Assay13

Experimental Protocols

This section outlines detailed protocols for two common HTS methods for assessing receptor-ligand binding affinity: a Radioligand Binding Assay and a Fluorescence Polarization Assay.

Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptor

This protocol describes a competitive binding assay using a radiolabeled ligand to determine the binding affinity of this compound and test compounds for the dopamine D2 receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (high-affinity D2R antagonists).

  • Test Compound: this compound or other compounds of interest.

  • Non-specific Agent: A high concentration of a known D2R antagonist (e.g., 10 µM Haloperidol or Butaclamol) to determine non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.

  • 96-well Microplates: Low-protein binding plates.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Fluid.

  • Liquid Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen cell membrane aliquots on ice.

    • Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well . Homogenize gently to ensure a uniform suspension.

  • Assay Plate Setup (in triplicate):

    • Total Binding Wells: 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd, e.g., 0.5 nM [³H]-Spiperone), and 100 µL of the membrane suspension.

    • Non-specific Binding (NSB) Wells: 50 µL of the non-specific agent (e.g., 10 µM Haloperidol), 50 µL of radioligand, and 100 µL of the membrane suspension.

    • Competition Wells: 50 µL of serial dilutions of the test compound (e.g., this compound, spanning a concentration range from 10⁻¹⁰ M to 10⁻⁴ M), 50 µL of radioligand, and 100 µL of the membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Counting:

    • Place the filter discs into scintillation vials.

    • Add 4-5 mL of scintillation fluid to each vial.

    • Allow the vials to equilibrate for at least 4 hours.

    • Measure the radioactivity in each vial using a liquid scintillation counter. The output will be in counts per minute (CPM).

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM of the NSB wells from the average CPM of all other wells.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Fluorescence Polarization (FP) Competition Assay

This protocol describes a homogenous assay to measure the binding of this compound to a target receptor by observing changes in the polarization of a fluorescently labeled ligand.

Materials:

  • Purified Receptor: Solubilized and purified target receptor (e.g., Dopamine D2 Receptor).

  • Fluorescent Ligand (Tracer): A fluorescently labeled ligand with known affinity for the target receptor.

  • Test Compound: this compound or other compounds of interest.

  • Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer, pH 7.4.

  • 384-well Black, Low-binding Microplates.

  • Fluorescence Polarization Plate Reader.

Procedure:

  • Assay Optimization:

    • Tracer Concentration: Determine the optimal concentration of the fluorescent tracer that gives a stable and robust fluorescence polarization signal.

    • Receptor Concentration: Titrate the receptor concentration to determine the amount needed to produce a significant shift in polarization upon binding to the tracer.

  • Assay Plate Setup (in triplicate):

    • "Free Tracer" Wells (Minimum Polarization): 10 µL of assay buffer and 10 µL of the fluorescent tracer.

    • "Bound Tracer" Wells (Maximum Polarization): 10 µL of the purified receptor and 10 µL of the fluorescent tracer.

    • Competition Wells: 10 µL of serial dilutions of the test compound (this compound) and 10 µL of a pre-mixed solution of the purified receptor and fluorescent tracer.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore. The reader will report values in millipolarization units (mP).

  • Data Analysis:

    • Calculate the change in polarization (ΔmP) for each concentration of the test compound relative to the minimum and maximum polarization controls.

    • Plot the ΔmP values against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • The Ki can be calculated from the IC₅₀ value, taking into account the concentrations of the tracer and receptor used in the assay.

Mandatory Visualizations

Signaling Pathway

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D2R Dopamine D2 Receptor (GPCR) This compound->D2R Binds to G_protein G Protein (Gαi/o, Gβγ) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Response Phosphorylates Targets HTS_Workflow cluster_prep Assay Preparation cluster_assay High-Throughput Screening cluster_analysis Data Analysis Compound_Library Compound Library (including this compound) Plate_Dispensing Automated Liquid Handling: Dispense reagents and compounds into 96/384-well plates Compound_Library->Plate_Dispensing Receptor_Prep Receptor Preparation (e.g., D2R Membranes) Receptor_Prep->Plate_Dispensing Reagent_Prep Reagent Preparation (Radioligand/Fluorescent Tracer) Reagent_Prep->Plate_Dispensing Incubation Incubation to Reach Binding Equilibrium Plate_Dispensing->Incubation Detection Signal Detection (Scintillation Counting / Fluorescence Polarization) Incubation->Detection Data_Acquisition Raw Data Acquisition Detection->Data_Acquisition QC Quality Control (Z'-factor, S/B ratio) Data_Acquisition->QC Curve_Fitting Dose-Response Curve Fitting QC->Curve_Fitting Hit_Identification Hit Identification & Prioritization (Based on Ki/IC50 values) Curve_Fitting->Hit_Identification

References

Application Notes and Protocols: Investigating the Impact of Hordenine on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hordenine, a phenethylamine alkaloid naturally found in various plants like barley, has been investigated for several biological activities.[1][2] Emerging research suggests that compounds affecting cellular signaling pathways, such as those modulated by this compound, may also influence mitochondrial function.[3][4] Mitochondria, the primary sites of cellular respiration and energy production, are critical in maintaining cellular health, and their dysfunction is implicated in numerous diseases.[5]

These application notes provide a comprehensive set of protocols to investigate the effects of this compound on mitochondrial respiration. The methodologies detailed below will enable researchers to assess key parameters of mitochondrial function, including oxygen consumption rate (OCR), mitochondrial membrane potential (ΔΨm), and cellular ATP levels. Furthermore, a potential signaling pathway through which this compound might exert its effects on mitochondria is proposed, providing a framework for mechanistic studies.

Potential Signaling Pathway of this compound's Action on Mitochondria

This compound is known to act as a dopamine D2 receptor agonist and can influence cyclic adenosine monophosphate (cAMP) levels. Both dopamine signaling and cAMP pathways have been linked to the regulation of mitochondrial function. Therefore, it is hypothesized that this compound may impact mitochondrial respiration through a signaling cascade involving these elements.

Hordenine_Mitochondrial_Pathway cluster_mito Mitochondrial Function cluster_outcomes Measurable Outcomes This compound This compound DRD2 Dopamine D2 Receptor This compound->DRD2 Agonist AC Adenylyl Cyclase DRD2->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Resp_Proteins Respiratory Chain Proteins PKA->Resp_Proteins Phosphorylation Mitochondrion Mitochondrion OCR Oxygen Consumption Rate (OCR) Mitochondrion->OCR MMP Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP ATP ATP Production Mitochondrion->ATP Experimental_Workflow start Start prep This compound Preparation & Cell Culture start->prep cytotoxicity Determine Non-Toxic This compound Concentration Range (e.g., MTT/Resazurin Assay) prep->cytotoxicity seahorse Measure Oxygen Consumption Rate (OCR) (Seahorse XF Cell Mito Stress Test) cytotoxicity->seahorse mmp_assay Assess Mitochondrial Membrane Potential (ΔΨm) (JC-1 Assay) seahorse->mmp_assay atp_assay Quantify Cellular ATP Levels (Luciferase-Based Assay) mmp_assay->atp_assay analysis Data Analysis & Interpretation atp_assay->analysis end End analysis->end

References

Application Note: High-Throughput Quantification of Hordenine in Biological Matrices Using Deuterated Hordenine as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of hordenine in biological matrices, such as human serum and rat plasma, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard, deuterated this compound (e.g., this compound-D4 or this compound-d6), is crucial for correcting analytical variability and ensuring high accuracy and precision.[1][2] This methodology is applicable for various research areas, including forensic toxicology, pharmacokinetic studies, and as a marker for beer consumption.[3][4][5]

Introduction

This compound is a naturally occurring phenethylamine alkaloid found in various plants, including barley. Its presence in beer makes it a potential biomarker for alcohol consumption. Accurate quantification of this compound in complex biological samples is challenging due to matrix effects and variability in sample preparation. The principle of isotope dilution mass spectrometry, employing a deuterated internal standard, is the gold standard for overcoming these challenges. A deuterated internal standard is chemically almost identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, yet it is distinguishable by its mass-to-charge ratio (m/z). This allows for reliable correction of variations in the analytical process, leading to highly accurate and precise results. This document provides detailed protocols for sample preparation and LC-MS/MS analysis of this compound using deuterated this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Deuterated this compound (this compound-D4 or this compound-d6) internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Ammonium formate

  • Dichloromethane

  • Diethyl ether

  • Water (LC-MS grade)

  • Human serum or rat plasma samples

Sample Preparation: Liquid-Liquid Extraction (for Human Serum)

This protocol is adapted from a validated method for determining this compound in human serum.

  • Aliquoting: To 100 µL of human serum, add the deuterated this compound internal standard.

  • Extraction: Perform a liquid-liquid extraction with a mixture of dichloromethane and diethyl ether.

  • Evaporation: The organic layer is separated and evaporated to dryness under a stream of nitrogen.

  • Reconstitution: The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

Sample Preparation: Protein Precipitation (for Rat Plasma)

This protocol is a rapid method suitable for pharmacokinetic studies in rat plasma.

  • Aliquoting: To a volume of rat plasma, add the deuterated this compound internal standard.

  • Precipitation: Add acetonitrile-methanol (9:1, v/v) to precipitate proteins.

  • Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean vial for LC-MS/MS analysis.

UPLC-MS/MS Analysis

The following are typical parameters for the chromatographic separation and mass spectrometric detection of this compound and its deuterated internal standard.

  • UPLC System: Waters Acquity® UPLC system or equivalent

  • Column: Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5-μm particle size) or UPLC BEH HILIC (2.1 mm × 100 mm, 1.7 μm)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

  • Mobile Phase B: Acetonitrile with 10 mM ammonium formate

  • Gradient Elution: A suitable gradient to separate this compound from matrix components.

  • Flow Rate: 0.4 ml/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Waters Acquity® TQ detector or equivalent triple quadrupole mass spectrometer

  • Ionization: Positive electrospray ionization (ESI+)

  • Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 166.1 → 121.0

    • Caulophylline (as an alternative IS): m/z 205.1 → 58.0

    • Note: The specific m/z for deuterated this compound will depend on the level of deuterium incorporation (e.g., +4 or +6 Da).

Data Presentation

The following tables summarize the quantitative data from validated methods for this compound analysis using an internal standard.

Table 1: Method Validation Parameters for this compound Quantification in Human Serum

ParameterValue
Linearity Range0.2 - 16 ng/mL
Correlation Coefficient (R²)> 0.999
Lower Limit of Quantification (LLOQ)0.3 ng/mL
Matrix EffectsWithin acceptable limits (75-125%)
Extraction RecoveryApproximately 50%

Table 2: Method Validation Parameters for this compound Quantification in Rat Plasma

ParameterValue
Linearity Range2 - 2000 ng/mL
Mean Recovery80.4 - 87.3%
Intra-day Precision (RSD)< 8%
Inter-day Precision (RSD)< 8%
Accuracy97.0 - 107.7%

Table 3: Method Validation Parameters for this compound Quantification in Plant Material

ParameterValue
Lower Limit of Quantification (LLOQ)1 µg/mL
Observed Concentration Range0.02738 to 1.071 mg/g

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Serum, Plasma) add_is Add Deuterated This compound (IS) sample->add_is extraction Extraction (LLE or Protein Precipitation) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon injection UPLC Injection evap_recon->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Area Integration (Analyte & IS) detection->integration ratio Calculate Peak Area Ratio integration->ratio calibration Calibration Curve Construction ratio->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for this compound quantification.

hordenine_pathway cluster_biosynthesis This compound Biosynthesis in Barley cluster_pharmacology Pharmacological Action tyrosine Tyrosine tyramine Tyramine tyrosine->tyramine Decarboxylation n_methyltyramine N-Methyltyramine tyramine->n_methyltyramine Methylation This compound This compound n_methyltyramine->this compound Methylation d2_receptor Dopamine D2 Receptor This compound->d2_receptor Biased Agonist cellular_response Downstream Cellular Response d2_receptor->cellular_response Signal Transduction

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Oral Bioavailability of Hordenine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral delivery of hordenine?

A1: The primary challenges for oral this compound delivery are believed to be its low permeability across the intestinal epithelium and potential presystemic metabolism (first-pass effect). Studies in animal models have shown low plasma levels of this compound after oral administration, suggesting poor absorption from the gastrointestinal tract.

Q2: What are the most promising strategies to improve the oral bioavailability of this compound?

A2: Based on successes with other poorly bioavailable compounds, the most promising strategies include:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS) and Solid Lipid Nanoparticles (SLNs), which can enhance solubility and promote lymphatic uptake, thereby bypassing first-pass metabolism.[1][2][3][4][5]

  • Phytosome Technology: Forming a complex of this compound with phospholipids can improve its lipophilicity and ability to cross biological membranes.

  • Nanoemulsions: These are colloidal dispersions that can increase the surface area for absorption and improve the solubility of hydrophobic drugs.

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility and dissolution rate.

Q3: Are there any animal models that are particularly suitable for studying the oral bioavailability of this compound?

A3: The rat is a commonly used and appropriate model for initial pharmacokinetic studies of this compound formulations due to its well-characterized gastrointestinal physiology and cost-effectiveness. Beagle dogs are also a suitable model for preclinical oral bioavailability studies. It is crucial to use a consistent animal model throughout a series of experiments to ensure comparability of results.

Q4: What are the key pharmacokinetic parameters to measure in these studies?

A4: The key pharmacokinetic parameters to determine the improvement in oral bioavailability are:

  • Cmax (Maximum plasma concentration): The highest concentration of the drug in the blood.

  • Tmax (Time to reach Cmax): The time it takes to reach the maximum plasma concentration.

  • AUC (Area Under the Curve): The total exposure to the drug over time. An increase in AUC following oral administration of a new formulation compared to a control (e.g., this compound solution) indicates improved bioavailability.

  • Absolute Bioavailability (F%): This is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration of the same dose.

Troubleshooting Guides

Issue 1: High Variability in Pharmacokinetic Data
Potential Cause Troubleshooting Steps
Inconsistent Dosing Volume or Technique Ensure accurate and consistent oral gavage technique. The volume administered should be appropriate for the animal's weight.
Fasting State of Animals Standardize the fasting period before dosing. The presence of food can significantly affect drug absorption. For instance, the bioavailability of tyramine, a compound similar to this compound, is reduced when administered with food.
Formulation Instability For lipid-based systems, ensure the formulation is stable and does not precipitate upon dilution in the gastrointestinal fluids. For nanoformulations, check for aggregation before administration.
Animal Stress Handle animals carefully to minimize stress, which can alter gastrointestinal motility and blood flow.
Issue 2: No Significant Improvement in Bioavailability with a Novel Formulation
Potential Cause Troubleshooting Steps
Suboptimal Formulation Composition Systematically vary the composition of your formulation (e.g., oil, surfactant, and co-surfactant ratios in SEDDS; lipid and emulsifier type in SLNs).
Inappropriate Particle Size For nanoformulations, aim for a particle size that is optimal for absorption (typically in the range of 100-300 nm). Characterize the particle size and polydispersity index of each batch.
Drug Expulsion from the Carrier In solid lipid nanoparticles, the drug may be expelled during storage. Conduct stability studies to ensure the drug remains encapsulated.
Metabolic Instability If the primary barrier is extensive first-pass metabolism, consider formulations that promote lymphatic uptake, such as long-chain triglyceride-based lipid formulations.

Experimental Protocols

Protocol 1: Development and In Vivo Evaluation of a this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a SEDDS for this compound and evaluate its potential to enhance oral bioavailability in a rat model.

Materials:

  • This compound

  • Oil phase (e.g., Labrafac™ Lipophile WL 1349)

  • Surfactant (e.g., Kolliphor® EL)

  • Co-surfactant (e.g., Transcutol® HP)

  • Male Wistar rats (200-250 g)

  • Oral gavage needles

  • Heparinized microcentrifuge tubes

  • LC-MS/MS system for this compound quantification

Methodology:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.

  • Construction of Ternary Phase Diagrams: To identify the self-emulsifying regions, prepare various combinations of the selected oil, surfactant, and co-surfactant. Observe the formation of emulsions upon aqueous dilution.

  • Formulation Preparation: Based on the phase diagrams, select a ratio of oil, surfactant, and co-surfactant that forms a stable nanoemulsion. Dissolve this compound in this mixture to prepare the this compound-SEDDS.

  • Characterization of SEDDS:

    • Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.

    • Self-Emulsification Time: Assess the time taken for the SEDDS to form a homogenous emulsion upon gentle agitation in simulated gastric fluid.

  • In Vivo Pharmacokinetic Study:

    • Fast rats overnight.

    • Divide rats into two groups: Control (receiving this compound in aqueous solution) and Test (receiving this compound-SEDDS). Administer the formulations via oral gavage.

    • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.

    • Centrifuge the blood to separate plasma and store at -80°C until analysis.

    • Quantify this compound concentration in plasma using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) and determine the relative bioavailability of the SEDDS formulation compared to the control solution.

Protocol 2: Preparation and Evaluation of this compound-Phospholipid Complex (Phytosome)

Objective: To prepare a this compound-phytosome complex and assess its impact on oral absorption in a mouse model.

Materials:

  • This compound

  • Phosphatidylcholine (from soybean)

  • Aprotic solvent (e.g., acetone or ethanol)

  • Male BALB/c mice (20-25 g)

Methodology:

  • Preparation of this compound-Phytosome:

    • Dissolve this compound and phosphatidylcholine in a 1:2 molar ratio in the aprotic solvent.

    • Reflux the mixture for 2 hours.

    • Concentrate the solution under vacuum to obtain a thin film.

    • Rehydrate the film with phosphate-buffered saline (PBS) and sonicate to form the phytosome dispersion.

  • Characterization of the Phytosome Complex:

    • Complexation Efficiency: Determine the amount of this compound complexed with the phospholipid using techniques like differential scanning calorimetry (DSC) or Fourier-transform infrared spectroscopy (FTIR).

    • Particle Size and Morphology: Analyze the size and shape of the phytosome particles using dynamic light scattering and transmission electron microscopy (TEM).

  • In Vivo Pharmacokinetic Study:

    • Follow a similar procedure as described in Protocol 1, using mice as the animal model. Compare the oral administration of the this compound-phytosome dispersion to a this compound solution.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats (Hypothetical Data)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
This compound Solution1050 ± 121.0 ± 0.5250 ± 60100 (Reference)
This compound-SEDDS10200 ± 452.0 ± 0.81250 ± 280500
This compound-Phytosome10150 ± 351.5 ± 0.6900 ± 210360

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Animal Study solubility Solubility Studies phase_diagram Ternary Phase Diagrams (for SEDDS) solubility->phase_diagram preparation Formulation Preparation phase_diagram->preparation characterization Physicochemical Characterization (Particle Size, Zeta Potential, etc.) preparation->characterization dosing Oral Administration (Control vs. Test Formulation) characterization->dosing animal_model Animal Model Selection (e.g., Rats) animal_model->dosing sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_calc Pharmacokinetic Analysis analysis->pk_calc sedds_moa sedds This compound-SEDDS (Oral Administration) emulsion Spontaneous Emulsification in GI Fluids sedds->emulsion droplets Fine Oil Droplets (this compound Solubilized) emulsion->droplets absorption Enhanced Absorption (Increased Surface Area & Solubility) droplets->absorption lymphatic Lymphatic Uptake (Bypasses First-Pass Metabolism) absorption->lymphatic systemic Systemic Circulation absorption->systemic Portal Vein lymphatic->systemic

References

addressing hordenine's short half-life in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the pharmacokinetics of hordenine, with a specific focus on addressing its inherently short half-life.

Frequently Asked Questions (FAQs)

Q1: What is the reported plasma half-life of this compound in humans?

A1: The plasma elimination half-life of free this compound in humans is reported to be in the range of 52.7 to 66.4 minutes.[1][2] After oral administration of this compound-rich dietary supplements, the average half-life (t½) was observed to be approximately 54 ± 19 minutes.[3][4][5]

Q2: What are the primary metabolic pathways responsible for the rapid clearance of this compound?

A2: this compound undergoes extensive phase II metabolism, which is the main contributor to its rapid clearance. The primary pathways are sulfation and glucuronidation, forming this compound sulfate and this compound glucuronide, respectively. Studies have shown that sulfation is the dominant metabolic route initially, with glucuronidation becoming more prominent later. This compound is also a selective substrate for monoamine oxidase B (MAO-B) in the liver, which contributes to its deamination.

Q3: How does the route of administration affect the pharmacokinetics of this compound?

A3: The route of administration significantly impacts this compound's pharmacokinetic profile. Intravenous (IV) administration in horses resulted in a rapid decline in plasma concentrations, with a beta-phase half-life of about 35 minutes. In contrast, oral administration in the same species showed very low plasma levels, suggesting poor bioavailability or extensive first-pass metabolism. In humans, after oral consumption, maximum plasma concentrations of free this compound are reached within 0 to 60 minutes.

Q4: Are there known strategies to extend the half-life of this compound?

A4: While research specifically on extending this compound's half-life is limited, several general strategies applicable to phenolic compounds like this compound can be considered. These include:

  • Nanoformulations: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from rapid metabolism and improve its bioavailability.

  • Co-administration with enzyme inhibitors: The use of inhibitors for sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), the primary enzymes metabolizing this compound, could potentially decrease its clearance and extend its half-life. Similarly, co-administration with a MAO-B inhibitor could reduce its deamination.

Q5: What is the bioavailability of orally administered this compound?

A5: The oral bioavailability of this compound is generally low. This is attributed to extensive first-pass metabolism in the gut and liver, as well as potential efflux transport back into the intestinal lumen. While one study in horses suggested a high bioavailability of approximately 100% after oral administration, this is inconsistent with findings in other studies and the known rapid metabolism of this compound.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Variability in Pharmacokinetic Parameters Differences in subject metabolism (genetic polymorphisms in UGTs, SULTs, MAO-B).Contamination of samples.Inconsistent dosing or sample collection times.1. Genotype subjects for relevant metabolizing enzymes if possible.2. Ensure strict adherence to sample collection and processing protocols.3. Use a validated analytical method with internal standards.
Low Oral Bioavailability Extensive first-pass metabolism.Efflux by transporters like P-glycoprotein (P-gp).Poor absorption from the gastrointestinal tract.1. Conduct in vitro permeability assays (e.g., Caco-2) to assess transport and efflux.2. Co-administer with known inhibitors of relevant metabolic enzymes or transporters in preclinical models.3. Investigate nanoformulation strategies to enhance absorption and protect from metabolism.
Rapid Elimination Half-Life High activity of metabolic enzymes (UGTs, SULTs, MAO-B).Efficient renal clearance of metabolites.1. Characterize the metabolic profile to identify the major clearance pathways.2. In preclinical studies, co-administer with inhibitors of the identified primary metabolic enzymes to assess their impact on half-life.3. Explore the use of controlled-release formulations.
Difficulty in Detecting Free this compound in Plasma Very low concentrations due to rapid metabolism.Inadequate sensitivity of the analytical method.1. Utilize a highly sensitive and validated analytical method, such as UPLC-MS/MS.2. Analyze for this compound metabolites (sulfate and glucuronide conjugates) in addition to the parent compound, as their concentrations are typically higher.3. Optimize sample preparation to minimize degradation and maximize recovery.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Humans

Parameter Value Route of Administration Reference
Tmax (Time to Maximum Concentration) 0 - 60 minOral (Beer)
Tmax (Time to Maximum Concentration) 65 ± 14 minOral (Dietary Supplement)
Cmax (Maximum Concentration) 12.0 - 17.3 nMOral (Beer)
Cmax (Maximum Concentration) 16.4 ± 7.8 µg/LOral (Dietary Supplement)
t½ (Elimination Half-Life) 52.7 - 66.4 minOral (Beer)
t½ (Elimination Half-Life) 54 ± 19 minOral (Dietary Supplement)

Table 2: Pharmacokinetic Parameters of this compound in Horses

Parameter Value Route of Administration Reference
α-phase t½ ~3 minIntravenous
β-phase t½ ~35 minIntravenous
Tmax ~1 hOral
Cmax ~1.0 µg/mLIntravenous
Cmax ~0.17 µg/mLOral

Experimental Protocols

Protocol 1: Quantification of this compound in Rat Plasma using UPLC-MS/MS

This protocol is adapted from a validated method for the determination of this compound in rat plasma.

1. Sample Preparation (Protein Precipitation): a. To a 100 µL aliquot of rat plasma in a microcentrifuge tube, add the internal standard (IS) solution (e.g., caulophylline). b. Add 300 µL of a mixture of acetonitrile and methanol (9:1, v/v) to precipitate the proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 14,000 rpm for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 100 µL of the mobile phase. g. Centrifuge at 14,000 rpm for 5 minutes. h. Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

2. UPLC-MS/MS Conditions:

  • Column: UPLC BEH HILIC (2.1 mm × 100 mm, 1.7 µm)
  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
  • Mobile Phase B: Acetonitrile with 10 mM ammonium formate
  • Gradient Elution: A suitable gradient program should be developed to achieve optimal separation.
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 µL
  • Ionization Mode: Electrospray Ionization (ESI), positive mode
  • Detection: Multiple Reaction Monitoring (MRM)
  • This compound transition: m/z 166.1 → 121.0
  • IS transition: (specific to the chosen internal standard)

Protocol 2: Caco-2 Cell Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of this compound.

1. Caco-2 Cell Culture and Seeding: a. Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2. b. Seed the Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm². c. Culture the cells for 21-25 days to allow for differentiation into a confluent monolayer, replacing the medium every 2-3 days.

2. Monolayer Integrity Assessment: a. Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltohmmeter. TEER values should be stable and above a predetermined threshold (e.g., >250 Ω·cm²) to confirm monolayer integrity. b. Alternatively, assess the permeability of a paracellular marker (e.g., Lucifer yellow) to ensure tight junction formation.

3. Permeability Assay: a. Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4). b. To assess apical to basolateral (A→B) transport, add the this compound solution in transport buffer to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment. c. To assess basolateral to apical (B→A) transport, add the this compound solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment. d. Incubate the plates at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with an equal volume of fresh transport buffer. f. Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., UPLC-MS/MS).

4. Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

  • dQ/dt is the rate of this compound appearance in the receiver compartment.
  • A is the surface area of the permeable membrane.
  • C0 is the initial concentration of this compound in the donor compartment.

Visualizations

Hordenine_Metabolism This compound This compound MAO_B MAO-B This compound->MAO_B Deamination SULTs Sulfotransferases (SULTs) This compound->SULTs Sulfation UGTs UDP-Glucuronosyltransferases (UGTs) This compound->UGTs Glucuronidation Deaminated_Metabolite Deaminated Metabolite MAO_B->Deaminated_Metabolite Hordenine_Sulfate This compound Sulfate SULTs->Hordenine_Sulfate Hordenine_Glucuronide This compound Glucuronide UGTs->Hordenine_Glucuronide Excretion Urinary Excretion Deaminated_Metabolite->Excretion Hordenine_Sulfate->Excretion Hordenine_Glucuronide->Excretion

Caption: Metabolic pathways of this compound leading to its rapid clearance.

PK_Workflow cluster_0 In Vivo Study cluster_1 Sample Analysis cluster_2 Data Analysis Dosing This compound Administration (Oral or IV) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Prep Protein Precipitation & Extraction Plasma_Separation->Sample_Prep LC_MS_Analysis UPLC-MS/MS Quantification Sample_Prep->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental) LC_MS_Analysis->PK_Modeling Parameter_Calculation Calculate t½, Cmax, Tmax, AUC PK_Modeling->Parameter_Calculation

Caption: Experimental workflow for a typical this compound pharmacokinetic study.

Troubleshooting_Logic Start Short Half-Life Observed Cause1 Rapid Metabolism? Start->Cause1 Cause2 Poor Absorption? Start->Cause2 Solution1a Co-administer Enzyme Inhibitors Cause1->Solution1a Solution1b Use Controlled-Release Formulation Cause1->Solution1b Solution2a Nanoformulation Cause2->Solution2a Solution2b Permeation Enhancers Cause2->Solution2b

Caption: Logical approach to addressing this compound's short half-life.

References

minimizing matrix effects in hordenine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in hordenine LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis, and why are they a concern for this compound quantification?

A1: The "matrix" in LC-MS/MS analysis refers to all components in a sample other than the analyte of interest (this compound).[1] These components can include salts, proteins, lipids, and other endogenous molecules.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1][3] This interference can significantly impact the accuracy, precision, and sensitivity of this compound quantification.

Q2: What are the primary causes of matrix effects in biological samples like plasma, serum, or urine?

A2: In biological matrices, phospholipids from cell membranes are a major contributor to matrix effects, particularly ion suppression. These molecules often co-extract with analytes during sample preparation and can co-elute from the LC column. Other endogenous substances like proteins, salts, and metabolites can also contribute to matrix effects.

Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?

A3: A standard method to quantitatively assess matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound spiked into the matrix extract (after the extraction procedure) with the peak area of this compound in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor (MF), indicates the degree of ion suppression or enhancement. An MF < 1 indicates suppression, while an MF > 1 indicates enhancement. A qualitative assessment can be performed using the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.

Q4: What is the most effective strategy to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard for compensating for matrix effects. A SIL-IS, such as this compound-D4, is chemically identical to this compound but has a higher mass. It co-elutes with this compound and experiences similar matrix effects, allowing for accurate quantification based on the analyte-to-IS peak area ratio.

Troubleshooting Guide

Problem: Poor sensitivity or inconsistent results for this compound quantification.

This issue is often attributable to significant and variable matrix effects. The following troubleshooting steps can help identify and mitigate the problem.

Step 1: Evaluate and Optimize Sample Preparation

Inadequate sample cleanup is a primary source of matrix effects. Consider the following sample preparation techniques, with their effectiveness summarized in the table below.

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniquePrincipleAdvantagesDisadvantagesTypical Phospholipid Removal Efficiency
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.Simple, fast, and inexpensive.Inefficient at removing phospholipids and other endogenous components, often resulting in significant matrix effects.Low
Liquid-Liquid Extraction (LLE) Partitioning of this compound into an immiscible organic solvent, leaving interfering components in the aqueous phase.Can provide cleaner extracts than PPT.Can have low recovery for polar analytes, may be time-consuming, and requires optimization of solvents.Moderate to High
Solid-Phase Extraction (SPE) This compound is retained on a solid sorbent while matrix components are washed away.Highly selective, can provide very clean extracts, and can concentrate the analyte.Requires method development and can be more expensive and time-consuming than PPT or LLE.High
Phospholipid Removal Plates/Cartridges Utilizes specialized sorbents (e.g., zirconia-coated particles) to selectively remove phospholipids.Simple, rapid, and highly effective at removing phospholipids, leading to a significant reduction in matrix effects.Higher cost per sample compared to PPT.>95%
Step 2: Implement an Appropriate Internal Standard

If not already in use, incorporating a suitable internal standard is crucial.

  • Best Practice: Use a stable isotope-labeled (SIL) internal standard for this compound (e.g., this compound-D4). A mass difference of at least 3 mass units is generally recommended to avoid spectral overlap.

  • Alternative: If a SIL-IS is unavailable, a structural analog can be used, but it may not perfectly mimic the ionization behavior of this compound and may not fully compensate for matrix effects.

Step 3: Optimize Chromatographic Conditions

Chromatographic separation can be adjusted to move the this compound peak away from co-eluting matrix components.

  • Action: Modify the gradient elution profile to improve the separation of this compound from the regions where phospholipids typically elute.

  • Action: Experiment with different mobile phase pH levels. Altering the pH can change the retention time of this compound relative to interfering compounds.

  • Action: Consider using a different column chemistry, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which can provide different selectivity for polar compounds like this compound.

Step 4: Dilute the Sample

If the this compound concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. However, this approach is only feasible when the assay has very high sensitivity.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma or serum sample, add a suitable internal standard (e.g., this compound-D4).

  • Add 300-400 µL of cold acetonitrile (or methanol).

  • Vortex mix for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at high speed (e.g., >10,000 g) for 5-10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant for LC-MS/MS analysis.

Protocol 2: Phospholipid Removal using a 96-Well Plate
  • Add plasma/serum samples and a suitable internal standard to the wells of the 96-well plate.

  • Add 3 volumes of acetonitrile with 1% formic acid to each well to precipitate proteins.

  • Mix thoroughly.

  • Apply a vacuum to pull the sample through the phospholipid removal sorbent. The eluate collected will have significantly reduced phospholipid content.

  • The collected eluate is ready for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

Note: This is a general protocol and requires optimization for this compound.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

  • Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove unretained matrix components.

  • Elution: Elute this compound using a mobile phase containing a higher percentage of organic solvent and an additive to disrupt the ionic interaction (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) IS_Addition Add Internal Standard (this compound-D4) Sample->IS_Addition Extraction Extraction / Cleanup (PPT, LLE, SPE, PLR) IS_Addition->Extraction LC LC Separation Extraction->LC Inject Extract MS MS/MS Detection LC->MS Eluent Integration Peak Integration MS->Integration Raw Data Quantification Quantification (Analyte/IS Ratio) Integration->Quantification Result Result Quantification->Result Final Concentration

Caption: Workflow for this compound LC-MS/MS Analysis.

troubleshooting_matrix_effects Start Inconsistent / Low Signal for this compound? Check_IS Using a Stable Isotope Labeled IS? Start->Check_IS Implement_IS Implement SIL-IS (e.g., this compound-D4) Check_IS->Implement_IS No Check_Prep Evaluate Sample Prep Check_IS->Check_Prep Yes Implement_IS->Check_Prep PPT Using Protein Precipitation? Check_Prep->PPT Improve_Prep Switch to SPE or Phospholipid Removal Plate PPT->Improve_Prep Yes Optimize_LC Optimize Chromatography PPT->Optimize_LC No End Problem Resolved Improve_Prep->End Dilute Consider Sample Dilution (if concentration allows) Optimize_LC->Dilute Dilute->End

Caption: Troubleshooting Decision Tree for Matrix Effects.

References

troubleshooting poor peak shape in hordenine chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with poor peak shape during the chromatographic analysis of hordenine.

Frequently Asked Questions (FAQs)

Q1: What is the most common peak shape problem encountered during this compound analysis and why?

A1: Peak tailing is the most frequently observed issue in the chromatography of this compound.[1][2][3][4][5] this compound is a basic compound, a phenylethylamine alkaloid, which has a tendency to interact with acidic residual silanol groups on the surface of silica-based stationary phases (like C18 columns). This secondary interaction is a different retention mechanism from the primary reversed-phase interaction, causing some this compound molecules to be retained longer, resulting in a "tail" on the peak.

Q2: Why is achieving a symmetrical peak shape important for this compound analysis?

A2: A symmetrical, or Gaussian, peak is crucial for accurate and reproducible quantitative analysis. Poor peak shape, such as tailing or fronting, can lead to:

  • Inaccurate peak integration: This results in errors in calculating the concentration of this compound.

  • Reduced resolution: Tailing peaks can merge with adjacent peaks, making it difficult to quantify individual components in a complex sample.

  • Lower sensitivity: Broader peaks have a lower height, which can make it difficult to detect low concentrations of this compound.

Q3: What are the initial steps to take when developing an HPLC method for this compound?

A3: When developing a method for this compound, it is important to start with a good understanding of the analyte's properties. Since this compound is a basic compound, controlling the mobile phase pH is critical. A typical starting point would be a reversed-phase method using a C18 column with a mobile phase of acetonitrile and water, acidified with formic or phosphoric acid to a pH below the pKa of the residual silanol groups (around pH 2-3). This suppresses the ionization of the silanols, minimizing the secondary interactions that cause peak tailing.

Troubleshooting Poor Peak Shape

Peak Tailing

Q: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

A: Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half. The primary causes and solutions are outlined below.

Troubleshooting Workflow for Peak Tailing

G A Peak Tailing Observed B Check Mobile Phase pH Is it acidic (pH 2-3)? A->B C Adjust pH with Formic or Phosphoric Acid B->C No D Check for Column Overload Is sample concentration too high? B->D Yes C->D E Reduce Sample Concentration or Injection Volume D->E Yes F Evaluate Column Condition Is the column old or contaminated? D->F No E->F G Use a Guard Column Flush or Replace Column F->G Yes H Consider Secondary Interactions Are you using a standard silica C18? F->H No G->H I Switch to an End-capped Column or a Column with a Different Stationary Phase H->I Yes J Problem Solved H->J No I->J

Caption: A logical workflow for troubleshooting this compound peak tailing.

Potential Cause Explanation Recommended Solution
Secondary Silanol Interactions As a basic compound, this compound can interact with ionized silanol groups on the silica stationary phase, causing tailing.- Adjust Mobile Phase pH: Lower the mobile phase pH to 2-3 using an acid like formic, phosphoric, or trifluoroacetic acid. This protonates the silanol groups, reducing their interaction with the basic this compound molecule.- Use an End-Capped Column: These columns have fewer accessible silanol groups, minimizing secondary interactions.- Add a Competing Base: Add a small amount of a competing base, like triethylamine, to the mobile phase to block the active silanol sites.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.- Reduce Injection Volume: Inject a smaller volume of your sample.- Dilute the Sample: Decrease the concentration of your sample.
Column Contamination/Degradation Accumulation of strongly retained compounds on the column inlet or degradation of the stationary phase can create active sites that cause tailing.- Use a Guard Column: This protects the analytical column from strongly retained impurities.- Flush the Column: Follow the manufacturer's instructions for column washing.- Replace the Column: If the column is old or performance does not improve after flushing, it may need to be replaced.
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause the peak to broaden and tail.- Minimize Tubing Length: Use the shortest possible tubing to connect the HPLC components.- Use Narrow-Bore Tubing: Employ tubing with a smaller internal diameter (e.g., 0.005 inches).
Peak Fronting

Q: My this compound peak is fronting. What does this mean and how can I resolve it?

A: Peak fronting, where the front of the peak is less steep than the back, is less common for basic compounds like this compound but can occur.

Potential Cause Explanation Recommended Solution
Sample Overload (Mass or Volume) Injecting too much sample in terms of mass or volume can lead to fronting.- Reduce Injection Volume: Inject a smaller volume of the sample.- Dilute the Sample: Decrease the concentration of the analyte in your sample.
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in fronting.- Dissolve Sample in Mobile Phase: Whenever possible, prepare your sample in the initial mobile phase.- Use a Weaker Solvent: If the mobile phase is not a suitable solvent, use a solvent that is weaker than or as close in strength to the mobile phase as possible.
Column Collapse or Void A void at the head of the column or collapse of the packed bed can lead to a distorted flow path and cause peak fronting.- Check Column for Voids: Disconnect the column and inspect the inlet. A void may be visible.- Replace the Column: A column with a void or collapsed bed usually needs to be replaced.
Peak Broadening

Q: My this compound peak is broad, but symmetrical. What could be causing this and what are the solutions?

A: Peak broadening can decrease resolution and sensitivity. It can be caused by a variety of factors related to the column, system, and method parameters.

Experimental Workflow for Diagnosing Peak Broadening

G A Broad Peak Observed B Isolate System vs. Column Issue Replace column with zero-dead-volume union A->B C Inject Standard Is peak still broad? B->C D System Issue Check for leaks, dead volume in tubing/fittings C->D Yes E Column Issue C->E No H Problem Resolved D->H F Check for Contamination Flush column E->F G Check Method Parameters Is flow rate optimal? F->G G->H

Caption: A workflow to determine the source of peak broadening.

Potential Cause Explanation Recommended Solution
Low Flow Rate A flow rate that is too low can increase diffusion and lead to broader peaks.- Optimize Flow Rate: Determine the optimal flow rate for your column dimensions. Typically, for a 4.6 mm ID column, a flow rate of 1.0 mL/min is a good starting point.
Extra-Column Dispersion Dead volumes in the system, such as from long tubing, poorly made connections, or a large detector cell, can cause significant peak broadening.- Minimize Tubing Length and Diameter: Use short, narrow-bore tubing.- Check Fittings: Ensure all fittings are properly tightened and are of the correct type to avoid dead volume.
Column Degradation Over time, the packed bed of the column can degrade, leading to a loss of efficiency and broader peaks.- Replace the Column: If the column has been used extensively or with harsh mobile phases, it may be time for a replacement.
High Sample Injection Volume Injecting a large volume of sample can cause the initial band to be too wide, resulting in a broad peak.- Reduce Injection Volume: Try injecting a smaller volume of your sample.
Mobile Phase Mismatch If the sample is dissolved in a solvent significantly different from the mobile phase, it can lead to peak broadening.- Prepare Sample in Mobile Phase: As with fronting, dissolving the sample in the mobile phase is the best practice.

Experimental Protocols

Protocol: Standard Reversed-Phase HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A column with low silanol activity or one that is end-capped is recommended.

    • Mobile Phase:

      • Solvent A: Water with 0.1% Formic Acid or 0.1% Phosphoric Acid.

      • Solvent B: Acetonitrile with 0.1% Formic Acid or 0.1% Phosphoric Acid.

    • Gradient: A typical gradient might be 5-95% B over 10 minutes, followed by a re-equilibration step. Isocratic elution can also be used if the sample is simple.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: this compound can be detected at approximately 225 nm or 275 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the this compound standard or sample extract in the initial mobile phase composition (e.g., 95% A, 5% B).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

Summary of Typical this compound HPLC Parameters

Parameter Typical Value/Type Rationale/Notes
Chromatography Mode Reversed-Phase (RP)Suitable for moderately polar compounds like this compound.
Stationary Phase C18 (Octadecylsilane)Provides good retention for this compound. End-capped or low-bleed columns are preferred to reduce tailing.
Column Dimensions 150 mm x 4.6 mm, 5 µmA standard analytical column size. Smaller particles (e.g., 3 µm) can provide higher efficiency.
Mobile Phase Acetonitrile/Water with AcidAcetonitrile is a common organic modifier. The acid (formic or phosphoric) is crucial for controlling pH and improving peak shape.
pH 2.0 - 3.0Suppresses the ionization of residual silanols on the stationary phase, minimizing peak tailing for the basic this compound molecule.
Flow Rate 0.8 - 1.2 mL/minTypical for a 4.6 mm ID column.
Temperature 25 - 40 °CCan influence selectivity and viscosity. Maintaining a stable temperature is important for reproducibility.
Detection UV at ~225 nm or ~275 nmThis compound has UV absorbance maxima at these wavelengths.

References

preventing hordenine degradation in solution during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of hordenine in solution during storage.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound solutions.

Issue Possible Cause Recommended Action
Loss of Potency or Inconsistent Results This compound degradation due to improper storage conditions.1. Verify Storage Temperature: Ensure this compound solutions are stored at or below -20°C for short-to-medium-term storage (up to 1 year) and at -80°C for long-term storage (up to 2 years). 2. Aliquot Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. 3. Protect from Light: Store solutions in amber vials or cover clear vials with aluminum foil. 4. Control pH: Maintain the pH of aqueous solutions within a stable range (ideally slightly acidic to neutral). Avoid alkaline conditions. 5. Use High-Purity Solvents: Ensure solvents are free from contaminants that could catalyze degradation.
Precipitation in Solution Upon Thawing Poor solubility or concentration exceeding the solubility limit at a lower temperature.1. Gently Warm and Sonicate: Warm the solution to room temperature and use a sonicator to aid in redissolution.[1] 2. Review Solvent Choice: this compound is soluble in DMSO (up to 50 mg/mL) and ethanol (up to 33 mg/mL), but has low solubility in water.[2] For aqueous solutions, consider using co-solvents like PEG300 or preparing a salt form like this compound hydrochloride, which is soluble in water.[1][3] 3. Prepare Lower Concentrations: If precipitation persists, prepare a more dilute stock solution.
Discoloration of the Solution (e.g., Yellowing or Browning) Oxidation of the phenolic group of this compound.1. Use Degassed Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before preparing solutions to remove dissolved oxygen. 2. Add Antioxidants: For long-term storage, consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT), but verify their compatibility with your experimental system. 3. Store Under Inert Atmosphere: For highly sensitive applications, overlay the solution with an inert gas before sealing the vial.
Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS) Presence of degradation products.1. Conduct a Forced Degradation Study: Systematically expose a this compound solution to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and their retention times. See the detailed protocol below. 2. Use a Validated Stability-Indicating Method: Ensure your analytical method can separate the intact this compound from its degradation products. Several UPLC-MS/MS methods have been developed for this compound quantification.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, this compound stock solutions should be stored at low temperatures. Commercial suppliers recommend storing stock solutions at -20°C for up to one year or at -80°C for up to two years. For this compound hydrochloride, the recommended storage is -20°C for one month and -80°C for six months. To prevent degradation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.

Q2: Which solvents are suitable for preparing this compound solutions?

The choice of solvent depends on the intended application.

  • For stock solutions: Dimethyl sulfoxide (DMSO) and ethanol are good choices due to this compound's high solubility.

  • For in vitro cell-based assays: A common practice is to dissolve this compound in DMSO to create a concentrated stock, which is then further diluted in the cell culture medium. Ensure the final DMSO concentration is not toxic to the cells (typically <0.5%).

  • For in vivo studies: Formulations often involve a mixture of solvents to ensure solubility and biocompatibility. A common vehicle is a combination of DMSO, PEG300, Tween 80, and saline.

Q3: How does pH affect the stability of this compound in aqueous solutions?

This compound is a phenolic alkaloid, and its stability in aqueous solutions is expected to be pH-dependent. The phenolic hydroxyl group is susceptible to oxidation, particularly under alkaline conditions, which can lead to the formation of colored degradation products. While specific quantitative data for this compound is limited, it is generally recommended to maintain aqueous solutions at a slightly acidic to neutral pH to minimize degradation.

Q4: Is this compound sensitive to light?

As a phenolic compound, this compound has the potential to be sensitive to light (photosensitive). Photodegradation can occur, leading to a loss of potency. Therefore, it is a standard precautionary measure to store this compound solutions in light-protecting containers, such as amber vials, or to wrap clear vials in aluminum foil, especially for long-term storage.

Q5: How can I assess the stability of my this compound solution?

To assess the stability of a this compound solution, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), should be used. A stability study involves analyzing the concentration of this compound in the solution over time under specific storage conditions (e.g., temperature, light exposure). A decrease in the concentration of the main this compound peak and the appearance of new peaks would indicate degradation. For a comprehensive analysis, a forced degradation study is recommended.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC or UPLC-MS/MS system with a suitable column (e.g., C18)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. If no degradation is observed, repeat with 1 M NaOH. Neutralize the solution with an equivalent amount of HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a vial of the this compound stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a vial of the this compound stock solution to a light source in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: Analyze all samples (including an untreated control) by a validated HPLC or UPLC-MS/MS method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Calculate the percentage of degradation of this compound.

    • Identify the retention times of the degradation products.

    • If using MS, characterize the mass-to-charge ratio (m/z) of the degradation products.

Protocol 2: Stability-Indicating UPLC-MS/MS Method for this compound Quantification

This protocol provides a starting point for developing a stability-indicating method for this compound analysis. Method optimization will be required.

Instrumentation and Conditions:

  • UPLC System: Waters Acquity UPLC or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: UPLC BEH HILIC (2.1 mm × 100 mm, 1.7 µm) or equivalent C18 column.

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 10 mM ammonium formate

    • B: Acetonitrile with 10 mM ammonium formate

  • Gradient Elution: A suitable gradient to separate this compound from its degradation products.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • This compound: m/z 166.1 → 121.0

    • Internal Standard (e.g., caulophylline or a deuterated analog): To be determined based on the standard used.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

The following tables summarize the recommended storage conditions for this compound solutions based on available information.

Table 1: Recommended Storage Conditions for this compound Stock Solutions

CompoundSolventStorage TemperatureDurationReference
This compoundDMSO-20°CUp to 1 year
This compoundDMSO-80°CUp to 2 years
This compound HClAqueous Buffer-20°CUp to 1 month
This compound HClAqueous Buffer-80°CUp to 6 months

Table 2: this compound Solubility

SolventSolubilityReference
DMSO≥ 50 mg/mL
Ethanol≥ 33 mg/mL
Water< 1 mg/mL (slightly soluble)
Water (as HCl salt)Soluble

Visualizations

Hordenine_Degradation_Troubleshooting start Inconsistent Experimental Results or Loss of Potency check_storage Verify Storage Conditions (Temp, Light, Aliquots) start->check_storage storage_ok Storage OK check_storage->storage_ok Yes storage_bad Improper Storage check_storage->storage_bad No check_solution Inspect Solution (Precipitate, Discoloration) solution_ok Solution Clear check_solution->solution_ok Clear solution_precipitate Precipitate Present check_solution->solution_precipitate Precipitate solution_color Discoloration check_solution->solution_color Color Change check_analytical Review Analytical Data (Unexpected Peaks) analytical_ok Clean Chromatogram check_analytical->analytical_ok No analytical_bad Degradation Peaks check_analytical->analytical_bad Yes storage_ok->check_solution action_storage Action: - Store at <= -20°C - Aliquot - Protect from light storage_bad->action_storage solution_ok->check_analytical action_precipitate Action: - Warm and sonicate - Review solvent/concentration solution_precipitate->action_precipitate action_color Action: - Use degassed solvents - Consider antioxidants solution_color->action_color end Stable this compound Solution analytical_ok->end action_analytical Action: - Perform forced degradation study - Use stability-indicating method analytical_bad->action_analytical action_storage->end action_precipitate->end action_color->end action_analytical->end

Caption: Troubleshooting workflow for this compound degradation issues.

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis (0.1M HCl, 60°C) analysis Analyze All Samples by Stability-Indicating Method (e.g., UPLC-MS/MS) acid->analysis base Base Hydrolysis (0.1M NaOH, 60°C) base->analysis oxidation Oxidation (3% H2O2, RT) oxidation->analysis thermal Thermal (80°C) thermal->analysis photo Photochemical (ICH Q1B) photo->analysis start Prepare this compound Stock Solution (1 mg/mL) start->acid start->base start->oxidation start->thermal start->photo control Untreated Control start->control control->analysis evaluation Evaluate Data: - % Degradation - Identify Degradants - Assess Method Specificity analysis->evaluation

Caption: Experimental workflow for a forced degradation study of this compound.

References

Technical Support Center: Overcoming Hordenine's Permeability Challenges in Caco-2 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Caco-2 cell assays with hordenine.

Frequently Asked Questions (FAQs)

Q1: What is the expected permeability of this compound in a standard Caco-2 cell assay?

A1: Contrary to the assumption of low permeability, studies have shown that this compound is rapidly transferred across Caco-2 cell monolayers. One study calculated a high permeability coefficient (Papp) of 99.8 ± 18.2 × 10⁻⁶ cm/s for this compound in the apical to basolateral (A-B) direction, suggesting rapid oral uptake.[1] However, the overall bioavailability of this compound may be limited by other factors.

Q2: What are the main challenges observed when studying this compound permeability in Caco-2 cells?

A2: The primary challenges are not related to low passive permeability but rather to two key observations:

  • Efflux Transport: this compound has been observed to be a substrate for efflux transporters, likely P-glycoprotein (P-gp), which actively pump the compound from the basolateral (blood) side back to the apical (intestinal lumen) side. This results in a higher basolateral to apical (B-A) transport compared to the A-B transport.[1]

  • First-Pass Metabolism: this compound undergoes metabolism within the Caco-2 cells, with the formation of metabolites such as this compound sulfate.[1] This reduces the amount of parent this compound that can cross the monolayer intact.

Q3: How can I determine if this compound is undergoing efflux in my Caco-2 assay?

A3: You can determine if this compound is a substrate for efflux pumps by performing a bidirectional transport assay. In this assay, you measure the permeability of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (ER), calculated as the ratio of the B-A Papp to the A-B Papp, greater than 2 is a strong indicator of active efflux. Additionally, you can use known P-gp inhibitors, such as verapamil or cyclosporin A, and observe if the A-B permeability of this compound increases and the efflux ratio decreases in their presence.

Q4: Are there any known signaling pathways that regulate this compound transport across Caco-2 cells?

A4: While this compound is a known dopamine D2 receptor (D2R) agonist, a direct link between D2R signaling and this compound transport in Caco-2 cells has not been definitively established in the available literature. However, D2Rs have been found to be expressed in intestinal epithelial cells.[2][3] General signaling pathways that regulate intestinal barrier function and drug transport include the MAPK and NF-κB pathways. It is plausible that this compound's interaction with cellular signaling pathways could indirectly influence its transport, but further research is needed to elucidate these mechanisms.

Troubleshooting Guides

Issue 1: High Basolateral-to-Apical (B-A) Permeability and Low Net Transport of this compound

Possible Cause: Active efflux of this compound by P-glycoprotein (P-gp) transporters expressed on the apical membrane of Caco-2 cells.

Troubleshooting Steps:

  • Confirm P-gp Involvement:

    • Co-incubate this compound with a known P-gp inhibitor, such as verapamil or cyclosporin A.

    • Protocol: Pre-incubate the Caco-2 monolayers with the P-gp inhibitor (e.g., 100 µM verapamil) for 30-60 minutes before adding this compound. Run the permeability assay in the continued presence of the inhibitor.

    • Expected Outcome: A significant increase in the A-B Papp value and a decrease in the efflux ratio (B-A/A-B) of this compound would confirm its interaction with P-gp.

  • Utilize a Competitive Inhibitor:

    • Co-administer this compound with another known P-gp substrate. This can competitively inhibit the efflux of this compound.

  • Employ Formulation Strategies:

    • Consider formulating this compound in a system that can inhibit P-gp, such as certain lipid-based or nanoparticle formulations containing excipients with P-gp inhibitory activity.

Issue 2: Low Recovery of this compound After the Assay

Possible Cause: Metabolism of this compound by enzymes within the Caco-2 cells, such as sulfotransferases or cytochrome P450 (CYP) enzymes.

Troubleshooting Steps:

  • Identify and Quantify Metabolites:

    • Use analytical techniques like LC-MS/MS to detect and quantify potential metabolites of this compound (e.g., this compound sulfate) in both the apical and basolateral compartments, as well as in cell lysates.

  • Inhibit Metabolic Enzymes:

    • If a specific metabolic pathway is suspected (e.g., sulfation or oxidation), use a relevant inhibitor. For example, if CYP3A4 is suspected, a potent inhibitor like ketoconazole could be used.

    • Protocol: Pre-incubate the Caco-2 cells with the metabolic inhibitor for a designated period before adding this compound.

    • Expected Outcome: An increase in the recovery of the parent this compound molecule.

Issue 3: Desire to Enhance the Overall Apical-to-Basolateral (A-B) Permeability of this compound

Possible Cause: While this compound has high intrinsic permeability, formulation strategies can be employed to further enhance its absorption and overcome efflux and metabolism.

Troubleshooting Steps:

  • Incorporate Absorption Enhancers:

    • Use well-characterized absorption enhancers that transiently open tight junctions, allowing for increased paracellular transport. Sodium caprate is a commonly used example.

    • Protocol: Co-administer this compound with a non-toxic concentration of the absorption enhancer (e.g., 10 mM sodium caprate). Monitor the transepithelial electrical resistance (TEER) to ensure the effect on tight junctions is reversible.

    • Expected Outcome: An increase in the A-B Papp value of this compound.

  • Develop Advanced Formulations:

    • Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve drug solubilization and lymphatic transport, potentially bypassing first-pass metabolism.

    • Nanoparticles: Encapsulating this compound in nanoparticles can protect it from degradation, facilitate its transport across the epithelial barrier, and potentially reduce P-gp efflux.

Data Presentation

Table 1: Permeability Coefficients of this compound in Caco-2 Cells

ParameterValueReference
Papp (A-B) (x 10⁻⁶ cm/s) 99.8 ± 18.2
Efflux Ratio (Papp B-A / Papp A-B) > 2 (efflux observed)

Table 2: Potential Strategies to Overcome this compound's Permeability Challenges and Their Expected Outcomes

StrategyMechanism of ActionExpected Outcome on this compound Transport in Caco-2 Assay
P-gp Inhibition (e.g., Verapamil) Blocks the P-glycoprotein efflux pump.Increased Papp (A-B), Decreased Efflux Ratio.
Metabolism Inhibition (e.g., CYP inhibitor) Inhibits specific metabolic enzymes in Caco-2 cells.Increased recovery of parent this compound.
Absorption Enhancement (e.g., Sodium Caprate) Transiently opens tight junctions to increase paracellular transport.Increased Papp (A-B).
Nanoparticle Formulation Protects from metabolism, can inhibit P-gp, enhances uptake.Increased Papp (A-B), potentially decreased efflux.

Experimental Protocols

Protocol 1: Bidirectional this compound Transport Assay in Caco-2 Cells

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure integrity. Values should be >250 Ω·cm².

  • Preparation of Dosing Solutions: Prepare a solution of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Apical to Basolateral (A-B) Transport:

    • Add the this compound dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral to Apical (B-A) Transport:

    • Add the this compound dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and sample from the apical chamber as described for A-B transport.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Calculation of Papp: Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor chamber.

  • Calculate Efflux Ratio: ER = Papp (B-A) / Papp (A-B).

Mandatory Visualizations

Experimental_Workflow_for_Hordenine_Permeability_Assay cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis Caco2_seeding Seed Caco-2 cells on Transwell inserts Differentiation Culture for 21-25 days for differentiation Caco2_seeding->Differentiation TEER_measurement Measure TEER to confirm monolayer integrity Differentiation->TEER_measurement Dosing_solution Prepare this compound dosing solution TEER_measurement->Dosing_solution AB_transport Apical to Basolateral (A-B) Transport Dosing_solution->AB_transport BA_transport Basolateral to Apical (B-A) Transport Dosing_solution->BA_transport Incubation Incubate at 37°C AB_transport->Incubation BA_transport->Incubation Sampling Collect samples at time points Incubation->Sampling LCMS_analysis Quantify this compound by LC-MS/MS Sampling->LCMS_analysis Papp_calculation Calculate Papp (A-B) and Papp (B-A) LCMS_analysis->Papp_calculation ER_calculation Calculate Efflux Ratio (ER) Papp_calculation->ER_calculation

Caption: Workflow for assessing this compound permeability and efflux in Caco-2 cells.

Hordenine_Transport_and_Inhibition_Pathway cluster_apical Apical (Intestinal Lumen) cluster_basolateral Basolateral (Bloodstream) cluster_cell Caco-2 Cell cluster_inhibitors Interventions Hordenine_apical This compound Passive_diffusion Passive Diffusion Hordenine_apical->Passive_diffusion High Permeability Hordenine_basolateral This compound Pgp_efflux P-gp Efflux Pump Hordenine_basolateral->Pgp_efflux Passive_diffusion->Hordenine_basolateral Metabolism Metabolism (e.g., Sulfation) Passive_diffusion->Metabolism Pgp_efflux->Hordenine_apical Efflux Metabolites Metabolites Metabolism->Metabolites Verapamil Verapamil Verapamil->Pgp_efflux Inhibits CYP_inhibitor CYP Inhibitor CYP_inhibitor->Metabolism Inhibits

Caption: this compound transport pathways and points of intervention in Caco-2 cells.

Troubleshooting_Logic_Tree Start Low Net this compound Transport in Caco-2 Assay Problem1 High Efflux Ratio (B-A / A-B > 2)? Start->Problem1 Problem2 Low Overall Recovery of this compound? Problem1->Problem2 No Solution1 Investigate P-gp Efflux Problem1->Solution1 Yes Solution2 Investigate Metabolism Problem2->Solution2 Yes End Problem Resolved or Further Investigation Needed Problem2->End No (Consider other experimental factors) Action1a Use P-gp inhibitors (e.g., Verapamil) Solution1->Action1a Action1b Consider P-gp avoiding formulations Solution1->Action1b Action1a->End Action1b->End Action2a Analyze for metabolites (e.g., this compound sulfate) Solution2->Action2a Action2b Use metabolic inhibitors Solution2->Action2b Action2a->End Action2b->End

Caption: Troubleshooting logic for low net this compound transport in Caco-2 assays.

References

Technical Support Center: Strategies to Reduce Variability in Hordenine Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in hordenine bioassays. Our aim is to help you achieve more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which bioassays are commonly used to study its activity?

A1: this compound is a phenethylamine alkaloid found in various plants. It primarily acts as an agonist at adrenergic receptors, which are a class of G protein-coupled receptors (GPCRs). Commonly used bioassays to characterize this compound's activity include:

  • Functional Assays: These assays measure the cellular response to this compound binding to its receptor. A common example is the cAMP (cyclic adenosine monophosphate) assay, which measures changes in the intracellular concentration of this second messenger. Since this compound has been shown to activate the α2A-adrenergic receptor (ADRα2A), a Gi-coupled receptor, its activation leads to a decrease in cAMP levels.[1]

  • Radioligand Binding Assays: These assays determine the affinity and specificity of this compound for different adrenergic receptor subtypes by measuring its ability to displace a radiolabeled ligand.

Q2: What are the primary sources of variability in this compound bioassays?

A2: Variability in this compound bioassays can arise from several factors, many of which are common to cell-based GPCR assays:

  • Cell-based Variability:

    • Cell Health and Passage Number: Unhealthy cells or cells with high passage numbers can exhibit altered receptor expression and signaling, leading to inconsistent results.

    • Cell Seeding Density: Inconsistent cell numbers per well can lead to significant well-to-well variation.

    • Endogenous Receptor Expression: The cell line used may endogenously express other adrenergic receptors, which could be activated by this compound and interfere with the desired signal.

  • Reagent and Compound Variability:

    • This compound Stock Solution: Inaccurate concentration, degradation, or improper storage of the this compound stock solution can lead to erroneous results.

    • Reagent Quality and Preparation: Variability in the quality of media, buffers, and other reagents can impact assay performance.

  • Assay Protocol and Execution:

    • Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability.

    • Incubation Times and Temperatures: Deviations from optimized incubation parameters can affect the enzymatic reactions and cellular responses.

    • Washing Steps: Insufficient or overly aggressive washing can lead to high background or loss of signal, respectively.[2]

  • Instrumentation:

    • Plate Reader Settings: Incorrect or suboptimal settings for the plate reader (e.g., gain, excitation/emission wavelengths) can lead to a poor signal-to-noise ratio.

Q3: How do I choose the right positive and negative controls for my this compound cAMP assay?

A3: Appropriate controls are crucial for interpreting your data correctly.

  • Positive Controls:

    • Known Agonist: Use a well-characterized agonist for the specific adrenergic receptor subtype you are studying (e.g., norepinephrine or a selective synthetic agonist for ADRα2A). This will help confirm that the signaling pathway is responsive in your cells.

    • Forskolin (for Gi-coupled receptor assays): Since this compound acting on ADRα2A will decrease cAMP, you first need to stimulate cAMP production. Forskolin directly activates adenylyl cyclase, leading to a robust increase in cAMP. You can then measure this compound's ability to inhibit this forskolin-induced cAMP production.[1][3]

  • Negative Controls:

    • Vehicle Control: This is a solution containing everything except this compound (e.g., DMSO in media). It serves as the baseline for no treatment.

    • Parental Cell Line: Use a cell line that does not express the target adrenergic receptor. This helps to identify any non-specific effects of this compound.[4]

    • Known Antagonist: A specific antagonist for the target receptor can be used to demonstrate that the observed effect of this compound is receptor-mediated.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during this compound bioassays.

Problem Potential Cause Recommended Solution
High Background Signal 1. Insufficient Washing: Residual unbound reagents or this compound.Increase the number and/or volume of wash steps. Ensure complete aspiration of wash buffer between steps.
2. Contaminated Reagents: Buffers or media may be contaminated.Prepare fresh, sterile reagents.
3. High Autofluorescence (Fluorescence Assays): Cellular components or media (e.g., phenol red) are fluorescent.Use phenol red-free media. Check for cellular autofluorescence by measuring wells with cells only.
4. Non-specific Antibody Binding (ELISA): Increase the concentration or duration of the blocking step. Add a mild detergent (e.g., Tween-20) to the wash buffer.
No Signal or Weak Signal 1. Inactive this compound: The compound may have degraded.Prepare a fresh stock solution of this compound. Verify its integrity if possible.
2. Low Receptor Expression: The cells may not be expressing enough of the target adrenergic receptor.Use a lower passage number of cells. Confirm receptor expression via qPCR or Western blot.
3. Sub-optimal Reagent Concentration: The concentration of detection reagents (e.g., antibodies in an ELISA) may be too low.Titrate the detection reagents to find the optimal concentration.
4. Incorrect Plate Reader Settings: The gain may be too low, or the wrong wavelengths are being used.Optimize the plate reader settings using your positive control.
5. Problem with Positive Control (e.g., Forskolin): The stimulating agent is not working.Prepare a fresh solution of the positive control.
High Well-to-Well Variability 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate.Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette carefully.
2. Pipetting Inaccuracy: Inconsistent volumes of reagents are being added.Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
3. "Edge Effect": Evaporation from the outer wells of the plate.Do not use the outer wells for experimental samples. Fill them with sterile water or media to maintain humidity.
4. Temperature Gradients: Uneven temperature across the plate during incubation.Ensure the incubator has uniform temperature distribution. Allow plates to equilibrate to room temperature before adding reagents.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters that can be used as a reference for your this compound bioassays.

Table 1: this compound Activity at Human Adrenergic Receptor α2A

ParameterValueAssay TypeCell LineReference
EC50 690 µMcAMP AssayHEK293 cells
Emax 12% (relative to adrenaline)cAMP AssayHEK293 cells

Table 2: Typical Assay Performance Parameters for GPCR cAMP Assays

ParameterTypical ValueSignificance
Z' Factor > 0.5Indicates a robust and reproducible assay suitable for screening.
Signal-to-Noise Ratio > 10A higher ratio indicates a larger window to detect changes in signal.
Coefficient of Variation (%CV) < 15%Indicates good precision and low variability between replicate wells.

Experimental Protocols

1. This compound Functional Assay: cAMP Measurement in ADRα2A-Expressing Cells

This protocol is adapted for measuring the inhibitory effect of this compound on forskolin-stimulated cAMP production in a cell line stably expressing the human α2A-adrenergic receptor (e.g., HEK293-ADRα2A).

Materials:

  • HEK293 cells stably expressing human ADRα2A

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Assay Buffer (e.g., Earle's Balanced Salt Solution (EBSS) with 15 mM HEPES)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Forskolin stock solution (e.g., 10 mM in DMSO)

  • Phosphodiesterase (PDE) inhibitor (e.g., 100 mM IBMX in DMSO)

  • cAMP ELISA kit

  • 96-well cell culture plates

  • Lysis buffer (as per ELISA kit instructions)

Procedure:

  • Cell Seeding:

    • Seed the HEK293-ADRα2A cells into a 96-well plate at a density of 50,000 cells/well.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer. The final concentration range should bracket the expected EC50 (e.g., 1 µM to 10 mM).

    • Prepare a solution of forskolin (e.g., 10 µM final concentration) and IBMX (e.g., 500 µM final concentration) in assay buffer.

  • Assay Execution:

    • Carefully remove the culture medium from the cells.

    • Wash the cells once with 100 µL of pre-warmed assay buffer.

    • Add 50 µL of the various this compound dilutions to the appropriate wells. Include vehicle control wells.

    • Incubate for 15 minutes at 37°C.

    • Add 50 µL of the forskolin/IBMX solution to all wells.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Aspirate the assay buffer.

    • Lyse the cells by adding the lysis buffer provided in the cAMP ELISA kit.

    • Incubate as per the kit's instructions (e.g., 10 minutes at room temperature with shaking).

    • Measure the cAMP concentration in the cell lysates using the cAMP ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration for each well.

    • Normalize the data: Set the cAMP concentration in the forskolin-only wells to 100% and the vehicle control to 0%.

    • Plot the normalized response against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 (which corresponds to the EC50 for inhibition).

2. General Protocol for a Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for a specific adrenergic receptor subtype.

Materials:

  • Cell membranes prepared from a cell line expressing the target adrenergic receptor.

  • Radioligand specific for the target receptor (e.g., [3H]-Prazosin for α1 receptors, [3H]-Rauwolscine for α2 receptors).

  • This compound

  • Non-specific ligand (e.g., a high concentration of an unlabeled agonist or antagonist for the receptor).

  • Assay buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation fluid and vials

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes + radioligand + assay buffer.

    • Non-specific Binding: Cell membranes + radioligand + a high concentration of the non-specific ligand.

    • Competitive Binding: Cell membranes + radioligand + varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand (on the filter) from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 of this compound.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Visualizations

ADRα2A Signaling Pathway

ADRA2A_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound ADRA2A ADRα2A (α2A-Adrenergic Receptor) This compound->ADRA2A binds & activates Gi Gi Protein (α, β, γ subunits) ADRA2A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP (decreased) ATP->cAMP PKA Protein Kinase A (inactive) cAMP->PKA less activation cAMP_Workflow start Start seed_cells Seed ADRα2A-expressing cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_this compound Add this compound dilutions and controls incubate_overnight->add_this compound incubate_this compound Incubate (15 min) add_this compound->incubate_this compound add_forskolin Add Forskolin/IBMX to stimulate cAMP incubate_this compound->add_forskolin incubate_forskolin Incubate (30 min) add_forskolin->incubate_forskolin lyse_cells Lyse cells incubate_forskolin->lyse_cells measure_cAMP Measure cAMP (e.g., ELISA) lyse_cells->measure_cAMP analyze_data Analyze data (IC50 determination) measure_cAMP->analyze_data end End analyze_data->end Troubleshooting_Flowchart start Unexpected Results check_controls Are controls (positive/negative) behaving as expected? start->check_controls issue_assay_setup Issue is likely with the overall assay setup. check_controls->issue_assay_setup No check_signal What is the specific issue? check_controls->check_signal Yes check_reagents Check reagent preparation, storage, and expiration. issue_assay_setup->check_reagents check_instrument Verify instrument settings (gain, wavelengths). check_reagents->check_instrument resolve Problem Resolved check_instrument->resolve no_signal No or Low Signal check_signal->no_signal No/Low Signal high_background High Background check_signal->high_background High Background high_variability High Variability check_signal->high_variability High Variability troubleshoot_no_signal Verify cell health and receptor expression. Increase reagent concentrations. Check this compound integrity. no_signal->troubleshoot_no_signal troubleshoot_high_background Increase washing steps. Use fresh, sterile reagents. Check for autofluorescence. high_background->troubleshoot_high_background troubleshoot_high_variability Review pipetting technique. Check for consistent cell seeding. Mitigate edge effects. high_variability->troubleshoot_high_variability troubleshoot_no_signal->resolve troubleshoot_high_background->resolve troubleshoot_high_variability->resolve

References

Technical Support Center: Managing Hordenine's Non-Specific Binding in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with hordenine's potential for non-specific binding in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its non-specific binding a concern in assays?

This compound (N,N-dimethyltyramine) is a naturally occurring phenylethylamine alkaloid found in various plants, including barley. In experimental assays, non-specific binding refers to the interaction of this compound with components of the assay system other than the intended target. This is a significant concern because it can lead to inaccurate results, such as false positives or negatives, high background signals, and a reduced signal-to-noise ratio. Understanding and mitigating this compound's non-specific binding is crucial for obtaining reliable and reproducible data.

Q2: What are the primary off-target interactions of this compound that can be mistaken for non-specific binding?

This compound is known to interact with several biological targets, which can be a source of "non-specific" binding if the assay is not designed to study these specific interactions. The primary off-target interactions include:

  • Monoamine Oxidase B (MAO-B): this compound is a substrate for MAO-B, an enzyme involved in the metabolism of neurotransmitters.[1][2]

  • Dopamine D2 Receptor (D2R): this compound acts as a biased agonist at the D2R.[1][2][3]

  • Adrenergic Receptors: this compound can interact with both alpha and beta-adrenergic receptors.

Therefore, it is essential to consider these known interactions when designing experiments and interpreting results.

Q3: What are the general strategies to reduce non-specific binding in assays?

Several general strategies can be employed to minimize non-specific binding of small molecules like this compound:

  • Use of Blocking Agents: Incubating assay plates or membranes with a blocking agent can saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.

  • Inclusion of Detergents: Non-ionic detergents such as Tween-20 or Triton X-100 in assay buffers can reduce hydrophobic interactions that often contribute to non-specific binding.

  • Optimization of Assay Conditions: Fine-tuning parameters like pH, ionic strength, and incubation time and temperature can significantly impact non-specific binding.

  • Use of Appropriate Controls: Including proper negative and positive controls is essential to identify and quantify the extent of non-specific binding.

Troubleshooting Guides

Issue 1: High Background Signal in a Radioligand Binding Assay

Symptoms: The signal in the wells containing only the radioligand and a high concentration of a non-specific competitor (to determine non-specific binding) is excessively high.

Possible Causes:

  • The radioligand is binding to the filter, plate, or other assay components.

  • The concentration of the radioligand is too high.

  • Insufficient blocking of non-specific binding sites on the cell membranes or recombinant protein preparation.

  • This compound is interacting with a secondary target present in the membrane preparation.

Troubleshooting Steps:

  • Optimize Blocking Conditions:

    • Test different blocking agents (e.g., 1-5% BSA, 5% non-fat dry milk, or 1% casein).

    • Vary the incubation time and temperature for the blocking step.

  • Adjust Assay Buffer Composition:

    • Include a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100).

    • Optimize the salt concentration (e.g., 100-150 mM NaCl) to reduce ionic interactions.

  • Optimize Radioligand Concentration:

    • Perform a saturation binding experiment to determine the optimal radioligand concentration, which should ideally be at or below the Kd value for the target receptor.

  • Pre-treat Filters:

    • If using a filtration-based assay, pre-soak the filters in a solution of a blocking agent or a high concentration of the unlabeled ligand to saturate non-specific binding sites on the filter itself.

Issue 2: False Positives in a Fluorescence Polarization (FP) Assay

Symptoms: this compound appears to inhibit the binding of a fluorescently labeled ligand to its target, but this effect is not reproducible in orthogonal assays.

Possible Causes:

  • Autofluorescence of this compound: this compound may be fluorescent at the excitation and emission wavelengths used in the assay.

  • Quenching of the Fluorescent Signal: this compound may absorb light at the excitation or emission wavelength of the fluorophore, leading to a decrease in the measured fluorescence intensity and an artificially low polarization value.

  • Light Scattering: At high concentrations, this compound may precipitate and cause light scattering, which can interfere with the FP measurement.

  • Non-specific Interaction with the Fluorescent Probe: this compound might directly interact with the fluorescently labeled ligand.

Troubleshooting Steps:

  • Run Control Experiments:

    • Measure the fluorescence of this compound alone at the assay's excitation and emission wavelengths to check for autofluorescence.

    • Measure the fluorescence intensity of the fluorescent probe in the presence and absence of this compound to check for quenching effects.

    • Visually inspect the assay plate for any precipitation.

  • Use a Far-Red Tracer:

    • Switch to a fluorescent probe that is excited at a longer wavelength (e.g., a far-red fluorophore) to minimize interference from autofluorescence and light scattering, which are more common at lower wavelengths.

  • Include a Counter-Screen:

    • Perform a secondary assay that is less susceptible to the types of interference seen in FP assays, such as a radioligand binding assay or a functional cell-based assay, to confirm any hits.

Quantitative Data Summary

The following tables summarize the known binding affinities and functional potencies of this compound for various receptors. This data is essential for designing experiments and interpreting results, as it helps to distinguish between the intended target interaction and potential off-target effects.

Table 1: this compound Binding Affinities (Ki) and Functional Potencies (EC50) for Dopamine D2 Receptor

ParameterValueAssay ConditionsReference
Ki13 µMRadioligand binding assay
EC503.7 µMcAMP inhibition assay

Table 2: this compound Functional Potencies (EC50) for Adrenergic Receptors

Receptor SubtypeEC50Emax (%)Assay TypeReference
α1B-Adrenergic5.7 µM37Ca2+ response
α1D-Adrenergic34 µM23Ca2+ response
α2A-Adrenergic690 µM12Ca2+ response

Experimental Protocols

Protocol 1: Optimizing Blocking Agents for a Radioligand Binding Assay

This protocol outlines a method to systematically test different blocking agents to minimize the non-specific binding of this compound.

  • Prepare Membrane Homogenates: Prepare cell membranes expressing the target receptor of interest.

  • Prepare Blocking Buffers: Prepare a series of assay buffers containing different blocking agents and concentrations (e.g., 1%, 3%, 5% BSA; 5% non-fat dry milk; 1% casein).

  • Plate Coating (for adherent cells) or Membrane Incubation:

    • For assays with whole cells, incubate the cells with the different blocking buffers for 1-2 hours at room temperature or overnight at 4°C.

    • For membrane-based assays, pre-incubate the membrane homogenates with the blocking buffers.

  • Wash: Wash the plates or membranes to remove excess blocking agent.

  • Add this compound and Radioligand: Add a high concentration of unlabeled this compound (e.g., 100 µM) to a set of wells to determine non-specific binding. Add the radioligand at a concentration near its Kd to all wells.

  • Incubate: Incubate the plate under standard assay conditions to allow binding to reach equilibrium.

  • Separate Bound and Free Ligand: Use a filtration or centrifugation method to separate the membrane-bound radioligand from the free radioligand.

  • Measure Radioactivity: Quantify the amount of bound radioligand using a scintillation counter.

  • Analyze Data: Compare the level of non-specific binding across the different blocking conditions. The optimal blocking agent will be the one that results in the lowest non-specific binding without significantly affecting the specific binding of the radioligand.

Protocol 2: Counter-Screening for Fluorescence Interference in an FP Assay

This protocol describes how to identify false positives due to fluorescence interference from this compound in a primary FP screen.

  • Primary FP Screen: Perform the initial FP screen to identify compounds that inhibit the binding of the fluorescent probe to the target protein.

  • Fluorescence Intensity Measurement: For all initial "hits," re-run the assay and measure the total fluorescence intensity in the presence of each compound. A significant decrease in fluorescence intensity suggests quenching, while a significant increase suggests autofluorescence.

  • Light Scatter Measurement: Measure the absorbance of the "hit" compounds at a wavelength where they do not have a chromophore (e.g., 600 nm). An increase in absorbance can indicate compound precipitation and light scattering.

  • Orthogonal Assay: Confirm the activity of the remaining "hits" in a non-fluorescence-based assay, such as a radioligand binding assay or a functional assay (e.g., measuring downstream signaling). Only compounds that are active in both the primary and orthogonal assays should be considered true hits.

Signaling Pathway and Experimental Workflow Diagrams

Dopamine D2 Receptor Signaling Pathway

G This compound This compound D2R Dopamine D2 Receptor (GPCR) This compound->D2R Agonist G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production PKA Protein Kinase A cAMP->PKA Inhibits Downstream Downstream Cellular Effects PKA->Downstream

Caption: this compound's agonistic effect on the Dopamine D2 Receptor signaling pathway.

Adrenergic Receptor Signaling Pathway (α2 Subtype)

G This compound This compound Alpha2_AR α2-Adrenergic Receptor (GPCR) This compound->Alpha2_AR Agonist G_protein Gi/o Protein Alpha2_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production PKA Protein Kinase A cAMP->PKA Inhibits Downstream Downstream Cellular Effects PKA->Downstream

Caption: this compound's interaction with the α2-Adrenergic Receptor signaling pathway.

Experimental Workflow for Investigating Non-Specific Binding

G start Start: High Non-Specific Binding Observed optimize_blocking Optimize Blocking Agent (BSA, Milk, Casein) start->optimize_blocking optimize_buffer Optimize Assay Buffer (Detergent, Salt) start->optimize_buffer check_controls Review Controls (Negative, Blank) optimize_blocking->check_controls optimize_buffer->check_controls orthogonal_assay Perform Orthogonal Assay (e.g., Radioligand vs. FP) check_controls->orthogonal_assay If still high end End: Non-Specific Binding Minimized check_controls->end If resolved orthogonal_assay->end

Caption: A logical workflow for troubleshooting and minimizing this compound's non-specific binding.

References

Optimizing Hordenine Dosage for In Vivo Neuropharmacology: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing hordenine dosage for in vivo neuropharmacology studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate effective and reproducible research.

Troubleshooting Guides and FAQs

This section addresses common challenges and questions that may arise during in vivo experiments with this compound.

Question: Why am I not observing a behavioral effect after oral administration of this compound?

Answer: Several factors could contribute to a lack of observed effect after oral administration:

  • Low Bioavailability: this compound generally exhibits low oral bioavailability.[1] A significant portion of the administered dose may be metabolized in the gastrointestinal tract and liver before reaching systemic circulation. Consider alternative routes of administration with higher bioavailability, such as intraperitoneal (IP) or intravenous (IV) injection.[1][2]

  • Insufficient Dosage: The effective oral dose might be significantly higher than the effective injectable dose. Refer to the dosage tables below for reported effective dose ranges for different administration routes.

  • Timing of Observation: The peak plasma concentration and behavioral effects of this compound are time-dependent. Ensure that your observation window aligns with the expected time of maximum effect, which may vary based on the administration route.

  • First-Pass Metabolism: this compound is a substrate for monoamine oxidase-B (MAO-B), which is present in the liver and can contribute to its first-pass metabolism, reducing the amount of active compound reaching the brain.[1]

Question: My experimental results show high variability between animals. What are the potential reasons?

Answer: High variability can be attributed to several factors:

  • Animal Strain and Sex: Different rodent strains can exhibit varied metabolic rates and sensitivity to pharmacological agents. Sex differences in metabolism and neurochemistry can also contribute to variability. It is crucial to report the specific strain and sex of the animals used in your studies.

  • Route of Administration: The method of administration can significantly impact the absorption rate and bioavailability of this compound, leading to variable plasma concentrations.[2] Ensure consistent administration technique across all animals.

  • Stress: Stress can significantly impact neurotransmitter systems and animal behavior. Handle animals consistently and allow for an adequate acclimatization period before starting experiments.

  • Individual Differences in Metabolism: Natural variations in enzyme activity (e.g., MAO-B) among individual animals can lead to differences in this compound metabolism and, consequently, its neuropharmacological effects.

Question: What are the expected dose-dependent effects of this compound on locomotor activity?

Answer: this compound's effect on locomotor activity can be complex and may follow a biphasic dose-response curve. Low to moderate doses may increase locomotor activity due to its stimulant-like properties, potentially mediated by its interaction with the dopamine D2 receptor and its role as a TAAR1 agonist. However, high doses may lead to a decrease in locomotor activity. It is recommended to perform a dose-response study to determine the optimal dose for observing the desired effect in your specific experimental setup.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies to aid in experimental design.

Table 1: this compound Dosage in In Vivo Rodent Studies

Animal ModelAdministration RouteDosage RangeObserved EffectReference
MiceIntraperitoneal (IP)2.5 - 10 mg/kgIncreased locomotor activity
MiceOral (gavage)50 mg/kgImproved motor deficits in a Parkinson's model
RatsIntravenous (IV)14 mg/kgEnhanced gastrin release
Rats, DogsNot SpecifiedHigh dosesIncreased blood pressure, positive inotropic effect on the heart

Table 2: this compound Receptor Binding and Functional Activity

TargetParameterValueSpeciesReference
Dopamine D2 ReceptorAgonist-Human, Rat
MAO-BSubstrate-Rat
TAAR1Agonist~1 µM (potency)Rat

Experimental Protocols

This section provides detailed methodologies for key experiments used in this compound neuropharmacology research.

Open Field Test for Locomotor Activity in Mice

Objective: To assess the effect of this compound on spontaneous locomotor activity and anxiety-like behavior.

Materials:

  • Open field apparatus (e.g., a square arena, typically 40x40 cm, with high walls)

  • Video tracking software

  • This compound solution

  • Vehicle solution (e.g., saline)

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Acclimatization: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment. The room should be dimly lit and quiet.

  • Habituation to Apparatus: On the day before the test, place each mouse in the open field arena for 10 minutes to habituate to the new environment.

  • Drug Administration: On the test day, administer this compound (e.g., 2.5, 5, or 10 mg/kg, IP) or vehicle to the mice.

  • Testing: 15-30 minutes after injection, place the mouse in the center of the open field arena.

  • Data Collection: Record the mouse's activity for 15-30 minutes using the video tracking software. Key parameters to measure include:

    • Total distance traveled

    • Time spent in the center zone vs. peripheral zone

    • Number of entries into the center zone

    • Rearing frequency

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different this compound doses to the vehicle control.

In Vivo Microdialysis for Dopamine Measurement in the Rat Striatum

Objective: To measure extracellular dopamine levels in the striatum of freely moving rats following this compound administration.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2 mm membrane)

  • Microinfusion pump

  • Fraction collector

  • HPLC with electrochemical detection (HPLC-ED) system

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution

  • Vehicle solution

  • Male Wistar rats (250-300g)

Procedure:

  • Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the striatum. Allow the animal to recover for at least 48 hours.

  • Probe Insertion and Baseline Collection: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1 µL/min). Allow for a 2-3 hour stabilization period. Collect baseline dialysate samples every 20 minutes for at least one hour.

  • Drug Administration: Administer this compound (e.g., 10 mg/kg, IP) or vehicle.

  • Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 2-3 hours post-injection.

  • Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using an HPLC-ED system.

  • Data Analysis: Express the dopamine levels as a percentage of the baseline and analyze the data using appropriate statistical methods to determine the effect of this compound on dopamine release.

Mandatory Visualizations

Signaling Pathway Diagrams

Hordenine_Signaling_Pathways cluster_D2R Dopamine D2 Receptor (D2R) Signaling cluster_MAOB Monoamine Oxidase B (MAO-B) Action cluster_TAAR1 Trace Amine-Associated Receptor 1 (TAAR1) Signaling Hordenine_D2R This compound D2R D2 Receptor Hordenine_D2R->D2R Agonist Gi Gi/o Protein D2R->Gi AC Adenylyl Cyclase Gi->AC Inhibition K_channel GIRK Channel Gi->K_channel Activation Ca_channel Voltage-gated Ca2+ Channel Gi->Ca_channel Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Hordenine_MAOB This compound MAOB MAO-B Hordenine_MAOB->MAOB Substrate Metabolite Metabolite MAOB->Metabolite Oxidative Deamination Hordenine_TAAR1 This compound TAAR1 TAAR1 Hordenine_TAAR1->TAAR1 Agonist Gs Gs Protein TAAR1->Gs AC_TAAR1 Adenylyl Cyclase Gs->AC_TAAR1 Activation cAMP_TAAR1 cAMP AC_TAAR1->cAMP_TAAR1 PKA_TAAR1 PKA cAMP_TAAR1->PKA_TAAR1 ERK ERK PKA_TAAR1->ERK

Caption: Signaling pathways of this compound's primary molecular targets.

Experimental Workflow Diagram

experimental_workflow start Hypothesis Formulation lit_review Literature Review & Dose Range Selection start->lit_review animal_model Select Animal Model (Strain, Sex, Age) lit_review->animal_model pilot_study Pilot Dose-Response Study (e.g., Locomotor Activity) animal_model->pilot_study dose_selection Select Optimal Doses for Main Study pilot_study->dose_selection main_study Conduct Main In Vivo Experiment(s) (e.g., Behavioral, Microdialysis) dose_selection->main_study data_collection Data Collection & Recording main_study->data_collection data_analysis Statistical Analysis data_collection->data_analysis interpretation Interpretation of Results data_analysis->interpretation conclusion Conclusion & Future Directions interpretation->conclusion

Caption: Workflow for in vivo neuropharmacology studies of this compound.

References

Technical Support Center: Hordenine Solubility and Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues of hordenine in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: The aqueous solubility of this compound is reported to be 7 mg/mL.[1][2] However, its solubility is highly dependent on the pH of the solution due to its chemical nature. Some sources also report it as insoluble or slightly soluble in water, which likely reflects its solubility at or near its isoelectric point.

Q2: How does pH affect the solubility of this compound?

A2: this compound is an amphoteric molecule, meaning it has both a basic amine group and an acidic phenolic group.[3] The pKa values for protonated this compound are approximately 9.78 for the phenolic hydroxyl group and 10.02 for the ammonium group.[3] This means:

  • In acidic solutions (pH < pKa of the amine), the amine group is protonated (positively charged), increasing its solubility in aqueous buffers.

  • In basic solutions (pH > pKa of the phenol), the phenolic hydroxyl group is deprotonated (negatively charged), which also enhances its solubility.

  • Around its isoelectric point (the pH at which the net charge is zero), this compound will exhibit its lowest solubility. The isoelectric point (pI) can be estimated by averaging the two pKa values.

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer. Why is this happening?

A3: This is a common phenomenon known as "solvent-shifting" precipitation. This compound is readily soluble in organic solvents like DMSO (Dimethyl Sulfoxide) at high concentrations. When this concentrated organic stock solution is diluted into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. If the final concentration of this compound in the aqueous buffer exceeds its solubility limit at that specific pH and temperature, it will precipitate out of the solution. To avoid this, ensure the final concentration of both this compound and the organic co-solvent (e.g., DMSO) are low enough to maintain solubility in the final aqueous solution.

Q4: What is the difference in solubility between this compound free base and its salt forms (e.g., hydrochloride or sulfate)?

A4: this compound is available as a free base or as various salts, such as this compound hydrochloride and this compound sulfate. The salt forms are generally more soluble in aqueous solutions at neutral pH compared to the free base. This is because the salt is already in an ionized state, which promotes dissolution in water.

Q5: Are there any known stability issues with this compound in aqueous solutions?

A5: While specific stability data for this compound in various buffers is limited, phenethylamine compounds can be susceptible to oxidation and degradation over time, especially in solutions exposed to light and oxygen. It is recommended to prepare fresh solutions for experiments. If storage is necessary, stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. For light-sensitive compounds, storing them in amber vials or wrapping vials in aluminum foil is advisable.

This compound Solubility in Different Solvents

The following table summarizes the reported solubility of this compound in various solvents.

Solvent SystemSolubility
Water7 mg/mL[1]
Dimethylformamide (DMF)25 mg/mL
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL
Dimethyl Sulfoxide (DMSO)20 mg/mL
Ethanol5 mg/mL

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in an Organic Solvent
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Solubilization: Add a minimal amount of a suitable organic solvent (e.g., DMSO, Ethanol) to the this compound powder.

  • Vortex/Sonicate: Vortex the solution vigorously. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes to aid dissolution.

  • Gentle Warming (Optional): If necessary, warm the mixture to 37°C for 10-15 minutes.

  • Storage: Store the stock solution in tightly sealed vials at -20°C or -80°C. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol for Preparing a this compound Working Solution in an Aqueous Buffer
  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, Tris, Citrate) and adjust the pH to the desired value for your experiment.

  • Dilution: While vortexing or gently swirling the aqueous buffer, add the required volume of the this compound stock solution dropwise to the buffer to achieve the final desired concentration. This rapid and uniform mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation (cloudiness, solid particles). If precipitation is observed, the final concentration is likely too high for the chosen buffer conditions.

Troubleshooting Guides

Issue 1: this compound Fails to Dissolve in the Buffer

Start This compound does not dissolve in buffer Check_pH Is the buffer pH appropriate? (Consider this compound's pKa values) Start->Check_pH Adjust_pH Adjust buffer pH. For higher solubility, aim for pH < 8 or pH > 11. Check_pH->Adjust_pH No Check_Concentration Is the this compound concentration too high? Check_pH->Check_Concentration Yes Adjust_pH->Check_Concentration Lower_Concentration Reduce the final this compound concentration. Check_Concentration->Lower_Concentration Yes Use_Cosolvent Prepare a stock in an organic solvent (e.g., DMSO) and dilute. Check_Concentration->Use_Cosolvent No Lower_Concentration->Use_Cosolvent Sonication Apply sonication to aid dissolution. Use_Cosolvent->Sonication Success This compound Dissolved Sonication->Success Failure Precipitation persists. Re-evaluate experimental conditions. Sonication->Failure

Caption: Troubleshooting workflow for this compound dissolution issues.

Issue 2: this compound Solution is Initially Clear but Becomes Cloudy Over Time

Start Clear solution becomes cloudy over time Check_Supersaturation Is the solution supersaturated? Start->Check_Supersaturation Reduce_Concentration Lower the final this compound concentration. Check_Supersaturation->Reduce_Concentration Likely Check_Temperature Have there been temperature fluctuations? Check_Supersaturation->Check_Temperature Unlikely Final_Check If issues persist, consider an alternative buffer system. Reduce_Concentration->Final_Check Control_Temperature Maintain a constant temperature during storage and experiments. Check_Temperature->Control_Temperature Yes Check_Stability Is the compound degrading in the buffer? Check_Temperature->Check_Stability No Control_Temperature->Final_Check Prepare_Fresh Prepare fresh solutions before each experiment. Check_Stability->Prepare_Fresh Possible Prepare_Fresh->Final_Check

Caption: Troubleshooting guide for delayed this compound precipitation.

Buffer Selection Guide

The choice of buffer system is critical for maintaining the solubility and stability of this compound. The following decision tree can guide you in selecting an appropriate buffer for your experiment.

Start Buffer Selection for this compound Desired_pH What is the desired pH for your experiment? Start->Desired_pH Acidic_pH Acidic pH (e.g., < 6) Desired_pH->Acidic_pH Neutral_pH Neutral pH (e.g., 6-8) Desired_pH->Neutral_pH Basic_pH Basic pH (e.g., > 8) Desired_pH->Basic_pH Citrate_Buffer Consider Citrate Buffer. Good buffering capacity in the acidic range. Acidic_pH->Citrate_Buffer Phosphate_Buffer Consider Phosphate Buffer (PBS). Physiologically relevant. Be mindful of potential precipitation with divalent cations. Neutral_pH->Phosphate_Buffer Tris_Buffer Consider Tris Buffer. Good buffering capacity in the physiological to slightly basic range. Neutral_pH->Tris_Buffer Basic_pH->Tris_Buffer Final_Considerations Final Considerations: - Check for buffer-compound interactions. - Test for stability over the experimental duration. - Be aware of potential co-solvent effects. Citrate_Buffer->Final_Considerations Phosphate_Buffer->Final_Considerations Tris_Buffer->Final_Considerations

Caption: Decision tree for selecting a suitable buffer system for this compound.

References

Technical Support Center: Mitigating Ion Suppression in Hordenine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify, understand, and mitigate ion suppression effects when analyzing hordenine by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect this compound analysis?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting components from the sample matrix.[1][2] This phenomenon occurs in the ion source of the mass spectrometer and leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your assay.[1] Even with highly selective techniques like tandem mass spectrometry (MS/MS), ion suppression can still be a significant issue because it affects the initial ion formation process.[3]

Q2: What are the common sources of ion suppression in this compound analysis?

A2: The "matrix" refers to all components in the sample apart from the analyte of interest.[4] For this compound, which is found in complex samples like plant extracts, biological fluids (plasma, urine), and food products (like beer), common sources of ion suppression include:

  • Endogenous Components: Proteins, lipids (especially phospholipids), salts, and other small molecules naturally present in the sample.

  • Sample Preparation Reagents: Non-volatile salts from buffers, detergents, or polymers introduced during extraction steps.

  • Chromatographic Conditions: Mobile phase additives that are not ideal for MS, such as trifluoroacetic acid (TFA), can cause suppression. Formic acid is often a better choice.

Q3: How can I detect if ion suppression is affecting my this compound assay?

A3: A common and effective method is the post-column infusion experiment . This involves infusing a constant flow of a pure this compound solution into the MS source while injecting a blank, extracted matrix sample onto the LC column. A dip in the this compound signal at specific retention times indicates the elution of matrix components that cause ion suppression.

Q4: What are the primary strategies to mitigate ion suppression?

A4: The main strategies revolve around separating this compound from the interfering matrix components or compensating for the signal loss. Key approaches include:

  • Robust Sample Preparation: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective at cleaning up the sample by removing interfering compounds.

  • Chromatographic Optimization: Adjusting the LC method to better separate this compound from matrix interferences is crucial. This can involve using higher efficiency columns (like UPLC) or modifying the mobile phase gradient.

  • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound (e.g., this compound-d6) is the gold standard. It co-elutes and experiences the same degree of ion suppression as the analyte, allowing for accurate quantification based on the analyte-to-internal standard ratio.

  • Sample Dilution: A simple approach is to dilute the sample, which reduces the concentration of interfering matrix components. This is only viable if the this compound concentration is high enough to remain detectable after dilution.

Troubleshooting Guides

Problem 1: My this compound signal is low or inconsistent in matrix samples compared to pure standards.
  • Possible Cause: Significant ion suppression from co-eluting matrix components.

  • Troubleshooting Workflow:

    G cluster_solutions Mitigation Strategies start Low / Inconsistent This compound Signal infusion Perform Post-Column Infusion Experiment start->infusion suppression_zone Identify Retention Time of Suppression Zone infusion->suppression_zone compare_rt Compare this compound RT with Suppression Zone suppression_zone->compare_rt coelution Co-elution Confirmed compare_rt->coelution Yes no_coelution No Co-elution (Suppression Unlikely Cause) compare_rt->no_coelution No optimize_chrom Optimize Chromatography (Change Gradient, Column) coelution->optimize_chrom improve_prep Improve Sample Prep (Use SPE or LLE) coelution->improve_prep use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) coelution->use_is end Signal Improved & Reproducible optimize_chrom->end improve_prep->end use_is->end

    Caption: Workflow for troubleshooting low this compound signal.

  • Solutions:

    • Optimize Chromatography: Modify your LC gradient to shift the this compound peak away from the suppression zone. Consider using a column with different selectivity (e.g., Phenyl-Hexyl instead of C18) or a higher efficiency UPLC column for better resolution.

    • Enhance Sample Preparation: If using a simple protein precipitation method, switch to a more rigorous technique like SPE.

Problem 2: My this compound recovery is poor and my results have low accuracy.
  • Possible Cause: Matrix effects are causing both ion suppression and loss of analyte during sample preparation.

  • Solutions:

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for both recovery issues and ion suppression. A SIL-IS, such as this compound-d6, behaves almost identically to this compound throughout the entire analytical process.

    • Use Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in the same blank matrix as your samples (e.g., blank plasma, blank plant extract). This helps to normalize the ion suppression effect across calibrators and unknown samples, improving accuracy.

Experimental Protocols & Data

Protocol 1: Evaluating Sample Preparation Methods

To minimize ion suppression, it's critical to select an effective sample preparation technique. The goal is to remove matrix components, like phospholipids from plasma, while maximizing this compound recovery.

Methodology:

  • Spike: Spike a known concentration of this compound into the blank matrix (e.g., rat plasma).

  • Prepare Samples: Process the spiked matrix using three different methods:

    • Protein Precipitation (PPT): Add 3 parts cold acetonitrile to 1 part plasma, vortex, and centrifuge.

    • Liquid-Liquid Extraction (LLE): Extract plasma with a water-immiscible solvent like methyl tert-butyl ether (MTBE).

    • Solid-Phase Extraction (SPE): Use a mixed-mode cation exchange cartridge to retain and elute this compound.

  • Analyze: Analyze the final extracts by LC-MS/MS.

  • Calculate: Determine Matrix Effect (ME) and Recovery (RE) using the following formulas:

    • ME (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) * 100

    • RE (%) = (Peak Area in Pre-spiked Extract / Peak Area in Post-spiked Extract) * 100

Expected Performance of Different Sample Preparation Techniques:

Technique Matrix Effect (ME %) Recovery (RE %) Cleanliness Primary Application
Protein Precipitation (PPT)40-70% (Significant Suppression)>90%LowRapid Screening
Liquid-Liquid Extraction (LLE)75-95% (Moderate Suppression)70-90%MediumRemoval of lipids
Solid-Phase Extraction (SPE) >95% (Minimal Suppression) >85% High Quantitative Bioanalysis

Data is illustrative and based on typical performance for amine compounds in plasma.

Protocol 2: Example UPLC-MS/MS Method for this compound in Plasma

This method is adapted from a validated procedure and is designed for high sensitivity and selectivity.

Parameter Condition
LC System UPLC System
Column UPLC BEH HILIC (2.1 mm × 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase B Acetonitrile with 10 mM ammonium formate
Gradient Optimized for separation from phospholipids (e.g., start at 95% B)
Flow Rate ~0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions This compound: m/z 166.1 → 121.0 IS (this compound-d6): m/z 172.1 → 127.0

Visualizing Ion Suppression and Mitigation

Mechanism of Ion Suppression

In the electrospray ionization (ESI) source, analytes and matrix components compete for access to the droplet surface to become charged and enter the gas phase. High concentrations of matrix components can monopolize this process, suppressing the signal of the analyte.

G cluster_ideal Ideal Condition (Clean Sample) cluster_suppressed Suppressed Condition (Complex Matrix) Droplet_I Droplet H_Ion [this compound+H]+ Droplet_I->H_Ion Efficient Ionization H_I This compound H_I->Droplet_I Enters MS_I High Signal in MS H_Ion->MS_I Droplet_S Droplet H_Ion_S [this compound+H]+ Droplet_S->H_Ion_S Inefficient Ionization H_S This compound H_S->Droplet_S Matrix Matrix Interference Matrix->Droplet_S Competes for Droplet Surface MS_S Low Signal in MS H_Ion_S->MS_S

Caption: Mechanism of ESI ion suppression for this compound.

By implementing the strategies outlined in this guide, you can effectively minimize ion suppression and ensure the development of robust, accurate, and reliable analytical methods for this compound quantification.

References

Technical Support Center: Hordenine Analytical Method Validation and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the validation of hordenine analytical methods. The information is designed to ensure the reproducibility and accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound quantification?

A1: The most prevalent and robust methods for the quantification of this compound are based on liquid chromatography coupled with mass spectrometry (LC-MS), particularly Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods offer high sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection have also been utilized.[1][2]

Q2: What are the key validation parameters to assess for a this compound analytical method to ensure reproducibility?

A2: To ensure a method is reproducible and reliable, the following validation parameters should be thoroughly assessed:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated as intra-day (repeatability) and inter-day (intermediate precision) precision.[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]

  • Selectivity/Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Recovery: The efficiency of the entire analytical process, from sample preparation to detection.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

Q3: What are typical sample preparation techniques for this compound analysis in biological matrices?

A3: Common sample preparation techniques aim to remove interfering substances and concentrate the analyte. These include:

  • Protein Precipitation (PPT): A simple and rapid method often using acetonitrile or methanol to precipitate proteins from plasma or serum samples.[5]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids, such as an aqueous sample and an organic solvent like a mixture of dichloromethane and diethyl ether.

  • Solid-Phase Extraction (SPE): While not explicitly detailed in the provided results for this compound, SPE is a common and effective technique for cleaning up complex samples and concentrating the analyte.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is showing significant tailing/fronting. What are the possible causes and solutions?

A: Poor peak shape can compromise the accuracy and precision of quantification. Here are the common causes and troubleshooting steps:

Possible Cause Troubleshooting Steps
Column Overload Dilute the sample or inject a smaller volume.
Secondary Interactions This compound is a basic compound. Ensure the mobile phase pH is appropriate to maintain it in a single ionic form. Adding a small amount of an acidic modifier like formic acid to the mobile phase can improve peak shape.
Contaminated Guard or Analytical Column Flush the column with a strong solvent. If the problem persists, replace the guard column or, if necessary, the analytical column.
Mismatched Sample Solvent and Mobile Phase Whenever possible, dissolve the sample in the initial mobile phase. A strong solvent mismatch can lead to peak distortion.
Column Void or Degradation A void at the column inlet can cause peak fronting. This may require column replacement. Ensure the mobile phase pH is within the stable range for the column packing.
Issue 2: Low or Inconsistent Recovery

Q: I am experiencing low and variable recovery for this compound during sample preparation. How can I improve this?

A: Low and inconsistent recovery can lead to inaccurate quantification. Consider the following:

Possible Cause Troubleshooting Steps
Inefficient Extraction (LLE) Optimize the pH of the aqueous phase to ensure this compound is in its neutral form for better extraction into the organic solvent. Experiment with different organic solvents or solvent mixtures. Ensure vigorous and consistent vortexing/shaking.
Incomplete Protein Precipitation (PPT) Optimize the ratio of precipitating solvent to the sample. Ensure the solvent is cold and allow sufficient time for precipitation.
Analyte Adsorption This compound may adsorb to glass or plastic surfaces. Using silanized glassware or low-adsorption plasticware can help. Adding a small amount of a competing compound to the sample may also reduce adsorption.
Analyte Degradation Ensure samples are processed and stored at appropriate temperatures to prevent degradation. Investigate the stability of this compound in your specific matrix and storage conditions.
Issue 3: High Matrix Effects in LC-MS Analysis

Q: I am observing significant signal suppression or enhancement for this compound in my LC-MS/MS analysis. What can I do to mitigate matrix effects?

A: Matrix effects are a common challenge in LC-MS analysis of complex samples. Here are strategies to address them:

Possible Cause Troubleshooting Steps
Co-eluting Endogenous Components Modify the chromatographic gradient to better separate this compound from interfering matrix components. A longer run time or a different column chemistry may be necessary.
Inefficient Sample Cleanup Improve the sample preparation method. Consider switching from protein precipitation to a more selective technique like liquid-liquid extraction or solid-phase extraction to remove more interfering compounds.
Ionization Source Contamination Clean the ion source of the mass spectrometer regularly, as buildup from matrix components can affect ionization efficiency.
Inappropriate Internal Standard Use a stable isotope-labeled internal standard (e.g., this compound-d4 or this compound-d6) if available. This is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

Quantitative Data Summary

The following tables summarize the validation parameters from published analytical methods for this compound.

Table 1: UPLC-MS/MS Method Validation Parameters for this compound in Rat Plasma

ParameterResult
Linearity Range2-2000 ng/mL
Mean Recovery80.4-87.3%
Intra-day Precision (RSD)<8%
Inter-day Precision (RSD)<8%
Accuracy97.0-107.7%

Table 2: UPLC-MS/MS Method Validation Parameters for this compound in Human Serum

ParameterResult
Linearity Range0.2-16 ng/mL (R² > 0.999)
Lower Limit of Quantification (LLOQ)0.3 ng/mL
Matrix EffectsWithin acceptable limits (75-125%)
Extraction Recovery>50%

Table 3: DART-HRMS Method Validation Parameters for this compound in Sceletium tortuosum

ParameterResult
Lower Limit of Quantification (LLOQ)1 µg/mL

Experimental Protocols

Protocol 1: UPLC-MS/MS Analysis of this compound in Rat Plasma

This method utilizes protein precipitation for sample preparation followed by UPLC-MS/MS analysis.

1. Sample Preparation (Protein Precipitation):

  • To a plasma sample, add an internal standard (e.g., caulophylline).

  • Precipitate proteins by adding an acetonitrile-methanol (9:1, v/v) mixture.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for injection.

2. Chromatographic Conditions:

  • Column: UPLC BEH HILIC (2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

  • Mobile Phase B: Acetonitrile with 10 mM ammonium formate

  • Elution: Gradient elution

3. Mass Spectrometry Conditions:

  • Ionization: Positive ion electrospray ionization (ESI+)

  • Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 166.1 → 121.0

    • Internal Standard (caulophylline): m/z 205.1 → 58.0

Protocol 2: UPLC-MS/MS Analysis of this compound in Human Serum

This protocol employs liquid-liquid extraction for sample cleanup.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a serum sample, add a deuterated internal standard (this compound-D4).

  • Perform liquid-liquid extraction using a mixture of dichloromethane and diethyl ether.

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • System: Waters Acquity UPLC system

  • Column: Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5-µm particle size)

  • Elution: Gradient elution

  • Flow Rate: 0.4 mL/min

3. Mass Spectrometry Conditions:

  • Detector: Waters Acquity TQ detector

  • Ionization: Positive electrospray ionization (ESI+)

  • Mode: Multiple Reaction Monitoring (MRM)

Visualizations

experimental_workflow_ppt cluster_prep Sample Preparation cluster_analysis Analysis start Rat Plasma Sample add_is Add Internal Standard start->add_is ppt Protein Precipitation (Acetonitrile/Methanol) add_is->ppt centrifuge Vortex & Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc UPLC Separation supernatant->uplc msms MS/MS Detection (MRM) uplc->msms data Data Acquisition msms->data

Caption: UPLC-MS/MS workflow with protein precipitation.

experimental_workflow_lle cluster_prep Sample Preparation cluster_analysis Analysis start Human Serum Sample add_is Add Internal Standard (this compound-D4) start->add_is lle Liquid-Liquid Extraction (DCM/Diethyl Ether) add_is->lle evap Evaporate & Reconstitute lle->evap uplc UPLC Separation evap->uplc msms MS/MS Detection (MRM) uplc->msms data Data Acquisition msms->data

Caption: UPLC-MS/MS workflow with liquid-liquid extraction.

troubleshooting_logic cluster_investigate Investigation Path cluster_solutions Potential Solutions start Reproducibility Issue (e.g., High %RSD) check_sample_prep Review Sample Preparation Consistency start->check_sample_prep check_instrument Verify Instrument Performance start->check_instrument check_method Assess Method Parameters start->check_method retrain Retrain Analyst check_sample_prep->retrain automate_prep Automate Pipetting check_sample_prep->automate_prep calibrate Calibrate Instrument check_instrument->calibrate run_qc Run System Suitability check_instrument->run_qc optimize_ph Optimize Mobile Phase pH check_method->optimize_ph change_column Test New Column check_method->change_column

Caption: Troubleshooting logic for reproducibility issues.

References

Technical Support Center: Enhancing the Stability of Hordenine in Formulated Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on enhancing the stability of hordenine in formulated products. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation is showing a yellow to brown discoloration over time. What is the likely cause?

A1: Discoloration in formulations containing phenolic compounds like this compound is often indicative of oxidative degradation. The hydroxyl group on the phenyl ring makes this compound susceptible to oxidation, which can be triggered by exposure to oxygen, light, or trace metal ions. This process can lead to the formation of colored quinone-type structures.

Q2: I am observing a decrease in the potency of my this compound solution. Is this related to stability?

A2: Yes, a loss of potency is a direct consequence of this compound degradation. Besides oxidation, other potential degradation pathways include photodegradation if the solution is exposed to light. Ensuring the stability of your stock and working solutions is critical for obtaining reliable and reproducible experimental results.

Q3: What are the key factors that influence the stability of this compound in a formulation?

A3: The stability of this compound in formulated products is primarily influenced by:

  • pH: The pH of the formulation can significantly affect the stability of this compound. As a compound with a phenolic hydroxyl group and a tertiary amine, its ionization state and susceptibility to degradation are pH-dependent.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions.[1]

  • Light: Exposure to ultraviolet (UV) or visible light can induce photodegradation.[2]

  • Oxygen: The presence of atmospheric or dissolved oxygen can lead to oxidative degradation.

  • Excipients: The choice of excipients in the formulation can impact this compound's stability through chemical interactions.[3][4]

Q4: Are there any known incompatibilities of this compound with common pharmaceutical excipients?

A4: Specific compatibility studies for this compound with a wide range of pharmaceutical excipients are not extensively reported in the available literature. However, as a primary amine derivative, this compound has the potential to interact with reducing sugars (e.g., lactose) via the Maillard reaction, which can lead to discoloration and degradation.[3] Additionally, reactive impurities in excipients, such as peroxides or aldehydes, could also contribute to the degradation of a sensitive molecule like this compound. It is crucial to conduct compatibility studies with your specific formulation excipients.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Discoloration of Solution/Formulation Oxidative degradation- Prepare formulations using deoxygenated solvents.- Purge the headspace of the container with an inert gas (e.g., nitrogen or argon).- Consider the inclusion of an antioxidant (e.g., ascorbic acid, sodium metabisulfite). Conduct compatibility studies with the chosen antioxidant.
Photodegradation- Protect the formulation from light by using amber-colored containers.- Store products in the dark.
Loss of Potency / Inconsistent Assay Results Chemical degradation (hydrolysis, oxidation)- Investigate the effect of pH on stability to identify the optimal pH range for your formulation.- Control the storage temperature; store at recommended refrigerated or frozen conditions if necessary.- Develop and use a stability-indicating analytical method to accurately quantify this compound in the presence of its degradants.
Incompatibility with excipients- Perform drug-excipient compatibility studies by storing binary mixtures of this compound and each excipient under accelerated conditions (e.g., 40°C/75% RH).- Analyze the mixtures at regular intervals for the appearance of degradants or significant loss of this compound.
Precipitation in Liquid Formulations pH shift, solubility issues, or degradation to a less soluble product.- Ensure the pH of the formulation is maintained within a range where this compound is sufficiently soluble.- Evaluate the solubility of this compound in the chosen vehicle system across the intended storage temperature range.- Characterize any precipitate to determine if it is the active ingredient or a degradation product.

Data on this compound Stability

Specific quantitative data on the degradation kinetics of this compound under various stress conditions is limited in the public domain. The following table illustrates the type of data that should be generated during forced degradation studies to understand the stability profile of this compound.

Stress Condition Conditions Observation Potential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl at 80°C for 24hData not available. Expected to be relatively stable due to protonation of the amine.Hydrolysis of potential ether linkages if present in derivatives.
Basic Hydrolysis 0.1 M NaOH at 80°C for 24hData not available. The phenolic group will be deprotonated and may be more susceptible to oxidation.Base-catalyzed oxidation.
Oxidative Degradation 3% H₂O₂ at room temperature for 24hData not available. As a phenol, this compound is expected to be susceptible to oxidation.Oxidation of the phenol to form quinone-like structures.
Photodegradation Exposure to UV light (e.g., 254 nm) and visible lightData not available. Phenolic compounds can be susceptible to photodegradation.Photo-oxidation, dimerization, or rearrangement.
Thermal Degradation 80°C for 48h (solid state and solution)Data not available. Stability will depend on the physical state and presence of other components.Oxidation and other complex degradation reactions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or water.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 80°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at 80°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Solution: Place the stock solution in a thermostatically controlled oven at 80°C for 48 hours.

    • Solid State: Place a known amount of solid this compound in an oven at 80°C for 48 hours.

    • At appropriate time points, withdraw samples, dissolve the solid sample in a suitable solvent, and dilute for analysis.

  • Photodegradation:

    • Expose the stock solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be protected from light with aluminum foil.

    • At the end of the exposure, analyze the samples.

  • Analysis: Analyze all samples using a suitable stability-indicating method (e.g., the UPLC-UV/MS method described below).

Protocol 2: Stability-Indicating UPLC-UV/MS Method for this compound

Objective: To develop and validate a stability-indicating UPLC-UV/MS method for the quantification of this compound and the detection of its degradation products.

Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    5.0 5 95
    6.0 5 95
    6.1 95 5

    | 8.0 | 95 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • UV Detector: Photodiode Array (PDA) detector, monitoring at 225 nm and 279 nm.

  • Mass Spectrometer: Electrospray ionization (ESI) in positive mode.

    • Scan Range: m/z 50-500.

    • Selected Ion Monitoring (SIM) for this compound: m/z 166.1.

Procedure:

  • Standard Preparation: Prepare a series of this compound standard solutions of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration with the mobile phase.

  • Analysis: Inject the standards and samples into the UPLC system.

  • Data Analysis:

    • Quantify the amount of this compound remaining in the stressed samples by comparing the peak area to the calibration curve generated from the standards.

    • Examine the chromatograms for the appearance of new peaks, which represent potential degradation products.

    • Use the PDA detector to check for peak purity of the this compound peak.

    • Use the MS data to determine the mass-to-charge ratio of the degradation products to aid in their identification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation stock_solution This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 80°C) stock_solution->acid base Base Hydrolysis (0.1 M NaOH, 80°C) stock_solution->base oxidation Oxidation (3% H₂O₂, RT) stock_solution->oxidation thermal Thermal (80°C) stock_solution->thermal photo Photodegradation (UV/Vis Light) stock_solution->photo analysis Stability-Indicating UPLC-UV/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis quantification Quantification of this compound analysis->quantification identification Identification of Degradants analysis->identification pathway Degradation Pathway Elucidation quantification->pathway kinetics Degradation Kinetics quantification->kinetics stability Formulation Stability Profile quantification->stability identification->pathway identification->kinetics identification->stability

Caption: Experimental workflow for forced degradation studies of this compound.

degradation_pathway cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation This compound This compound (Phenolic Amine) quinone Ortho-quinone Derivative This compound->quinone [O] dimer Dimeric Products This compound->dimer [O] photo_oxidized Photo-oxidized Products This compound->photo_oxidized hν, O₂ rearranged Rearranged Isomers This compound->rearranged

Caption: Hypothesized degradation pathways for this compound.

References

Validation & Comparative

Hordenine vs. Synephrine: A Comparative Analysis of Metabolic Effects

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Hordenine and synephrine are naturally occurring phenethylamine alkaloids, frequently incorporated into dietary supplements marketed for weight management and enhanced athletic performance. Both compounds are structurally related to endogenous catecholamines like norepinephrine and exert their effects through the adrenergic system. However, subtle differences in their chemical structure lead to distinct pharmacological profiles, metabolic effects, and safety considerations. This guide provides a detailed, evidence-based comparison of this compound and synephrine to inform research and development.

Overview and Chemical Profile

This compound , or N,N-dimethyltyramine, is found in various plants, most notably in germinated barley (Hordeum vulgare), from which it derives its name.[1][2] It is biosynthesized from tyramine through stepwise N-methylation.[2]

p-Synephrine is the primary protoalkaloidal constituent of bitter orange (Citrus aurantium).[3][4] It has gained popularity as an alternative to ephedrine. It is crucial to distinguish p-synephrine from its meta-isomer (m-synephrine, or phenylephrine) and ortho-isomer, which have different pharmacological activities and are not naturally abundant in Citrus aurantium.

Comparative Mechanism of Action

The metabolic effects of this compound and synephrine are rooted in their different interactions with the adrenergic system. Synephrine acts as a direct agonist, primarily at β-3 adrenergic receptors, while this compound functions as an indirect sympathomimetic agent.

  • This compound: The primary mechanism of this compound is the release of stored norepinephrine (NE) from sympathetic nerve terminals. This increase in synaptic NE leads to the stimulation of various adrenergic receptors (α-1, α-2, β-1, β-2, β-3), resulting in broad physiological effects, including central nervous system stimulation. Studies also indicate that this compound acts as a biased agonist of the dopamine D2 receptor and interacts with monoamine oxidase (MAO). Crucially, research has shown that this compound does not directly stimulate lipolysis (triglyceride breakdown) in adipocytes.

  • p-Synephrine: In contrast, p-synephrine exerts its effects by directly binding to and activating adrenergic receptors. Its metabolic effects are largely attributed to its agonist activity at β-3 adrenergic receptors , which are highly expressed in adipose tissue and are key regulators of lipolysis and thermogenesis. p-Synephrine has a very low binding affinity for α-1, α-2, β-1, and β-2 adrenergic receptors, which explains its comparatively minimal impact on heart rate and blood pressure at typical dosages.

G cluster_0 This compound Pathway cluster_1 p-Synephrine Pathway This compound This compound Nerve_Terminal Sympathetic Nerve Terminal This compound->Nerve_Terminal Stimulates NE Norepinephrine (NE) Nerve_Terminal->NE Releases Adrenergic_Receptors α-1, β-1, β-2, etc. Adrenergic Receptors NE->Adrenergic_Receptors Activates Physiological_Effects Increased Heart Rate, Blood Pressure, CNS Stimulation Adrenergic_Receptors->Physiological_Effects Synephrine p-Synephrine Beta3_Receptor β-3 Adrenergic Receptor Synephrine->Beta3_Receptor Directly Activates Adipocyte Adipocyte (Fat Cell) Lipolysis Lipolysis (Fat Breakdown) Beta3_Receptor->Lipolysis Thermogenesis Thermogenesis Beta3_Receptor->Thermogenesis

Figure 1: Contrasting signaling pathways of this compound and p-Synephrine.

Metabolic Effects: A Data-Driven Comparison

While both compounds are used in weight management supplements, their efficacy and primary metabolic effects differ significantly.

Lipolysis and Fat Oxidation

p-Synephrine has been shown to directly increase lipolysis and the rate of fat oxidation, particularly during exercise. One study found that an acute dose of p-synephrine (3 mg/kg) increased the maximal rate of fat oxidation during incremental exercise from 0.29 g/min to 0.40 g/min in healthy male subjects. However, a similar study conducted on healthy active women found no significant effect on fat oxidation, suggesting a potential sex-specific difference.

Conversely, this compound does not appear to be a direct lipolytic agent. In vitro studies have demonstrated that it fails to stimulate triglyceride breakdown in mouse and human adipocytes. Its reputation as a "fat burner" is likely a secondary consequence of its general stimulant properties rather than a direct action on fat cells.

Thermogenesis and Resting Metabolic Rate (RMR)

p-Synephrine is believed to increase RMR and thermogenesis through its action on β-3 adrenergic receptors. Studies have shown that oral administration of 50 mg of p-synephrine can increase RMR without affecting heart rate or blood pressure.

For this compound, any potential thermogenic effect is indirect, resulting from the release of norepinephrine. This mechanism is less targeted and more likely to be accompanied by cardiovascular side effects.

Parameterp-SynephrineThis compound
Primary Mechanism Direct β-3 Adrenergic AgonistIndirect Adrenergic Agent (NE Releaser)
Direct Lipolysis YesNo
Fat Oxidation Increased during exercise (in men)Not demonstrated
Resting Metabolic Rate IncreasedIndirect effect via NE release
Appetite Suppression Mild effect reportedClaimed, but less evidence

Table 1: Summary of Comparative Metabolic Effects.

Quantitative Data from Key Experiments

The following table summarizes quantitative findings from human clinical trials investigating the metabolic effects of p-synephrine. Equivalent peer-reviewed human data for this compound on these specific metabolic parameters is currently lacking.

Study & DosageParameter MeasuredPlacebo Groupp-Synephrine GroupPercentage Change
Gutiérrez-Hellín & Del Coso, 2016 Acute: 3 mg/kgMax. Fat Oxidation Rate ( g/min )0.29 ± 0.150.40 ± 0.18+37.9%
Stohs et al., 2011 Acute: 50 mgResting Metabolic Rate (kcal/24h)1659 ± 2451775 ± 276+7.0%
Ratamess et al., 2016 Acute: 100 mgSerum Glycerol (µg/mL) at Rest40.8 ± 16.567.2 ± 33.7+64.7%
Koncz et al., 2022 (Meta-Analysis) Prolonged: 10-54 mg/dayBody Weight Change (kg)--Non-significant

Table 2: Summary of Quantitative Data on p-Synephrine's Metabolic Effects.

Experimental Protocols

Understanding the methodologies behind the data is critical for interpretation. Below are summaries of protocols from key studies.

Protocol 1: p-Synephrine and Fat Oxidation During Exercise
  • Study: Gutiérrez-Hellín & Del Coso (2016), "Acute p‐synephrine ingestion increases fat oxidation rate during exercise".

  • Objective: To determine the effects of an acute ingestion of p-synephrine on substrate metabolism during exercise.

  • Design: Double-blind, randomized, placebo-controlled, crossover study.

  • Participants: 18 healthy, active male subjects.

  • Protocol:

    • Participants ingested either a placebo (cellulose) or 3 mg/kg of body mass of p-synephrine.

    • After a 60-minute waiting period, resting metabolic data was collected for 20 minutes via indirect calorimetry.

    • Participants then performed an incremental cycle ergometer test to exhaustion (starting at 25 W, increasing by 25 W every 3 minutes).

    • Gas exchange data (VO₂, VCO₂) was collected continuously to calculate energy expenditure and fat/carbohydrate oxidation rates at different exercise intensities.

  • Key Finding: p-Synephrine significantly increased the maximal rate of fat oxidation during exercise compared to placebo.

Protocol 2: this compound and Direct Lipolytic Activity
  • Study: Prouvost et al. (2018), "this compound does not directly activate triglyceride breakdown in adipocytes but is a MAO interacting agent".

  • Objective: To assess whether this compound directly stimulates lipolysis in fat cells.

  • Design: In vitro experimental study.

  • Samples: Differentiated murine 3T3-L1 adipocytes and human subcutaneous adipose tissue explants.

  • Protocol:

    • Adipocytes were incubated with varying concentrations of this compound (up to 1 mM). A known lipolytic agent, isoprenaline, was used as a positive control.

    • The culture medium was collected after incubation.

    • The concentration of glycerol released into the medium was measured using a colorimetric assay. Glycerol release is a direct marker of triglyceride breakdown (lipolysis).

    • Additional assays were performed to measure this compound's interaction with amine oxidases (MAO and SSAO).

  • Key Finding: this compound did not stimulate glycerol release above basal levels, indicating it does not have direct lipolytic activity.

G cluster_workflow Typical Human Trial Workflow Recruitment Subject Recruitment (e.g., Healthy, Active Individuals) Baseline Baseline Measurements (Resting HR, BP, RMR) Recruitment->Baseline Randomization Randomization to Groups (Placebo vs. Active Compound) Baseline->Randomization Ingestion Supplement Ingestion (e.g., 3 mg/kg Synephrine or Placebo) Randomization->Ingestion Rest Quiet Rest Period (e.g., 60 minutes) Ingestion->Rest Protocol Experimental Protocol (e.g., Incremental Exercise Test) Rest->Protocol Data_Collection Continuous Data Collection (Indirect Calorimetry, HR) Protocol->Data_Collection Analysis Data Analysis (Comparison between groups) Data_Collection->Analysis

Figure 2: Generalized workflow for a clinical trial on metabolic effects.

Safety and Side Effect Profiles

The differing mechanisms of action of this compound and p-synephrine also result in distinct safety profiles.

This compound is considered possibly unsafe when taken orally. As an indirect sympathomimetic that releases norepinephrine, it has a higher potential to cause stimulant-related side effects such as rapid heart rate, increased blood pressure, nervousness, and anxiety. Due to its interaction with MAO, it may pose a significant risk when combined with MAOI medications. It is listed as a banned substance by several sports organizations.

p-Synephrine generally has a more favorable safety profile at recommended doses (up to 1-3 mg/kg). Because of its low affinity for β-1 and β-2 receptors, it does not typically cause significant increases in heart rate or blood pressure when taken alone. However, a recent meta-analysis concluded that prolonged use (8 weeks or more) was associated with a statistically significant increase in both systolic and diastolic blood pressure, warranting caution. The risk of adverse events increases when combined with other stimulants like caffeine.

Side EffectThis compoundp-Synephrine
Increased Heart Rate CommonInfrequent (when used alone)
Increased Blood Pressure CommonPossible with prolonged use
Anxiety/Jitteriness ReportedPossible, especially with high doses
Drug Interactions High risk with MAOIsCaution with other stimulants
Regulatory Status Banned by some sports bodiesPermitted by most agencies

Table 3: Comparative Safety and Side Effect Profiles.

Conclusion for the Scientific Community

A comparative analysis reveals that this compound and p-synephrine are fundamentally different compounds in terms of their metabolic effects.

  • p-Synephrine demonstrates a targeted mechanism of action, directly stimulating lipolysis and fat oxidation via β-3 adrenergic agonism. While some human data supports its efficacy in increasing metabolic rate and fat utilization during exercise, its effect on long-term weight loss is not well-established. Its cardiovascular safety profile appears favorable in acute, single-ingredient studies, but concerns about blood pressure elevation with chronic use remain.

  • This compound acts as a broad, indirect stimulant. There is a lack of scientific evidence to support its role as a direct lipolytic or thermogenic agent. Its metabolic effects are likely a byproduct of generalized CNS and sympathomimetic stimulation. Given its less favorable safety profile and potential for significant cardiovascular side effects, its use in metabolic enhancement supplements warrants considerable caution.

For drug development professionals, p-synephrine presents a more promising molecular scaffold for targeting β-3 adrenergic receptors for metabolic diseases, though its cardiovascular effects require further long-term investigation. This compound's non-specific mechanism and safety concerns make it a less viable candidate for metabolic therapies. Future research should focus on large-scale, long-term human trials to definitively establish the efficacy and safety of both compounds.

References

A Comparative Analysis of Hordenine and Selegiline as Monoamine Oxidase-B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available scientific literature reveals a stark contrast in the monoamine oxidase-B (MAO-B) inhibitory activity of the naturally occurring phenylethylamine alkaloid, hordenine, and the synthetic drug, selegiline. This comparison guide, intended for researchers, scientists, and drug development professionals, synthesizes quantitative data, details experimental methodologies, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Executive Summary

Selegiline is a potent, selective, and irreversible inhibitor of MAO-B, an enzyme crucial in the degradation of dopamine in the brain. Its well-established inhibitory action forms the basis of its therapeutic use in Parkinson's disease. In stark contrast, this compound, often marketed in dietary supplements, exhibits significantly weaker and qualitatively different interactions with MAO-B. Evidence suggests that this compound acts as a competitive substrate for MAO-B and a weak, reversible inhibitor, rather than a potent inactivator of the enzyme. This fundamental difference in potency and mechanism of action underscores their distinct pharmacological profiles.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates greater potency.

CompoundTarget EnzymeIC50 (Human)Ki (Human)Type of Inhibition
Selegiline MAO-B37 - 51 nM-Irreversible
This compound MAO-BNot definitively reported; characterized as a weak inhibitor.Not definitively reported.Reversible, Competitive (as a substrate/inhibitor)

Note: The Michaelis constant (Km) of this compound as a substrate for rat liver MAO-B has been reported as 479 µM, indicating a much lower affinity for the enzyme compared to selegiline's inhibitory potency[1].

Mechanism of Action

Selegiline acts as a "suicide inhibitor" of MAO-B. It is metabolized by the enzyme, and the resulting reactive intermediate forms a covalent bond with the FAD cofactor at the enzyme's active site. This covalent modification permanently inactivates the enzyme. Restoration of MAO-B activity requires the synthesis of new enzyme molecules.

This compound , on the other hand, appears to interact with MAO-B in a transient and competitive manner. As a substrate, it competes with other monoamines for access to the active site to be metabolized. As a weak inhibitor, it can reversibly bind to the active site, temporarily blocking access to other substrates. However, it does not form a permanent covalent bond and readily dissociates from the enzyme.

Experimental Protocols

The determination of MAO-B inhibitory activity is crucial for the characterization of compounds like this compound and selegiline. A common and reliable method is the in vitro fluorometric or spectrophotometric assay using recombinant human MAO-B.

General Protocol for MAO-B Inhibition Assay

1. Reagents and Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., kynuramine or benzylamine)

  • Inhibitor compound (this compound or selegiline)

  • Phosphate buffer (pH 7.4)

  • Detection reagents (e.g., horseradish peroxidase and a fluorogenic or chromogenic probe to detect hydrogen peroxide, a byproduct of the MAO reaction)

  • 96-well microplates (black plates for fluorescence assays)

  • Microplate reader (fluorometer or spectrophotometer)

2. Assay Procedure:

  • Preparation of Reagents: All reagents are prepared in phosphate buffer. The inhibitor is serially diluted to a range of concentrations.

  • Enzyme and Inhibitor Pre-incubation: A fixed amount of recombinant human MAO-B is pre-incubated with varying concentrations of the inhibitor (or vehicle control) in the microplate wells for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the MAO-B substrate (e.g., kynuramine).

  • Signal Detection: The reaction is allowed to proceed for a specific time, and the formation of a product (e.g., 4-hydroxyquinoline from kynuramine, or hydrogen peroxide) is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the control (no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

3. Determination of Inhibition Type:

  • Reversibility: To determine if the inhibition is reversible or irreversible, a dialysis or a rapid dilution method can be employed after pre-incubating the enzyme with the inhibitor. A recovery of enzyme activity indicates reversible inhibition.

  • Mechanism of Competitive/Non-competitive Inhibition: Kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations. The data is then plotted using methods like the Lineweaver-Burk plot to determine if the inhibition is competitive, non-competitive, or uncompetitive.

Visualizing the Biochemical and Experimental Landscape

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the MAO-B signaling pathway, the experimental workflow for assessing inhibition, and the logical relationship between the two compounds' mechanisms.

MAO_B_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_inhibition Inhibitory Action Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism DOPAC DOPAC MAO_B->DOPAC Produces Selegiline Selegiline (Irreversible) Selegiline->MAO_B Inhibits This compound This compound (Weak, Reversible) This compound->MAO_B Weakly Inhibits/ Competes

Caption: MAO-B metabolizes dopamine to DOPAC. Selegiline irreversibly inhibits this process.

MAO_B_Inhibition_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Pre-incubate MAO-B with Inhibitor A->B C Initiate Reaction with Substrate B->C D Measure Product Formation (Fluorescence/Absorbance) C->D E Calculate % Inhibition and Determine IC50 D->E

Caption: A typical workflow for an in vitro MAO-B inhibition assay.

Inhibition_Mechanism_Comparison cluster_selegiline Selegiline cluster_this compound This compound MAO_B MAO-B Active Site Selegiline_node Selegiline Selegiline_node->MAO_B Binds and Inactivates Covalent_Bond Forms Covalent Bond (Irreversible Inactivation) Hordenine_node This compound Hordenine_node->MAO_B Binds and Dissociates Reversible_Binding Weak, Reversible Binding (Competitive Inhibition)

Caption: Selegiline irreversibly binds to MAO-B, while this compound's interaction is weak and reversible.

Conclusion

The available scientific evidence clearly demonstrates that selegiline is a highly potent and irreversible inhibitor of MAO-B, providing a strong rationale for its clinical efficacy. In contrast, this compound's interaction with MAO-B is characterized by weak, reversible, and competitive inhibition, and it also serves as a substrate for the enzyme. For researchers and drug development professionals, this distinction is critical. While selegiline represents a successful example of targeted enzyme inactivation, the pharmacological profile of this compound suggests a much less pronounced and transient effect on MAO-B activity. Future research on this compound should focus on definitively quantifying its inhibitory potency (IC50/Ki) against human MAO-B to provide a more complete understanding of its pharmacological effects.

References

A Comparative Analysis of the Adrenergic Effects of Hordenine and Norepinephrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the adrenergic effects of hordenine, a naturally occurring phenethylamine alkaloid, and norepinephrine, the principal endogenous catecholamine of the sympathetic nervous system. While both compounds elicit sympathomimetic effects, their mechanisms of action and receptor interaction profiles exhibit significant differences. This analysis is supported by available experimental data to aid in the validation of their respective adrenergic properties.

Executive Summary

Norepinephrine acts as a direct agonist at various adrenergic receptors, with a well-characterized binding affinity and functional activity profile. In contrast, this compound's primary mechanism of adrenergic action is indirect, stemming from its ability to promote the release of norepinephrine from presynaptic nerve terminals. While some evidence suggests weak, direct interaction of this compound with certain adrenergic receptor subtypes, its physiological effects are predominantly attributable to the actions of released norepinephrine.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data on the binding affinities and functional activities of norepinephrine and this compound at various adrenergic receptor subtypes. It is important to note the limited availability of comprehensive data for this compound's direct receptor interactions, underscoring its primary role as an indirect-acting sympathomimetic.

Table 1: Adrenergic Receptor Binding Affinities (Ki, nM)

Receptor SubtypeNorepinephrine (Ki, nM)This compound (Ki, nM)
α1-Adrenergic
α1A160Data Not Available
α1B40Data Not Available
α1D130Data Not Available
α2-Adrenergic
α2A230Data Not Available
α2B400Data Not Available
α2C160Data Not Available
β-Adrenergic
β1830Data Not Available
β212,000Data Not Available
β35,000Data Not Available

Note: Norepinephrine Ki values are compiled from publicly available databases (e.g., ChEMBL, GtoPdb) and may vary depending on the experimental conditions and radioligand used.

Table 2: Adrenergic Receptor Functional Activity (EC50 and Emax)

Receptor SubtypeCompoundEC50 (µM)Emax (%)Reference
α1B-Adrenergic This compound5.737[1]
α1D-Adrenergic This compound3423[1]
α2A-Adrenergic This compound69012[1]
α1A-Adrenergic Norepinephrine~0.3Not Reported[2]

Emax is expressed as a percentage of the maximal response to a reference full agonist (e.g., adrenaline). The data for this compound suggests it is a very weak partial agonist at these receptors.[1]

Mechanism of Action

Norepinephrine: The Direct Agonist

Norepinephrine, released from sympathetic nerve endings and the adrenal medulla, directly binds to and activates adrenergic receptors on target cells. Its effects are widespread and integral to the "fight-or-flight" response, including increased heart rate, blood pressure, and glycogenolysis. The specific physiological response is determined by the receptor subtype expressed on the target tissue.

This compound: The Indirect-Acting Sympathomimetic

The primary mechanism by which this compound exerts its adrenergic effects is by acting as a norepinephrine-releasing agent. It is taken up into the presynaptic nerve terminal by the norepinephrine transporter (NET) and displaces norepinephrine from vesicular stores, leading to an increase in its concentration in the synaptic cleft. This released norepinephrine then acts on postsynaptic adrenergic receptors to elicit a physiological response. This indirect action is supported by observations that the effects of this compound are greatly diminished in systems where norepinephrine stores have been depleted.

Signaling Pathways

The activation of adrenergic receptors by norepinephrine (either directly or released by this compound) initiates downstream signaling cascades.

cluster_alpha1 α1-Adrenergic Signaling NE_a1 Norepinephrine a1_R α1 Receptor NE_a1->a1_R Gq Gq a1_R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Response_a1 Physiological Response (e.g., Smooth Muscle Contraction) Ca->Response_a1 PKC->Response_a1

Figure 1. α1-Adrenergic Receptor Signaling Pathway.

cluster_beta β-Adrenergic Signaling NE_b Norepinephrine b_R β Receptor NE_b->b_R Gs Gs b_R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Response_b Physiological Response (e.g., Increased Heart Rate) PKA->Response_b

Figure 2. β-Adrenergic Receptor Signaling Pathway.

cluster_alpha2 α2-Adrenergic Signaling NE_a2 Norepinephrine a2_R α2 Receptor NE_a2->a2_R Gi Gi a2_R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP inhibits conversion of ATP to Response_a2 Physiological Response (e.g., Inhibition of NE Release) cAMP->Response_a2

Figure 3. α2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the adrenergic effects of compounds like this compound and norepinephrine.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

prep Prepare cell membranes expressing the adrenergic receptor subtype of interest incubate Incubate membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound (e.g., this compound) prep->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate quantify Quantify the amount of bound radioligand using a scintillation counter separate->quantify analyze Analyze the data to determine the IC50 and calculate the Ki value quantify->analyze cell_culture Culture cells expressing the β or α2-adrenergic receptor subtype pre_treat Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation cell_culture->pre_treat stimulate Stimulate cells with varying concentrations of the test compound pre_treat->stimulate lyse Lyse the cells to release intracellular cAMP stimulate->lyse detect Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lyse->detect analyze_cAMP Analyze the data to determine the EC50 and Emax values detect->analyze_cAMP cell_culture_ca Culture cells expressing the α1-adrenergic receptor subtype load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) cell_culture_ca->load_dye stimulate_ca Stimulate cells with varying concentrations of the test compound load_dye->stimulate_ca measure_fluorescence Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope stimulate_ca->measure_fluorescence analyze_ca Analyze the data to determine the EC50 and Emax values measure_fluorescence->analyze_ca

References

A Comparative Analysis of the Receptor Binding Profiles of Hordenine and Tyramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the receptor binding profiles of two structurally related biogenic amines: hordenine and tyramine. By presenting quantitative experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction to this compound and Tyramine

This compound (N,N-dimethyltyramine) and tyramine (4-hydroxyphenethylamine) are naturally occurring compounds found in various plants and fermented foods. Their structural similarity to endogenous neurotransmitters like dopamine and norepinephrine leads to their interaction with a range of physiological targets, resulting in diverse pharmacological effects. Understanding the nuances of their receptor binding profiles is crucial for elucidating their mechanisms of action and potential therapeutic applications.

Quantitative Receptor Binding and Functional Data

The following table summarizes the key quantitative data on the interaction of this compound and tyramine with various receptors and enzymes. The data are presented as Ki (inhibition constant), EC50 (half-maximal effective concentration), or Km (Michaelis constant) values, providing a direct comparison of their binding affinities and functional potencies.

TargetLigandParameterValue (µM)Species/SystemReference
Dopamine D2 Receptor This compoundKi13Human[1][2]
This compoundKi31.3Human[3]
This compoundEC50 (cAMP inhibition)3.7Not Specified[1]
Trace Amine-Associated Receptor 1 (TAAR1) This compoundEC5047Human[4]
TyramineEC500.07 - 1.1Human, Rat, Mouse
TyramineEC509.5Human
TyramineEC500.940Mouse
Adrenergic α2A Receptor This compoundEC50690Human
Monoamine Oxidase A (MAO-A) TyramineKm~120Rat
Monoamine Oxidase B (MAO-B) This compoundKm479Rat
TyramineKm~240Rat

Key Differences in Receptor Binding Profiles

Dopamine D2 Receptor: A significant difference lies in their interaction with the dopamine D2 receptor. This compound is a direct agonist at the D2 receptor, with reported Ki values of 13 µM and 31.3 µM. Functionally, it acts as a biased agonist, promoting G-protein-mediated signaling (cAMP inhibition) while antagonizing β-arrestin recruitment. In contrast, tyramine's effects on the dopaminergic system are primarily indirect, causing the release of dopamine.

Trace Amine-Associated Receptor 1 (TAAR1): Both this compound and tyramine are agonists at TAAR1, a receptor known to modulate monoaminergic neurotransmission. However, tyramine exhibits a significantly higher potency for TAAR1, with EC50 values in the nanomolar to low micromolar range. This compound's potency at TAAR1 is considerably lower, with a reported EC50 of 47 µM.

Adrenergic Receptors: this compound has been shown to be a weak partial agonist at the α2A-adrenergic receptor with an EC50 of 690 µM. Tyramine, on the other hand, exerts its well-known pressor effects indirectly by causing the release of norepinephrine, which then stimulates adrenergic receptors.

Monoamine Oxidase (MAO) Substrate Selectivity: this compound is a selective substrate for MAO-B, with a Km of 479 µM, and is not significantly deaminated by MAO-A. This suggests that orally ingested this compound is more likely to be absorbed systemically. Tyramine is a substrate for both MAO-A (Km ~120 µM) and MAO-B (Km ~240 µM), with a preference for MAO-A. This extensive metabolism by MAO-A in the gut and liver is responsible for the "cheese effect," a hypertensive crisis that can occur when tyramine-rich foods are consumed by individuals taking MAO inhibitors.

Experimental Methodologies

The data presented in this guide were primarily generated using the following key experimental protocols:

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a ligand for a receptor.

  • Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction containing the receptors.

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (a molecule with a radioactive isotope that binds to the receptor) and varying concentrations of the unlabeled test compound (this compound or tyramine).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay is used to determine whether a ligand is an agonist or antagonist at a Gs or Gi-coupled receptor and to quantify its potency (EC50) or inhibitory potency (IC50).

  • Cell Culture: Cells expressing the receptor of interest are cultured in multi-well plates.

  • Stimulation: The cells are treated with varying concentrations of the test compound. For Gi-coupled receptors, the cells are co-stimulated with an agent like forskolin that increases basal cAMP levels.

  • Lysis: The cells are lysed to release intracellular cAMP.

  • Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

  • Data Analysis: A dose-response curve is generated to determine the EC50 or IC50 of the test compound.

β-Arrestin Recruitment Assay

This assay measures the recruitment of the protein β-arrestin to an activated G-protein coupled receptor (GPCR), a key event in receptor desensitization and an alternative signaling pathway.

  • Engineered Cell Line: A cell line is used that co-expresses the GPCR of interest fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment of the reporter.

  • Ligand Stimulation: The cells are stimulated with the test compound.

  • Enzyme Complementation: If the ligand activates the receptor and causes β-arrestin recruitment, the two enzyme fragments are brought into close proximity, forming a functional enzyme.

  • Signal Detection: A substrate for the reconstituted enzyme is added, which generates a detectable signal (e.g., luminescence or fluorescence).

  • Data Analysis: The intensity of the signal is proportional to the extent of β-arrestin recruitment, and a dose-response curve can be generated to determine the agonist's potency (EC50).

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize key signaling pathways and a typical experimental workflow.

G_protein_signaling cluster_D2R Dopamine D2 Receptor (Gi-coupled) cluster_TAAR1 Trace Amine-Associated Receptor 1 (Gs-coupled) This compound This compound D2R D2R This compound->D2R Agonist Gi Gi D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits Tyramine Tyramine TAAR1 TAAR1 Tyramine->TAAR1 Agonist Gs Gs TAAR1->Gs Activates AC2 Adenylyl Cyclase Gs->AC2 Activates cAMP2 cAMP2 AC2->cAMP2 Increases PKA2 PKA2 cAMP2->PKA2 Activates beta_arrestin_pathway This compound's antagonistic effect on β-arrestin recruitment to the D2 receptor. This compound This compound D2R D2R This compound->D2R Antagonist GRK GPCR Kinase D2R->GRK No Activation P_D2R Phosphorylated D2R GRK->P_D2R No Phosphorylation Beta-Arrestin Beta-Arrestin P_D2R->Beta-Arrestin No Recruitment Internalization Internalization Beta-Arrestin->Internalization Signaling Signaling Beta-Arrestin->Signaling radioligand_binding_workflow A Prepare Receptor Membrane Homogenate B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Radioligand via Filtration B->C D Quantify Radioactivity on Filter C->D E Data Analysis: Determine IC50 and Ki D->E

References

Hordenine's Interference in Amphetamine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural similarity of the naturally occurring phenethylamine, hordenine, to amphetamines presents a significant challenge in toxicological screening, potentially leading to false-positive results in urine drug immunoassays. This guide provides a comprehensive comparison of the cross-reactivity of this compound in commonly used amphetamine immunoassays, supported by available experimental data and detailed methodologies.

Understanding the Cross-Reactivity

Immunoassays for amphetamine detection utilize antibodies that bind to the core structure of amphetamine molecules. This compound, a compound found in sources such as barley and dietary supplements, shares a phenethylamine backbone with amphetamines. This structural resemblance can lead to the antibody mistakenly recognizing and binding to this compound, triggering a positive result in the absence of actual amphetamine use.

The following diagram illustrates the underlying principle of this cross-reactivity.

Figure 1. Mechanism of this compound Cross-Reactivity.

Comparative Analysis of Immunoassay Performance

While the cross-reactivity of this compound with amphetamine immunoassays is acknowledged, comprehensive quantitative data comparing different platforms is limited in publicly available literature. A key study by Singh et al. (1992) demonstrated that this compound does cross-react with an amphetamine-ELISA kit, though the primary focus of the research was on opiate immunoassays. The study highlighted that the degree of cross-reactivity is dependent on the specific antibodies used in the assay.

The following table summarizes the known and potential cross-reactivity of this compound and other structurally related phenethylamines in various amphetamine immunoassay formats. It is important to note that specific performance can vary between manufacturers.

Immunoassay TypeTarget AnalyteThis compound Cross-ReactivityOther Phenethylamine Cross-ReactantsKey Considerations
ELISA (Enzyme-Linked Immunosorbent Assay)Amphetamine/MethamphetamineKnown to cross-react .[1] Specific concentration for a positive result is not well-documented in publicly available literature.Synephrine, Tyramine, PhentermineHigh sensitivity but can be prone to cross-reactivity from structurally similar compounds.
EMIT (Enzyme Multiplied Immunoassay Technique)Amphetamine/MethamphetaminePotential for cross-reactivity due to structural similarity. Specific data is lacking.Pseudoephedrine, PhenylpropanolamineWidely used for initial screening. The specificity can vary between different generations of the assay.
FPIA (Fluorescence Polarization Immunoassay)Amphetamine/MethamphetaminePotential for cross-reactivity. Specific data is lacking.Ephedrine, PseudoephedrineOffers automated and rapid analysis. Cross-reactivity profiles are manufacturer-dependent.
RIA (Radioimmunoassay)Amphetamine/MethamphetaminePotential for cross-reactivity. Specific data is lacking.PhentermineHigh sensitivity, but involves the use of radioactive materials.
KIMS (Kinetic Interaction of Microparticles in Solution)Amphetamine/MethamphetaminePotential for cross-reactivity. Specific data is lacking.MDMA, MDEAA newer generation immunoassay technology.

Experimental Protocols

For laboratories aiming to validate the cross-reactivity of this compound or other compounds in their specific amphetamine immunoassays, the following generalized experimental protocol can be adapted. This protocol is based on standard methodologies for assessing assay interference.

Objective

To determine the minimum concentration of this compound that produces a false-positive result in a specific amphetamine immunoassay.

Materials
  • Drug-free human urine pool (verified negative for amphetamines and other cross-reactants by a confirmatory method like GC-MS or LC-MS/MS).

  • This compound standard (certified reference material).

  • Amphetamine immunoassay kits and corresponding analyzer.

  • Calibrators and controls for the amphetamine immunoassay.

  • Pipettes and other standard laboratory equipment.

Procedure
  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., methanol or deionized water).

  • Spiking of Urine Samples: Create a series of this compound-spiked urine samples by adding known volumes of the this compound stock solution to aliquots of the drug-free urine pool. The concentration range should be broad enough to identify the threshold for a positive result (e.g., from 1 µg/mL to 500 µg/mL).

  • Immunoassay Analysis:

    • Calibrate the immunoassay analyzer according to the manufacturer's instructions.

    • Run the negative (drug-free urine), positive, and any other manufacturer-provided controls to ensure the assay is performing correctly.

    • Analyze the series of this compound-spiked urine samples on the calibrated analyzer.

  • Data Analysis:

    • Record the amphetamine concentration equivalents reported by the analyzer for each this compound concentration.

    • Determine the lowest concentration of this compound that produces a result at or above the assay's cutoff for a positive sample.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Cutoff Concentration of Amphetamine / Concentration of this compound giving a positive result) x 100

The following diagram outlines this experimental workflow.

cluster_prep Sample Preparation cluster_analysis Immunoassay Analysis cluster_data Data Interpretation Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Spike_Urine Spike Drug-Free Urine with this compound at Various Concentrations Prep_Stock->Spike_Urine Calibrate Calibrate Immunoassay Analyzer Analyze_Samples Analyze Spiked Urine Samples Spike_Urine->Analyze_Samples Run_Controls Run Negative and Positive Controls Calibrate->Run_Controls Run_Controls->Analyze_Samples Record_Results Record Amphetamine Equivalent Concentrations Determine_Cutoff Determine Minimum this compound Concentration for Positive Result Record_Results->Determine_Cutoff Calculate_CrossReactivity Calculate Percent Cross-Reactivity Determine_Cutoff->Calculate_CrossReactivity End End Calculate_CrossReactivity->End

Figure 2. Experimental Workflow for Cross-Reactivity Testing.

Conclusion and Recommendations

The available evidence indicates that this compound can cause false-positive results in amphetamine immunoassays, particularly with ELISA-based methods.[1] Due to the lack of extensive quantitative data from manufacturers and independent studies, it is crucial for laboratories to be aware of this potential interference, especially when analyzing urine from individuals who may be consuming this compound-containing products.

For researchers and clinicians, a positive amphetamine immunoassay result from an individual with a history of using dietary supplements or consuming certain beverages should be interpreted with caution. Confirmatory testing using a more specific method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is essential to differentiate between true amphetamine use and a false positive caused by this compound or other cross-reacting compounds. Laboratories are encouraged to perform their own validation studies to determine the specific cross-reactivity profiles of their amphetamine immunoassays.

References

Hordenine: A Comparative Analysis of its Efficacy with other Phenethylamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the efficacy of hordenine, a naturally occurring phenethylamine alkaloid, with other structurally related phenethylamines. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of receptor binding affinities, functional activities, and pharmacokinetic profiles to elucidate the pharmacological nuances within this class of compounds.

Executive Summary

This compound, chemically known as N,N-dimethyltyramine, is a phenethylamine found in various plants, most notably barley.[1] Like other phenethylamines, it interacts with various components of the monoaminergic system. This guide presents a comparative analysis of this compound's efficacy against other well-known phenethylamines such as tyramine, phenethylamine (PEA), and amphetamine. The analysis is based on in vitro receptor binding and functional assay data, as well as available pharmacokinetic parameters and monoamine oxidase (MAO) inhibition profiles. The data indicates that while this compound shares some pharmacological properties with its structural relatives, it possesses a distinct profile of activity, particularly in its interactions with adrenergic receptors and its role as a selective substrate for MAO-B.

Comparative Receptor and Transporter Efficacy

The primary mechanism of action for many phenethylamines involves their interaction with monoamine transporters and receptors, including adrenergic, dopaminergic, and trace amine-associated receptors (TAARs).[2] The following tables summarize the in vitro efficacy of this compound and other phenethylamines at key molecular targets.

Adrenergic Receptor Activity

Phenethylamines are known to interact with adrenergic receptors, which are involved in regulating cardiovascular function and other physiological processes.[3] The following table compares the agonist activity (EC50 and Emax values) of this compound and other phenethylamines at various human adrenergic receptor subtypes.

CompoundReceptor SubtypeEC50 (µM)Emax (%)Reference(s)
This compound α1A>300-[3]
α1B5.737[3]
α1D3423
α2A69012
β1>300-
β2>300-
p-Synephrine α1A2.482
α1B0.6691
α1D1.780
α2A10089
β12864
Phenethylamine α1A>300-
α1B>300-
α1D>300-
α2A>300-
β1>300-
β2>300-
Tyramine α1A>300-
α1B>300-
α1D>300-
α2A>300-
β1>300-
β2>300-
Trace Amine-Associated Receptor 1 (TAAR1) Activity

TAAR1 is a key receptor for many trace amines and plays a modulatory role in monoaminergic neurotransmission. The table below compares the agonist activity of this compound and other phenethylamines at human TAAR1.

CompoundEC50 (µM)Emax (%)Reference(s)
This compound 4782
Phenethylamine 8.897
Tyramine 9.577
β-Methylphenethylamine 2.177
p-Synephrine 9285

Monoamine Oxidase (MAO) Interaction

Monoamine oxidases are crucial enzymes in the metabolism of phenethylamines. Inhibition of MAO can significantly potentiate the effects of these compounds. This compound is a selective substrate for MAO-B.

CompoundMAO-B InteractionValueReference(s)
This compound Km (substrate)479 µM (rat liver)
Phenethylamine Substrate-
Tyramine Substrate-
Amphetamine MAO-A Ki (inhibitor)5.3 µM (human recombinant)
MAO-B Ki (inhibitor)-

Comparative Pharmacokinetics in Humans

The in vivo efficacy and duration of action of phenethylamines are heavily influenced by their pharmacokinetic properties, including oral bioavailability and elimination half-life.

CompoundOral BioavailabilityElimination Half-LifeKey Metabolic PathwaysReference(s)
This compound Low (extensive first-pass metabolism)55-66 minutes (in plasma)Phase II conjugation (sulfation and glucuronidation)
Tyramine ~1% (extensive first-pass metabolism)~30 minutesOxidative deamination by MAO-A
Phenethylamine Very low (rapid metabolism)5-10 minutesOxidative deamination by MAO-A and MAO-B
Amphetamine >75%9-14 hours (isomer and pH dependent)Hepatic metabolism (CYP2D6), N-dealkylation, hydroxylation

Experimental Protocols

Receptor Activation Assays (Adrenergic and TAAR1)

Objective: To determine the potency (EC50) and efficacy (Emax) of phenethylamine analogues as agonists for human adrenergic and TAAR1 receptors.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected to express the human receptor of interest (e.g., ADRα1A, ADRα1B, ADRα1D, ADRα2A, ADRα2B, ADRβ1, ADRβ2, or TAAR1) are cultured under standard conditions.

  • Assay Principle:

    • For α1- and β-adrenergic receptors, changes in intracellular calcium levels or cyclic AMP (cAMP) are measured, respectively, upon compound stimulation. A fluorescent calcium indicator or a cAMP-sensitive reporter gene assay is typically used.

    • For TAAR1, which is Gs-coupled, intracellular cAMP levels are measured.

  • Procedure:

    • Cells are seeded into multi-well plates.

    • Cells are incubated with varying concentrations of the test compounds (e.g., this compound, phenethylamine, etc.). Adrenaline or a known potent agonist is used as a positive control.

    • The response (e.g., fluorescence intensity for calcium, luminescence for cAMP) is measured using a plate reader.

  • Data Analysis:

    • Concentration-response curves are generated by plotting the response against the logarithm of the compound concentration.

    • EC50 (the concentration that elicits 50% of the maximal response) and Emax (the maximal response relative to the full agonist) values are calculated using non-linear regression analysis.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potential (Ki) of phenethylamines on MAO-A and MAO-B activity.

Methodology:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.

  • Substrate: A fluorescent or chromogenic substrate for MAO is used, such as kynuramine.

  • Procedure:

    • The MAO enzyme is incubated with various concentrations of the test compound (potential inhibitor).

    • The reaction is initiated by the addition of the substrate.

    • The rate of product formation is measured over time using a spectrophotometer or fluorometer.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of the test compound.

    • IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) are determined.

    • The Michaelis-Menten constant (Km) for the substrate and the inhibition constant (Ki) for the test compound are calculated from Lineweaver-Burk plots or other kinetic models.

Signaling Pathways and Experimental Workflow Diagrams

Signaling_Pathway cluster_receptor Receptor Activation cluster_downstream Downstream Signaling This compound This compound TAAR1 TAAR1 This compound->TAAR1 Adrenergic_Receptors Adrenergic Receptors This compound->Adrenergic_Receptors Phenethylamine Phenethylamine Phenethylamine->TAAR1 G_Protein G Protein Activation TAAR1->G_Protein Adrenergic_Receptors->G_Protein Second_Messengers Second Messengers (cAMP, Ca2+) G_Protein->Second_Messengers Cellular_Response Cellular Response Second_Messengers->Cellular_Response

Caption: Agonist binding to TAAR1 and Adrenergic Receptors initiates intracellular signaling cascades.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture with Receptor Expression Incubation Incubate Cells with Compounds Cell_Culture->Incubation Compound_Prep Compound Dilution Series Compound_Prep->Incubation Measurement Measure Cellular Response Incubation->Measurement Curve_Fitting Concentration-Response Curve Fitting Measurement->Curve_Fitting EC50_Emax Calculate EC50 and Emax Curve_Fitting->EC50_Emax

Caption: Workflow for in vitro receptor activation assays.

Conclusion

This comparative analysis reveals that this compound possesses a unique pharmacological profile compared to other phenethylamines. While it shares the ability to activate TAAR1 with phenethylamine and tyramine, its activity at adrenergic receptors is more pronounced, particularly at the α1B and α1D subtypes, albeit as a weak partial agonist. A key distinguishing feature of this compound is its role as a selective substrate for MAO-B, which contrasts with the broader MAO substrate profile of phenethylamine and tyramine. Furthermore, its pharmacokinetic profile in humans, characterized by a relatively short half-life and extensive first-pass metabolism, suggests a transient in vivo effect compared to the more sustained action of amphetamine. This detailed comparison provides a valuable resource for researchers and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of this compound and related phenethylamine compounds.

References

Hordenine's Neuroprotective Efficacy in a Parkinson's Disease Model: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the neuroprotective effects of hordenine in a preclinical Parkinson's disease (PD) model, benchmarked against other potential therapeutic compounds. This document is intended for researchers, scientists, and drug development professionals interested in the latest advancements in neuroprotective strategies for Parkinson's disease.

Abstract

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. Research into neuroprotective agents that can slow or halt this neurodegenerative process is of paramount importance. This compound, a natural phenylethylamine alkaloid, has demonstrated significant neuroprotective properties in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease. This guide summarizes the key findings, compares this compound's efficacy with a dopamine agonist (Pramipexole) and a natural flavonoid (Baicalein), and provides detailed experimental protocols for the cited studies.

Comparative Efficacy of Neuroprotective Compounds

The neuroprotective potential of this compound was evaluated and compared to Pramipexole and Baicalein in the 6-OHDA rat model of Parkinson's disease. The key parameters for comparison include the survival of tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons) and behavioral recovery.

CompoundDosageAnimal Model% TH-Positive Neuron Survival (vs. 6-OHDA control)Behavioral ImprovementKey Mechanism of Action
This compound 50 mg/kg6-OHDA Rat ModelInhibition of dopaminergic neuron loss[1]Reduced movement disorders[1]Anti-inflammatory (Inhibition of NF-κB and MAPK signaling), Dopamine D2 receptor agonism[1][2]
Pramipexole 2-10 nmol (local)6-OHDA Rat ModelAttenuated 2,3-DHBA levels (marker of hydroxyl radical formation)[3]N/A in this studyDopamine D2/D3 receptor agonist, Antioxidant (hydroxyl radical scavenging)
Baicalein Not Specified6-OHDA Rat ModelIncreased number of TH-positive neuronsImproved motor function (rotarod test)Antioxidant, Anti-inflammatory, Pro-differentiation

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

hordenine_neuroprotection_pathway cluster_cellular_response Cellular Response 6_OHDA 6-OHDA Microglia_Activation Microglia Activation 6_OHDA->Microglia_Activation This compound This compound This compound->Microglia_Activation Inhibits NF_kB_MAPK NF-κB & MAPK Signaling This compound->NF_kB_MAPK Inhibits Microglia_Activation->NF_kB_MAPK Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB_MAPK->Pro_inflammatory_Cytokines Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Dopaminergic_Neuron_Death Dopaminergic Neuron Death Neuroinflammation->Dopaminergic_Neuron_Death

This compound's Anti-Neuroinflammatory Pathway.

experimental_workflow cluster_animal_model Parkinson's Disease Animal Model Creation cluster_treatment Treatment Regimen cluster_assessment Assessment of Neuroprotection Animal_Selection Select Male Sprague-Dawley Rats 6_OHDA_Injection Unilateral Stereotaxic Injection of 6-OHDA into Medial Forebrain Bundle Animal_Selection->6_OHDA_Injection Drug_Administration Administer this compound or Comparator Compound (e.g., daily gavage) 6_OHDA_Injection->Drug_Administration Behavioral_Testing Behavioral Analysis (e.g., Rotarod Test) Drug_Administration->Behavioral_Testing Histological_Analysis Immunohistochemistry for Tyrosine Hydroxylase (TH) in Substantia Nigra Behavioral_Testing->Histological_Analysis Biochemical_Analysis Western Blot for α-synuclein and Inflammatory Markers Histological_Analysis->Biochemical_Analysis

Experimental Workflow for Neuroprotection Studies.

Detailed Experimental Protocols

6-OHDA-Induced Parkinson's Disease Rat Model
  • Animals: Male Sprague-Dawley rats (250-300g) are used.

  • Anesthesia: Rats are anesthetized with an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).

  • Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull to target the medial forebrain bundle (MFB).

  • 6-OHDA Injection: A solution of 6-OHDA (typically 8 µg in 4 µL of 0.9% saline containing 0.02% ascorbic acid) is injected unilaterally into the MFB at a rate of 1 µL/min. The needle is left in place for an additional 5-10 minutes before being slowly withdrawn.

Immunohistochemistry for Tyrosine Hydroxylase (TH)
  • Tissue Preparation: Rats are transcardially perfused with saline followed by 4% paraformaldehyde. The brains are removed, post-fixed, and cryoprotected in sucrose solution. Coronal sections (30-40 µm) of the substantia nigra are cut using a cryostat.

  • Staining:

    • Sections are washed in PBS and then incubated in a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.

    • Sections are incubated with a primary antibody against TH (e.g., rabbit anti-TH, 1:1000 dilution) overnight at 4°C.

    • After washing, sections are incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 2 hours at room temperature.

    • Sections are then incubated with an avidin-biotin-peroxidase complex for 1 hour.

    • The signal is visualized using 3,3'-diaminobenzidine (DAB) as a chromogen.

  • Quantification: The number of TH-positive neurons in the substantia nigra pars compacta is counted using stereological methods. The percentage of neuronal survival is calculated relative to the unlesioned contralateral side.

Western Blot for α-synuclein
  • Protein Extraction: The striatum is dissected and homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

    • The membrane is incubated with a primary antibody against α-synuclein (e.g., mouse anti-α-synuclein, 1:1000 dilution) overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software and normalized to a loading control such as β-actin.

Rotarod Test for Motor Coordination
  • Apparatus: An accelerating rotarod apparatus is used.

  • Acclimation and Training: Mice or rats are trained on the rotarod at a constant speed for a few days prior to testing to acclimate to the apparatus.

  • Testing:

    • The animal is placed on the rotating rod, which then accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • The latency to fall from the rod is recorded for each trial.

    • Multiple trials are conducted for each animal with an inter-trial interval.

  • Data Analysis: The average latency to fall is calculated for each experimental group and compared.

Conclusion

This compound demonstrates significant neuroprotective effects in a 6-OHDA-induced rat model of Parkinson's disease, comparable to other investigational compounds such as baicalein. Its mechanism of action, involving the inhibition of key inflammatory pathways and potential dopamine D2 receptor agonism, presents a multi-target approach to neuroprotection. Further research is warranted to fully elucidate its therapeutic potential and to directly compare its efficacy against a wider range of neuroprotective agents in standardized preclinical models. The experimental protocols provided herein offer a framework for such comparative studies.

References

Hordenine vs. Caffeine: A Head-to-Head Comparison on Athletic Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the ergogenic aids that athletes use is critical for both performance optimization and safety considerations. Caffeine is a well-established performance enhancer with a robust body of scientific evidence supporting its efficacy. Hordenine, a naturally occurring compound found in sources like barley, is often included in dietary supplements marketed to improve athletic performance, yet the scientific evidence for its effectiveness is considerably less substantial. This guide provides a head-to-head comparison of this compound and caffeine, focusing on their mechanisms of action and the available experimental data on their impact on athletic performance.

At a Glance: this compound vs. Caffeine for Athletic Performance

FeatureThis compoundCaffeine
Primary Mechanism Proposed to act as a mild monoamine oxidase-B (MAO-B) inhibitor and stimulant, potentially increasing norepinephrine levels.[1]Adenosine receptor antagonist in the central nervous system.[2]
Primary Effects Stimulant-like effects, potential for increased energy and focus.[2][3]Increased alertness, reduced perception of effort, enhanced endurance, and improved performance in various high-intensity and team sports.
Human Performance Data Very limited; no standalone studies directly measuring athletic performance. One study on a multi-ingredient supplement containing this compound showed improved reaction time but no effect on anaerobic power.Extensive; numerous studies, systematic reviews, and meta-analyses demonstrating ergogenic effects across a wide range of athletic activities.
Typical Dosage 20-50 mg per day, often taken before workouts.3-6 mg/kg of body mass.
Safety Profile Possibly unsafe when taken orally due to stimulant-like effects, which may include rapid heart rate and high blood pressure.Generally considered safe in moderate doses, but can cause side effects like gastrointestinal upset, nervousness, and disturbed sleep, especially at higher doses.

Mechanisms of Action: A Deeper Dive

The physiological pathways through which this compound and caffeine are proposed to exert their effects on athletic performance differ significantly.

This compound: The Norepinephrine Hypothesis

This compound's purported ergogenic effects are primarily attributed to its role as a stimulant. It is suggested to act as a mild, selective inhibitor of monoamine oxidase-B (MAO-B), an enzyme that breaks down neurotransmitters like norepinephrine. By inhibiting MAO-B, this compound may increase the circulating levels of norepinephrine, a key hormone and neurotransmitter in the "fight or flight" response. This could theoretically lead to increased arousal, focus, and energy expenditure.

Hordenine_Signaling_Pathway This compound This compound MAOB Monoamine Oxidase-B (MAO-B) This compound->MAOB Inhibits Norepinephrine Norepinephrine Norepinephrine->MAOB Metabolized by AdrenergicReceptors Adrenergic Receptors Norepinephrine->AdrenergicReceptors Activates PhysiologicalResponse Increased Arousal, Focus, Energy Expenditure AdrenergicReceptors->PhysiologicalResponse Leads to

Caffeine: The Adenosine Antagonist

Caffeine's primary mechanism of action is well-established and centers on its role as an antagonist of adenosine receptors in the central nervous system. Adenosine is a neuromodulator that promotes relaxation and sleepiness. By blocking adenosine receptors, caffeine increases neuronal firing and the release of other neurotransmitters like dopamine and norepinephrine. This leads to increased alertness, a reduced perception of effort, and decreased pain perception during exercise. Additionally, caffeine may enhance muscle contraction through increased calcium release from the sarcoplasmic reticulum.

Caffeine_Signaling_Pathway Caffeine Caffeine AdenosineReceptors Adenosine Receptors Caffeine->AdenosineReceptors Blocks Muscle Skeletal Muscle Caffeine->Muscle Increases Ca2+ release CNS Central Nervous System AdenosineReceptors->CNS Located in Adenosine Adenosine Adenosine->AdenosineReceptors Binds to PerformanceEffects Increased Alertness, Reduced Perceived Exertion, Enhanced Muscle Contraction CNS->PerformanceEffects Muscle->PerformanceEffects

Experimental Data on Athletic Performance

A stark contrast exists in the volume and quality of scientific evidence supporting the use of this compound versus caffeine for enhancing athletic performance.

This compound: A Lack of Human Performance Data

There is a significant dearth of human clinical trials investigating the effects of this compound as a standalone ingredient on athletic performance. Most of the claims regarding its ergogenic potential are theoretical and based on its proposed mechanism of action.

One study examined the effects of a multi-ingredient pre-exercise supplement containing this compound, among other compounds like yohimbine and beta-alanine. The study reported a significant improvement in reaction time and subjective feelings of focus and energy in male strength/power athletes. However, there was no significant effect on anaerobic power performance. Due to the presence of multiple active ingredients, it is impossible to attribute the observed effects to this compound alone.

Experimental Protocol: Hoffman et al. (2009)

  • Study Design: A randomized, double-blind, crossover study.

  • Participants: Twelve male strength/power athletes.

  • Intervention: A single dose of a high-energy supplement (Redline Extreme™) containing evodiamine, vinpocetine, yohimbine, this compound, salbutiamine, beta-alanine, tyrosine, and tyramine, or a placebo.

  • Performance Measures: Reaction time (visual and auditory), Wingate anaerobic power test, and subjective measures of energy, focus, awareness, and fatigue.

  • Key Findings: The supplement significantly improved reaction performance and subjective feelings of focus and energy compared to the placebo. No significant differences were observed in any anaerobic power measures.

Hoffman_2009_Workflow cluster_participants Participants cluster_intervention Intervention (Crossover Design) cluster_outcome Outcome Measures P 12 Male Strength/Power Athletes Supplement Multi-ingredient Supplement (with this compound) P->Supplement Placebo Placebo P->Placebo ReactionTime Reaction Time Supplement->ReactionTime AnaerobicPower Anaerobic Power (Wingate) Supplement->AnaerobicPower SubjectiveFeelings Subjective Feelings Supplement->SubjectiveFeelings Placebo->ReactionTime Placebo->AnaerobicPower Placebo->SubjectiveFeelings

Caffeine: Extensive Evidence of Ergogenic Effects

In contrast to this compound, caffeine is one of the most extensively studied ergogenic aids. Numerous systematic reviews and meta-analyses have consistently demonstrated its effectiveness in enhancing various aspects of athletic performance.

Quantitative Data from Caffeine Studies

Performance MetricStudy PopulationCaffeine DoseKey Findings
Endurance Performance Trained Cyclists100-200 mgFaster time trial completion compared to placebo.
Endurance Running Recreational and Trained Runners3-9 mg/kgImproved time to exhaustion and reduced time to complete time trials.
Muscle Strength & Power Resistance-Trained Individuals3 mg/kgIncreased force and power output in bench press.
High-Intensity Exercise Trained Cyclists4 mg/kgReduced fatigue and longer time to exhaustion during high-intensity cycling.
Team Sports Various3-6 mg/kgImproved sprinting, jumping, and throwing performance.

Experimental Protocol: Example of a Typical Caffeine Study (Endurance)

  • Study Design: Randomized, double-blind, placebo-controlled crossover trial.

  • Participants: Trained endurance athletes (e.g., cyclists, runners).

  • Intervention: Ingestion of a standardized dose of caffeine (e.g., 3-6 mg/kg body mass) or a placebo 60 minutes before exercise.

  • Performance Measures: Time-to-exhaustion test at a fixed intensity or a time trial over a set distance. Physiological variables such as heart rate, lactate levels, and rating of perceived exertion (RPE) are also commonly measured.

  • Key Findings: Caffeine ingestion typically leads to a significant improvement in time to exhaustion or a faster completion time in time trials compared to the placebo.

Caffeine_Study_Workflow cluster_participants Participants cluster_intervention Intervention (Crossover Design) cluster_outcome Outcome Measures P Trained Athletes Caffeine Caffeine (3-6 mg/kg) P->Caffeine Placebo Placebo P->Placebo Performance Performance Test (e.g., Time Trial) Caffeine->Performance Physiological Physiological Measures (HR, RPE) Caffeine->Physiological Placebo->Performance Placebo->Physiological

Conclusion

The comparison between this compound and caffeine for athletic performance enhancement reveals a significant disparity in the available scientific evidence. Caffeine stands as a well-documented ergogenic aid with a clear mechanism of action and a large body of evidence from human clinical trials demonstrating its efficacy across a range of sports and exercise modalities.

This compound, on the other hand, remains a speculative performance enhancer. While its proposed mechanism of action as a stimulant is plausible, there is a critical lack of direct scientific evidence from human studies to support its use as an ergogenic aid. The limited data available comes from a study on a multi-ingredient supplement, making it impossible to isolate the effects of this compound. Therefore, for researchers, scientists, and drug development professionals, caffeine remains the evidence-based choice for performance enhancement, while this compound's role, if any, requires substantial further investigation through well-designed clinical trials.

References

Assessing the Synergistic Effects of Hordenine with Other Nootropics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hordenine, a naturally occurring phenylethylamine alkaloid found in sources like barley, has garnered interest within the nootropics community for its potential cognitive-enhancing effects. Its primary mechanisms of action are believed to be the inhibition of monoamine oxidase B (MAO-B) and the reuptake of norepinephrine. Theoretically, these actions suggest that this compound could produce synergistic effects when combined with other nootropic compounds, particularly those metabolized by MAO-B or those that modulate similar neurotransmitter systems. This guide provides a comparative analysis of the potential synergistic effects of this compound with three other common nootropics: Phenylethylamine (PEA), Caffeine, and L-Theanine. The analysis is based on available preclinical and theoretical data, with a notable scarcity of direct quantitative human studies on these specific combinations.

Quantitative Data on Individual Nootropic Actions

A critical assessment of synergistic effects begins with understanding the quantitative parameters of each compound's interaction with its biological targets. The following table summarizes key in vitro data for this compound and its potential synergizing partners. It is important to note that direct quantitative data on the synergistic effects of these combinations on cognitive performance are largely unavailable in the current scientific literature.

CompoundTargetParameterValueSource
This compound Dopamine D2 ReceptorKᵢ13 µM[1][2][3]
Dopamine D2 ReceptorEC₅₀3.7 µM[4]
Monoamine Oxidase B (MAO-B)Kₘ479 µM[5]
Norepinephrine Transporter-Potentiates norepinephrine response at 25 µM
Caffeine Adenosine A1 ReceptorKᵢ12 µM
Adenosine A2A ReceptorKᵢ2.4 µM
N-Methyltyramine Dopamine D2 ReceptorKᵢ31.3 µM

Note: Kᵢ (inhibitory constant) and Kₘ (Michaelis constant) are measures of binding affinity and enzyme-substrate affinity, respectively. A lower value generally indicates a stronger interaction. EC₅₀ (half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. Data for caffeine's binding affinity can vary between studies.

Synergistic Combinations: A Mechanistic Overview

This compound and Phenylethylamine (PEA)

Theoretical Synergy: The primary proposed synergy between this compound and PEA lies in this compound's ability to inhibit MAO-B. PEA is a trace amine that acts as a central nervous system stimulant, but it is rapidly metabolized by MAO-B, leading to a very short half-life and transient effects. By inhibiting MAO-B, this compound is thought to slow the degradation of PEA, thereby prolonging its mood-enhancing and stimulatory effects.

Supporting Data: While direct quantitative studies on cognitive synergy are lacking, the known MAO-B inhibitory action of this compound provides a strong theoretical basis for this combination. One study in rats investigated the effects of PEA alone and in combination with a potent MAO-B inhibitor, caroxazone, on locomotor activity and avoidance learning. The study found that while PEA alone had subtle stimulating effects, the combination did not potentiate these effects in the specific tasks tested. This highlights the need for further research to validate the purported synergistic cognitive benefits of the this compound-PEA stack.

This compound and Caffeine

Theoretical Synergy: A potential synergy between this compound and caffeine could arise from their complementary stimulant effects. This compound's role as a norepinephrine reuptake inhibitor could lead to increased levels of this stimulating neurotransmitter. Caffeine, on the other hand, primarily acts as an antagonist of adenosine receptors, which promotes wakefulness and alertness. The combination could, in theory, lead to a more pronounced and multifaceted stimulant effect.

Supporting Data: There is a lack of direct experimental data on the cognitive effects of combining this compound and caffeine. However, studies on caffeine's effects on vigilance and reaction time in rats provide a basis for understanding its individual contribution to a potential synergistic stack. One study in rats did show that caffeine can produce anxiogenic (anxiety-producing) effects at higher doses. This suggests that any potential synergistic stimulant effect with this compound would need to be carefully balanced to avoid negative side effects.

This compound and L-Theanine

Theoretical Synergy: The combination of this compound and L-theanine presents an interesting theoretical synergy of stimulation and calming focus. This compound's stimulant properties could be balanced by the anxiolytic and focus-enhancing effects of L-theanine. L-theanine is known to increase levels of GABA, serotonin, and dopamine in the brain, promoting a state of relaxed alertness.

Supporting Data: While no studies have directly examined the this compound-L-theanine combination, the well-documented synergy between caffeine and L-theanine provides a strong parallel. Multiple human studies have shown that the combination of caffeine and L-theanine can improve both speed and accuracy on cognitively demanding tasks, reduce susceptibility to distracting information, and improve subjective alertness and tiredness, compared to either compound alone or placebo. One study in mice demonstrated that a GABA and L-theanine mixture had a synergistic effect on improving sleep quality and duration. These findings suggest a promising, though currently unproven, potential for a similar synergistic relationship between this compound and L-theanine. Studies in mice have also shown that L-theanine can improve cognitive performance and reduce anxiety-like behavior.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions of these nootropics, the following diagrams illustrate their primary signaling pathways and a representative experimental workflow for assessing cognitive enhancement.

Synergistic_Nootropic_Pathways cluster_this compound This compound cluster_pea Phenylethylamine (PEA) cluster_caffeine Caffeine cluster_ltheanine L-Theanine cluster_outcomes Potential Cognitive Outcomes This compound This compound maob MAO-B This compound->maob Inhibits net Norepinephrine Transporter This compound->net Inhibits Reuptake d2r Dopamine D2 Receptor This compound->d2r Agonist cognition Enhanced Cognition (Attention, Mood, Memory) This compound->cognition pea_metabolism Metabolism maob->pea_metabolism Metabolizes PEA pea PEA pea->pea_metabolism pea->cognition caffeine Caffeine adenosine_receptor Adenosine Receptors (A1, A2A) caffeine->adenosine_receptor Antagonist caffeine->cognition l_theanine L-Theanine gaba GABA Levels l_theanine->gaba Increases dopamine Dopamine Levels l_theanine->dopamine Increases serotonin Serotonin Levels l_theanine->serotonin Increases l_theanine->cognition

Caption: Signaling pathways of this compound and synergistic nootropics.

Experimental_Workflow start Animal Acclimatization grouping Randomized Group Assignment (Vehicle, this compound, Nootropic B, this compound + Nootropic B) start->grouping treatment Chronic or Acute Dosing Regimen grouping->treatment behavioral_testing Cognitive Behavioral Assays (e.g., Morris Water Maze, Novel Object Recognition) treatment->behavioral_testing data_collection Data Collection (e.g., Latency, Frequency, Duration) behavioral_testing->data_collection analysis Statistical Analysis (ANOVA, t-tests) data_collection->analysis results Comparison of Group Performance analysis->results

Caption: A representative in vivo experimental workflow.

Experimental Protocols

Monoamine Oxidase B (MAO-B) Inhibition Assay

Objective: To determine the inhibitory potential of this compound on MAO-B activity.

Materials:

  • Human recombinant MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine)

  • This compound (test inhibitor)

  • Selegiline (positive control inhibitor)

  • Assay buffer (e.g., sodium phosphate buffer, pH 7.4)

  • Spectrophotometer or fluorometer

Protocol:

  • Prepare serial dilutions of this compound and selegiline in the assay buffer.

  • In a microplate, add the MAO-B enzyme to each well.

  • Add the different concentrations of this compound, selegiline, or vehicle (buffer) to the respective wells.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the MAO-B substrate.

  • Measure the rate of product formation over time using a spectrophotometer (measuring absorbance change) or a fluorometer (if using a fluorescent substrate).

  • Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. A detailed protocol can be found in commercial kits.

Norepinephrine Transporter (NET) Uptake Inhibition Assay

Objective: To assess the ability of this compound to inhibit the reuptake of norepinephrine by the norepinephrine transporter.

Materials:

  • Cells expressing the human norepinephrine transporter (e.g., HEK293-hNET cells)

  • Radiolabeled norepinephrine ([³H]-NE) or a fluorescent NET substrate

  • This compound (test compound)

  • Desipramine (positive control inhibitor)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation counter or fluorescence plate reader

Protocol:

  • Culture the hNET-expressing cells in appropriate multi-well plates.

  • On the day of the assay, wash the cells with the assay buffer.

  • Pre-incubate the cells with various concentrations of this compound, desipramine, or vehicle for a short period (e.g., 10-20 minutes) at 37°C.

  • Initiate the uptake by adding a fixed concentration of [³H]-NE or the fluorescent substrate to each well.

  • Allow the uptake to proceed for a defined time (e.g., 10 minutes).

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the amount of radioactivity (for [³H]-NE) using a scintillation counter or fluorescence intensity using a plate reader.

  • Calculate the percentage of inhibition of uptake for each this compound concentration.

  • Determine the IC₅₀ value for this compound's inhibition of norepinephrine reuptake. Detailed protocols for such assays have been published.

Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D2 receptor (e.g., CHO-hD2R cells)

  • Radioligand specific for the D2 receptor (e.g., [³H]-Spiperone)

  • This compound (test compound)

  • Haloperidol or another known D2 antagonist (for determining non-specific binding)

  • Binding buffer

  • Glass fiber filters and a cell harvester

  • Scintillation counter

Protocol:

  • Prepare a series of dilutions of this compound.

  • In tubes, combine the cell membranes, the radioligand at a fixed concentration, and either vehicle, a high concentration of the unlabeled antagonist (for non-specific binding), or varying concentrations of this compound.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

  • Determine the Kᵢ value for this compound by analyzing the competition binding data using appropriate pharmacological software. A general protocol for such a radioligand binding assay is a standard technique in pharmacology.

Conclusion

The assessment of synergistic effects of this compound with other nootropics is an area that warrants further rigorous scientific investigation. While the theoretical basis for synergy with compounds like phenylethylamine is strong due to this compound's MAO-B inhibitory properties, direct quantitative evidence from controlled cognitive studies in humans or even animal models is currently lacking. The well-established synergy between caffeine and L-theanine serves as a valuable model for how such interactions can be scientifically validated. Future research should focus on conducting well-designed preclinical and clinical trials to quantify the cognitive and physiological effects of these this compound-based nootropic stacks. Such studies are essential for moving beyond anecdotal reports and providing the evidence-based guidance required by researchers, clinicians, and drug development professionals.

References

Hordenine's Anti-Inflammatory Properties: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in vitro anti-inflammatory effects of hordenine, with a comparative analysis against standard anti-inflammatory agents and a common natural flavonoid.

This compound, a naturally occurring phenylethylamine alkaloid found in sources like barley, has demonstrated notable anti-inflammatory properties in various in vitro studies. This guide provides a detailed comparison of this compound's efficacy with the corticosteroid dexamethasone, the non-steroidal anti-inflammatory drug (NSAID) indomethacin, and the flavonoid quercetin. The data presented herein, derived from studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, offers valuable insights for its potential as a therapeutic agent.

Comparative Efficacy in Inhibiting Pro-Inflammatory Mediators

This compound has been shown to significantly inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The following tables summarize the available quantitative data, primarily as IC50 values (the concentration of a substance required to inhibit a biological process by 50%), to facilitate a direct comparison of potency.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

CompoundIC50 Value (µM)
This compoundData not available
Dexamethasone~34.6 µM
Quercetin27 µM[1]
Indomethacin56.8 µM[2]

Table 2: Inhibition of TNF-α Production in LPS-Stimulated RAW 264.7 Cells

CompoundIC50 Value (µM)
This compoundData not available
DexamethasoneSignificant inhibition at 1 µM
Quercetin4.14 µM[2]
Indomethacin143.7 µM[2]

Table 3: Inhibition of IL-6 Production in LPS-Stimulated RAW 264.7 Cells

CompoundIC50 Value (µM)
This compoundData not available
DexamethasoneSignificant inhibition at 1 µM
QuercetinSignificant inhibition at 10-20 µM
IndomethacinData not available

Mechanistic Insights: Targeting Key Signaling Pathways

The anti-inflammatory effects of this compound are attributed to its ability to modulate crucial intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this process by preventing the degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB IκBα->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation This compound This compound This compound->IKK Inhibition DNA DNA NFκB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases that, upon activation by stimuli like LPS, lead to the activation of transcription factors that promote the expression of pro-inflammatory genes. This compound has been observed to suppress the phosphorylation of key MAPK proteins, such as p38 and JNK, thereby dampening the inflammatory response.

MAPK_Pathway LPS LPS TAK1 TAK1 LPS->TAK1 MKKs MKKs TAK1->MKKs Activation p38_JNK p38/JNK MKKs->p38_JNK Phosphorylation AP1 AP-1 p38_JNK->AP1 Activation Cytokines Pro-inflammatory Gene Expression AP1->Cytokines Transcription This compound This compound This compound->p38_JNK Inhibition of Phosphorylation

Caption: this compound's inhibition of the MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere. Cells are then pre-treated with various concentrations of this compound or comparator compounds for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)

NO_Assay_Workflow start Start cell_culture Culture RAW 264.7 cells start->cell_culture treatment Pre-treat with this compound/ Comparators cell_culture->treatment lps_stimulation Stimulate with LPS treatment->lps_stimulation collect_supernatant Collect Supernatant lps_stimulation->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent measure_absorbance Measure Absorbance at 540 nm griess_reagent->measure_absorbance calculate_no Calculate NO Concentration measure_absorbance->calculate_no end End calculate_no->end

Caption: Workflow for the Nitric Oxide (NO) Production Assay.

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined by comparison with a sodium nitrite standard curve.

Cytokine Measurement (ELISA)
  • Sample Collection: After cell treatment and LPS stimulation as described above, collect the cell culture supernatants.

  • ELISA Protocol: The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are interpolated from this curve.

Western Blot Analysis for Signaling Proteins
  • Protein Extraction: Following treatment and stimulation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the phosphorylated and total forms of NF-κB pathway proteins (e.g., p-IκBα, IκBα, p-p65, p65) and MAPK pathway proteins (e.g., p-p38, p38, p-JNK, JNK).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is used to quantify the relative protein expression levels.

Conclusion

The available in vitro evidence strongly suggests that this compound possesses significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators like NO, TNF-α, and IL-6. Its mechanism of action involves the suppression of the critical NF-κB and MAPK signaling pathways. While direct quantitative comparisons with established anti-inflammatory drugs are currently limited by the lack of specific IC50 values for this compound, the qualitative data positions it as a promising candidate for further investigation in the development of novel anti-inflammatory therapies. Future research should focus on determining the precise potency of this compound to better delineate its therapeutic potential relative to existing treatments.

References

comparative transcriptomics of cells treated with hordenine vs tyramine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Cellular Effects of Hordenine and Tyramine

For researchers, scientists, and drug development professionals, understanding the distinct cellular impacts of related bioactive compounds is crucial for targeted therapeutic development. This guide provides a comparative overview of the transcriptomic and signaling effects of this compound and tyramine, two structurally similar naturally occurring amines. While direct comparative transcriptomic data is not currently available in published literature, this guide synthesizes existing independent studies to offer insights into their individual and potentially contrasting mechanisms of action.

Overview of this compound and Tyramine

This compound and tyramine are both phenylethylamine alkaloids derived from the amino acid tyrosine.[1] They are found in various plants and fermented foods and are known to exert a range of biological effects.[2][3] Despite their structural similarities, the available data suggests they modulate distinct cellular pathways, leading to different physiological outcomes.

Comparative Transcriptomic Analysis

Tyramine Transcriptomic Profile

Treatment of HT29 cells with tyramine has been shown to have a notable impact on the expression of genes involved in tumorigenesis and DNA damage response. An RNA-seq analysis also highlighted changes in gene expression related to chromatin conformation and oxidative-reductive reactions.

Table 1: Summary of Key Genes and Pathways Affected by Tyramine in HT29 Cells

Biological Process Significantly Altered Genes (Fold Change ≥ 4) Pathway Implication Reference
DNA Damage Signaling & RepairGADD45G, PPP1R15AActivation of DNA damage response pathways
Oncogenic PathwaysMultiple genes involved in cell transformation and tumor formationPotential role in promoting intestinal cancer
Chromatin ConformationH1-6, H2AC4, H2BC6, H2BU1Alterations in chromatin structure
Oxidative-Reductive ReactionsAKR1B10, CYP4F3, CYP4F11, DHRS3, HMOX1Modulation of cellular redox state

Signaling Pathways

While a direct transcriptomic comparison is not possible, examining the known signaling pathways modulated by each compound provides a basis for understanding their distinct cellular effects.

This compound Signaling Pathways

This compound has been shown to exert anti-inflammatory and neuroprotective effects by inhibiting key inflammatory signaling cascades. It also plays a role in melanogenesis and has been identified as a dopamine D2 receptor agonist.

  • Anti-inflammatory Effects: this compound inhibits the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. It also modulates the S1P/S1PR1/STAT3 pathway, which is implicated in inflammatory conditions like ulcerative colitis.

  • Melanogenesis Inhibition: this compound reduces melanin production by suppressing cAMP levels, which in turn downregulates the expression of microphthalmia-associated transcription factor (MITF) and other melanogenesis-related proteins.

  • Dopaminergic Signaling: this compound acts as an agonist for the dopamine D2 receptor (DRD2), suggesting its potential role in modulating dopaminergic neurotransmission.

Hordenine_Signaling This compound This compound DRD2 Dopamine D2 Receptor This compound->DRD2 activates cAMP cAMP Production This compound->cAMP inhibits S1PR1 S1PR1 This compound->S1PR1 inhibits IKK IKK This compound->IKK inhibits MAPK MAPK This compound->MAPK inhibits Dopaminergic_Response Dopaminergic Response DRD2->Dopaminergic_Response MITF MITF cAMP->MITF STAT3 STAT3 S1PR1->STAT3 NFkB NF-κB IKK->NFkB Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation STAT3->Inflammation Melanogenesis Melanogenesis MITF->Melanogenesis Tyramine_Signaling Tyramine Tyramine Vesicles Presynaptic Vesicles Tyramine->Vesicles displaces TAAR1 TAAR1 Tyramine->TAAR1 activates ATR_ATM ATR/ATM Pathway Tyramine->ATR_ATM activates Catecholamines Norepinephrine, Dopamine Vesicles->Catecholamines releases Monoamine_Modulation Monoamine Modulation TAAR1->Monoamine_Modulation DNA_Damage_Response DNA Damage Response ATR_ATM->DNA_Damage_Response Sympathomimetic_Effects Sympathomimetic Effects Catecholamines->Sympathomimetic_Effects Experimental_Workflow Start Start: HT29 Cell Culture Treatment Treatment: This compound or Tyramine Start->Treatment Incubation Incubation (Specified Duration) Treatment->Incubation RNA_Isolation RNA Isolation Incubation->RNA_Isolation QC RNA Quality Control RNA_Isolation->QC Sequencing RNA Sequencing (Transcriptomics) QC->Sequencing PCR_Array RT-PCR Array (Pathway Specific) QC->PCR_Array Data_Analysis Bioinformatic Analysis: DEG & Pathway Identification Sequencing->Data_Analysis PCR_Array->Data_Analysis End End: Comparative Analysis Data_Analysis->End

References

Comparative Guide to the Specificity of Hordenine's Action on Dopamine D2 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of hordenine's pharmacological activity, with a specific focus on its interaction with the dopamine D2 receptor (D2R). It is intended for researchers, scientists, and professionals in drug development interested in the receptor specificity and functional profile of this natural compound. The following sections include quantitative data from binding and functional assays, detailed experimental protocols, and visualizations of key pathways and workflows.

This compound, a phenethylamine alkaloid found in malted barley and beer, has been identified as an agonist at the dopamine D2 receptor.[1] Understanding its binding affinity and functional selectivity is crucial for evaluating its potential as a pharmacological tool or lead compound. Research indicates that this compound's primary mechanism of action at the D2R is not that of a simple agonist but rather a functionally selective or "biased" agonist.[2][3]

Data Presentation: Receptor Binding and Functional Activity

This compound's interaction with the dopamine D2 receptor is characterized by a moderate binding affinity and a distinct functional profile. Unlike the endogenous ligand dopamine, which activates both G-protein dependent and β-arrestin dependent signaling pathways, this compound displays a strong bias towards the G-protein pathway.[1][2] It stimulates D2R-promoted G-protein activation while simultaneously antagonizing β-arrestin recruitment. This functional selectivity suggests that this compound may elicit a different spectrum of downstream effects compared to balanced agonists like dopamine.

The quantitative parameters of this compound's activity at the D2R are summarized below. For comparison, data for the endogenous ligand, dopamine, is included where available.

CompoundReceptorBinding Affinity (Kᵢ)Functional Activity (EC₅₀)Efficacy (% of Dopamine)Pathway Specificity
This compound Dopamine D213 µM3.7 µM~76% (cAMP inhibition)G-protein agonist / β-arrestin antagonist
N-methyltyramine Dopamine D231.3 µMNot ReportedNot ReportedG-protein selective
Dopamine Dopamine D2High AffinityPotent Agonist100%G-protein and β-arrestin agonist

Signaling Pathways and Experimental Visualizations

To fully appreciate this compound's specificity, it is essential to visualize both the biological signaling cascade it modulates and the experimental process used to characterize it.

D2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D2R Dopamine D2 Receptor G_protein Gαi/o Activation D2R->G_protein Activates Arrestin β-Arrestin Recruitment D2R->Arrestin This compound Antagonizes D2R->Arrestin Dopamine Activates This compound This compound This compound->D2R Binds & Activates Dopamine Dopamine Dopamine->D2R Binds & Activates AC Adenylyl Cyclase (AC) Inhibition G_protein->AC cAMP ↓ cAMP Levels AC->cAMP Response_G Cellular Response A cAMP->Response_G Response_Arr Cellular Response B Arrestin->Response_Arr Experimental_Workflow cluster_binding Step 1: Binding Affinity Assessment cluster_functional Step 2: Functional Activity & Selectivity Profiling start Start: Test Compound (this compound) binding_assay Radioligand Binding Assay (e.g., with [3H]spiperone) start->binding_assay ki_value Determine Kᵢ value (Affinity for D2R) binding_assay->ki_value cAMP_assay G-Protein Functional Assay (cAMP Inhibition) ki_value->cAMP_assay Proceed if binding is confirmed arrestin_assay β-Arrestin Functional Assay (Recruitment) ki_value->arrestin_assay ec50_value Determine EC₅₀ / Efficacy (Potency for G-protein pathway) cAMP_assay->ec50_value antagonism Determine Antagonistic Activity (Effect on β-arrestin pathway) arrestin_assay->antagonism conclusion Conclusion: Characterize as Biased Agonist ec50_value->conclusion antagonism->conclusion

References

Evaluating the Off-Target Effects of Hordenine in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hordenine, a naturally occurring phenethylamine alkaloid found in barley and other plants, has garnered interest for its stimulant and potential therapeutic properties.[1] As with any bioactive small molecule, a thorough evaluation of its off-target effects is critical to understanding its complete pharmacological profile and ensuring its safety and efficacy in potential therapeutic applications. This guide provides a comparative overview of the known off-target effects of this compound based on available cell-based assay data, contrasts it with other common stimulants, and details the experimental protocols used for such evaluations.

Executive Summary

Current research indicates that this compound's primary mechanism of action involves the enhancement of norepinephrine levels.[1] However, cell-based assays have revealed several off-target interactions, most notably with adrenergic and dopaminergic receptor systems. While it exhibits a relatively low cytotoxicity profile at effective concentrations in some cell lines, its activity on multiple receptor subtypes underscores the importance of comprehensive off-target screening for a complete safety assessment. This guide synthesizes the available quantitative data, provides detailed experimental methodologies for key assays, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound's Off-Target Effects

The following tables summarize the key quantitative data from cell-based assays evaluating the off-target effects of this compound.

Table 1: Off-Target Receptor Activation Profile of this compound

Target ReceptorAssay TypeCell LineParameterValueReference
Adrenergic Receptor α1ACalcium FluxChem-1EC50>300 µM
Adrenergic Receptor α1BCalcium FluxChem-1EC505.7 µM
Adrenergic Receptor α1DCalcium FluxChem-1EC5034 µM
Adrenergic Receptor α2ACalcium FluxChem-1EC50690 µM
Adrenergic Receptor α2BCalcium FluxChem-1EC50>300 µM
Adrenergic Receptor β1cAMP AssayHEK293EC50>300 µM
Adrenergic Receptor β2cAMP AssayHEK293EC50>300 µM
Dopamine D2 ReceptorRadioligand BindingCHO-K1Kᵢ13 µM
Trace Amine-Associated Receptor 1 (TAAR1)cAMP AssayHEK293EC50Not specified

Table 2: Cytotoxicity Profile of this compound

Cell LineAssay TypeDurationIC50 / Cytotoxic ConcentrationReference
RAW264.7 (Murine Macrophage)CCK-824 hoursNo significant cytotoxicity up to 75 µg/ml; cytotoxicity observed at 100 µg/ml.[2][2]
MCECs (Mouse Colonic Epithelial Cells)Not specified24 hoursNo significant effect on survival rate up to 500 µM.[3]

Comparison with Alternatives

This compound is often included in dietary supplements for athletic performance and weight loss, alongside other stimulants like synephrine and higenamine.

Table 3: Comparison of this compound with Other Stimulants

CompoundPrimary MechanismKnown Off-Target InteractionsNotes
This compound Norepinephrine reuptake inhibitorAgonist at Adrenergic α1B, α1D, and Dopamine D2 receptors.Can enhance and prolong the effects of other stimulants.
Synephrine Alpha- and Beta-adrenergic receptor agonistPrimarily targets adrenergic receptors.Considered a safer alternative to ephedrine, with less impact on heart rate and blood pressure.
Higenamine Beta-adrenergic receptor agonistSimilar mechanisms to ephedrine.Functions as a stimulant and may enhance fat metabolism.
Caffeine Adenosine receptor antagonistBroad effects on the central nervous system.A well-studied stimulant with known effects on athletic performance.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key cell-based assays used to evaluate the off-target effects of this compound.

Protocol 1: GPCR Activation Assay (Calcium Flux)

This protocol is a general procedure for measuring G-protein coupled receptor (GPCR) activation that leads to intracellular calcium mobilization, as would be used for adrenergic receptors like α1A, α1B, and α1D.

Materials:

  • Chem-1 cells stably expressing the target adrenergic receptor subtype.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound and reference agonist/antagonist solutions.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence microplate reader with automated injection capabilities.

Methodology:

  • Cell Culture: Seed the receptor-expressing cells into microplates and culture overnight to allow for attachment.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 1 hour at 37°C.

  • Compound Addition: Wash the cells with assay buffer. Add varying concentrations of this compound or control compounds to the wells.

  • Signal Detection: Place the plate in the fluorescence microplate reader. Measure the baseline fluorescence, then inject the agonist and continuously record the fluorescence signal for a set period.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the dose-response curve to determine the EC50 value.

Protocol 2: GPCR Activation/Inhibition Assay (cAMP Measurement)

This protocol is a general procedure for measuring the activation or inhibition of GPCRs that modulate cyclic AMP (cAMP) levels, such as the Dopamine D2 receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Cell culture medium.

  • Assay buffer.

  • Forskolin (to stimulate adenylate cyclase).

  • Dopamine (agonist).

  • This compound and reference compounds.

  • cAMP detection kit (e.g., HTRF or ELISA-based).

  • 96- or 384-well plates.

Methodology:

  • Cell Preparation: Seed the D2 receptor-expressing cells into plates and culture overnight.

  • Compound Treatment: Remove the culture medium, wash the cells, and add varying concentrations of this compound or control compounds.

  • Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80) and forskolin to stimulate cAMP production. Incubate for 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the data and plot the dose-response curve to determine the IC50 or EC50 value.

Protocol 3: Cell Viability Assay (MTT/CCK-8)

This protocol outlines a general procedure for assessing the cytotoxic effects of a compound on cell lines.

Materials:

  • Target cell line (e.g., RAW264.7).

  • Cell culture medium.

  • This compound solution at various concentrations.

  • MTT or CCK-8 reagent.

  • Solubilization solution (for MTT assay).

  • 96-well plates.

  • Microplate reader.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include vehicle-only controls. Incubate for the desired time period (e.g., 24 hours).

  • Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.

  • Signal Measurement: If using MTT, add the solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound's off-target effects.

Hordenine_Signaling_Pathways cluster_primary Primary Target Pathway cluster_off_target Known Off-Target Pathways This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibition D2R Dopamine D2 Receptor This compound->D2R Agonism Alpha1_AR Adrenergic α1 Receptors This compound->Alpha1_AR Agonism Norepinephrine ↑ Norepinephrine (Synaptic Cleft) NET->Norepinephrine Reuptake Adrenergic_Receptors Adrenergic Receptors Norepinephrine->Adrenergic_Receptors Activation Cellular_Response_Primary Stimulant Effect Adrenergic_Receptors->Cellular_Response_Primary Cellular_Response_Off_Target_D2R Modulation of Dopaminergic Signaling D2R->Cellular_Response_Off_Target_D2R Cellular_Response_Off_Target_Alpha1 Modulation of Adrenergic Signaling Alpha1_AR->Cellular_Response_Off_Target_Alpha1

Caption: this compound's primary and known off-target signaling pathways.

Off_Target_Screening_Workflow cluster_workflow General Workflow for Off-Target Evaluation Start Test Compound (this compound) Primary_Assay Primary Target Activity Assay Start->Primary_Assay Off_Target_Panel Broad Off-Target Screening Panel (e.g., Receptor Panel, Kinome Scan) Start->Off_Target_Panel Cytotoxicity Cytotoxicity Assays (e.g., MTT, CCK-8) Start->Cytotoxicity Data_Analysis Data Analysis & Hit Validation Primary_Assay->Data_Analysis Cell_Based_Assays Cell-Based Functional Assays (e.g., cAMP, Ca2+ Flux) Off_Target_Panel->Cell_Based_Assays Cell_Based_Assays->Data_Analysis Cytotoxicity->Data_Analysis Profile Off-Target Profile & Risk Assessment Data_Analysis->Profile

Caption: A generalized experimental workflow for evaluating off-target effects.

Logical_Relationship cluster_logic Logical Relationship in Off-Target Assessment On_Target On-Target Potency (e.g., EC50 for NET inhibition) Selectivity Selectivity Ratio (Off-Target EC50 / On-Target EC50) On_Target->Selectivity Therapeutic_Window Therapeutic Window (Cytotoxicity / On-Target Potency) On_Target->Therapeutic_Window Off_Target Off-Target Potency (e.g., EC50 for D2R agonism) Off_Target->Selectivity Risk Potential for Off-Target Effects Selectivity->Risk Therapeutic_Window->Risk

Caption: Logical relationship for assessing the risk of off-target effects.

Conclusion

The available cell-based assay data provides valuable insights into the off-target profile of this compound, highlighting its interactions with adrenergic and dopamine receptors. While its cytotoxicity appears to be low at concentrations relevant to its primary activity, the engagement of multiple signaling pathways warrants careful consideration in its development for any therapeutic purpose. A significant gap in the current knowledge is the absence of a broad, unbiased off-target screening panel, such as a comprehensive kinome scan. Future research employing such high-throughput screening technologies will be instrumental in constructing a more complete and predictive off-target profile for this compound, ultimately enabling a more thorough risk-benefit assessment for its potential applications. Researchers and drug development professionals are encouraged to utilize the presented data and protocols as a foundation for further investigation into the complex pharmacology of this intriguing natural compound.

References

a comparative study of hordenine's bioavailability from different plant extracts

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of hordenine's bioavailability from various botanical sources, supported by available experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

This compound, a naturally occurring phenethylamine alkaloid, is present in a variety of plants, most notably barley (Hordeum vulgare), from which it derives its name. It is also found in bitter orange (Citrus aurantium), various cacti species, and the South African succulent Sceletium tortuosum.[1][2][3][4] With a growing interest in its potential pharmacological effects, including as a central nervous system stimulant and a component in dietary supplements for athletic performance and weight loss, understanding its bioavailability from these different natural sources is crucial.[3] This guide provides a comparative analysis of the available data on this compound's bioavailability from different plant extracts, outlines relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

Quantitative Data on this compound Bioavailability

Direct comparative studies on the bioavailability of this compound from different plant extracts are currently limited in scientific literature. However, by compiling data from studies on pure this compound and this compound from specific sources like beer (derived from barley) and dietary supplements, we can construct a baseline for comparison.

Table 1: Pharmacokinetic Parameters of this compound

SourceSubjectDoseCmaxTmaxHalf-life (t½)Notes
Dietary Supplement HumanNot specified16.4 ± 7.8 µg/L65 ± 14 min54 ± 19 minData from a study on a commercially available dietary supplement.
Beer (from Barley) Human0.075 mg/kg body weight12.0–17.3 nM0–60 min52.7–66.4 min (free this compound)Indicates rapid absorption of this compound from a barley-based beverage.
Pure this compound (IV) Horse2.0 mg/kg body weight~1.0 µg/mL-~35 min (β-phase)Intravenous administration bypasses absorption, providing a reference for systemic circulation.
Pure this compound (Oral) Horse2.0 mg/kg body weight~0.15 µg/mL~1 h-Oral administration showed significantly lower plasma levels compared to IV, suggesting poor oral bioavailability in horses.

Table 2: this compound Content in Various Plant Materials

Plant SourcePart UsedThis compound ConcentrationMethod of Analysis
Sceletium tortuosum Foliage and stems0.02738 to 1.071 mg/gDART-HRMS
Hordeum vulgare (Barley) Seedlings~0.2% (2000 µg/g)Not specified
Panicum miliaceum (Proso Millet) Not specified~0.2%Not specified
Sorghum vulgare (Sorghum) Not specified~0.1%Not specified
Echinopsis candicans (Cactus) Not specified0.5–5.0%Not specified

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of bioavailability studies. Below are protocols for key experiments relevant to the study of this compound bioavailability.

Protocol 1: In Vitro Intestinal Permeability Assay (Caco-2 Cell Model)

This assay is widely used to predict the oral absorption of compounds.

  • Cell Culture: Caco-2 cells are seeded on a filter transwell insert and cultured for 21 days to form a confluent monolayer that mimics the human small intestinal mucosa.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). TEER values should be within an acceptable range (e.g., >600 Ohms/cm²) before the experiment.

  • Preparation of Test Substance: The plant extract is dissolved in a suitable transport buffer, such as Hank's Balanced Salt Solution (HBSS) with HEPES buffer.

  • Permeability Assay:

    • The test solution is added to the apical (donor) side of the transwell, and fresh buffer is added to the basolateral (receiver) side.

    • Samples are collected from both compartments at various time points.

    • The concentration of this compound in the samples is quantified using a validated analytical method like LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. A high Papp value suggests good intestinal permeability.

Protocol 2: In Vivo Pharmacokinetic Study

This type of study measures the concentration of a substance in the blood over time after administration.

  • Animal Model: A suitable animal model, such as rats or mice, is selected.

  • Dosing:

    • A group of animals receives the plant extract orally (e.g., via gavage).

    • Another group receives a known concentration of pure this compound intravenously to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing.

  • Sample Processing: Plasma is separated from the blood samples.

  • Quantification: The concentration of this compound in the plasma samples is determined using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and oral bioavailability (F%) are calculated.

Protocol 3: Quantification of this compound in Plant Material (DART-HRMS)

This protocol describes a rapid method for quantifying this compound in complex plant matrices.

  • Sample Preparation: The plant material is extracted using a suitable solvent. An internal standard (e.g., this compound-d6) is added.

  • Analysis: The extract is analyzed using Direct Analysis in Real Time-High-Resolution Mass Spectrometry (DART-HRMS).

  • Quantification: The amount of this compound is determined by comparing its signal to that of the internal standard and a calibration curve.

Mandatory Visualizations

Signaling Pathways

This compound has been reported to interact with several key signaling pathways. The following diagrams illustrate these interactions.

Hordenine_Dopamine_D2_Receptor_Pathway This compound This compound DRD2 Dopamine D2 Receptor (DRD2) This compound->DRD2 Agonist G_protein G-protein Activation DRD2->G_protein Signaling_Cascade Downstream Signaling Cascade G_protein->Signaling_Cascade Cellular_Response Cellular Response (e.g., mood elevation) Signaling_Cascade->Cellular_Response

This compound as a Dopamine D2 Receptor Agonist.

Hordenine_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Signaling Pathways LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Inflammatory_Response Pro-inflammatory Cytokine Production MAPK->Inflammatory_Response NFkB->Inflammatory_Response This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits

This compound's Anti-Inflammatory Mechanism.

Hordenine_S1P_STAT3_Pathway S1P S1P S1PR1 S1PR1 S1P->S1PR1 STAT3 STAT3 Phosphorylation S1PR1->STAT3 Downstream_Effects Downstream Effects STAT3->Downstream_Effects This compound This compound This compound->S1PR1 Inhibits

Inhibition of the S1P/S1PR1/STAT3 Pathway by this compound.
Experimental Workflow

The following diagram outlines a logical workflow for a comparative study of this compound bioavailability from different plant extracts.

Comparative_Bioavailability_Workflow cluster_extraction Plant Material Processing cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Plant_A Plant Extract A (e.g., Barley) Quantification This compound Quantification (e.g., DART-HRMS) Plant_A->Quantification Plant_B Plant Extract B (e.g., Bitter Orange) Plant_B->Quantification Plant_C Plant Extract C (e.g., S. tortuosum) Plant_C->Quantification Caco2 Caco-2 Permeability Assay Quantification->Caco2 PK_Study Pharmacokinetic Study (Animal Model) Quantification->PK_Study Data_Analysis Comparative Data Analysis (Cmax, Tmax, AUC, Papp) Caco2->Data_Analysis PK_Study->Data_Analysis

Workflow for a Comparative Bioavailability Study.

Conclusion

The available evidence suggests that this compound is rapidly absorbed after oral administration, at least when consumed in a beverage like beer. However, data from animal studies with pure this compound indicates that its overall oral bioavailability may be low. A significant knowledge gap exists regarding a direct comparison of this compound's bioavailability from its various plant sources. The presence of other phytochemicals in the extracts could potentially influence this compound's absorption and metabolism, a factor that warrants further investigation. The experimental protocols and workflows presented here provide a framework for conducting such much-needed comparative studies. A deeper understanding of how the plant matrix affects this compound's bioavailability will be critical for the development of standardized and effective this compound-containing products for therapeutic or supplemental use.

References

The Long-Term Safety Profile of Hordenine: A Comparative Analysis in the Absence of Chronic Toxicity Data

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of the available scientific literature reveals a significant gap in the long-term safety data for hordenine, a compound commonly found in dietary supplements. While acute and short-term studies offer some insights, the absence of dedicated long-term animal studies makes a thorough validation of its safety profile challenging. This guide provides a comparative analysis of this compound's known toxicological data against its structurally related analogues, p-synephrine, N-methyltyramine, and phenylethylamine, to offer a clearer perspective for researchers, scientists, and drug development professionals.

This compound (N,N-dimethyltyramine) is a phenylethylamine alkaloid naturally present in plants like barley. It is structurally similar to other biogenic amines that have been more extensively studied. Due to its purported stimulant and weight-loss effects, this compound is a frequent ingredient in dietary supplements. However, its safety for long-term consumption remains largely uninvestigated.[1]

Comparative Toxicological Data

The following table summarizes the available quantitative toxicity data for this compound and its comparators. The stark contrast in the availability of subchronic and chronic data underscores the need for further research on this compound.

CompoundChemical StructureAcute Toxicity (LD50)Subchronic/Chronic Toxicity Data
This compound 4-[(2-dimethylamino)ethyl]phenolMouse (i.p.): 299 mg/kg[2]No long-term or subchronic toxicity studies found.
p-Synephrine 4-hydroxy-α-[(methylamino)methyl]benzenemethanolRat (oral): >5000 mg/kg[3]90-day subchronic study (rats): No-Observed-Adverse-Effect Level (NOAEL) of 1000 mg/kg/day of a 50% p-synephrine extract. No adverse effects on clinical signs, body weight, food consumption, or hematology were observed.[3][4]
N-Methyltyramine 4-[2-(methylamino)ethyl]phenolMouse (i.p.): 227 mg/kg (HCl salt)No long-term or subchronic toxicity studies found.
Phenylethylamine BenzeneethanamineMouse (oral): LD50 = 226.7 mg/kgChronic administration studies in rats focused on behavioral sensitization rather than general toxicology.

Experimental Protocols

A standardized approach to evaluating the long-term safety of a substance involves repeated-dose toxicity studies in animals, following established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) or the U.S. Food and Drug Administration (FDA). A typical 90-day subchronic oral toxicity study in rodents, a crucial step in safety assessment, is outlined below.

Objective: To characterize the toxic effects of a test substance following repeated oral administration for 90 days. This helps to identify target organs, determine a No-Observed-Adverse-Effect Level (NOAEL), and inform the design of chronic studies.

Animal Model: Typically rats, of a commonly used laboratory strain. Both male and female animals are used.

Study Design:

  • Groups: At least three dose groups (low, mid, high) and a control group (vehicle only). A satellite group for the high dose and control groups may be included for recovery assessment.

  • Animals per Group: At least 10 males and 10 females per dose group.

  • Administration: The test substance is administered orally, typically daily for 90 days. This can be done via gavage, or mixed in the diet or drinking water.

  • Observations:

    • Clinical Signs: Daily observation for signs of toxicity.

    • Body Weight and Food/Water Consumption: Measured weekly.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination (and possibly at interim points) to analyze a range of parameters.

    • Ophthalmology: Examinations are conducted before the start of the study and at termination.

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full necropsy at the end of the study.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups may be examined as needed to characterize observed lesions.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a 90-day repeated-dose oral toxicity study.

G cluster_pre_study Pre-Study Phase cluster_dosing 90-Day Dosing Phase cluster_termination Termination & Analysis Phase cluster_recovery Recovery Phase (Satellite Groups) animal_acclimation Animal Acclimation & Health Screening group_assignment Randomization into Dose Groups animal_acclimation->group_assignment pre_treatment_obs Pre-treatment Observations (Body Weight, Clinical Signs) group_assignment->pre_treatment_obs daily_dosing Daily Oral Administration (Control, Low, Mid, High Dose) pre_treatment_obs->daily_dosing daily_obs Daily Clinical Observations daily_dosing->daily_obs weekly_obs Weekly Body Weight & Food/Water Consumption daily_dosing->weekly_obs blood_collection Blood Collection (Hematology, Clinical Chemistry) daily_dosing->blood_collection recovery_period Post-dosing Observation (e.g., 28 days) daily_dosing->recovery_period necropsy Gross Necropsy & Organ Weight Measurement blood_collection->necropsy histopathology Histopathological Examination necropsy->histopathology data_analysis Data Analysis & NOAEL Determination histopathology->data_analysis recovery_analysis Termination & Analysis of Satellite Animals recovery_period->recovery_analysis recovery_analysis->data_analysis

Workflow for a 90-Day Repeated-Dose Oral Toxicity Study.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for this compound is believed to be its ability to act as a monoamine oxidase-B (MAO-B) inhibitor and a norepinephrine reuptake inhibitor. This leads to increased levels of certain neurotransmitters in the synaptic cleft, which can result in stimulant-like effects. The diagram below illustrates this proposed mechanism.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tyrosine Tyrosine dopa L-DOPA tyrosine->dopa da Dopamine (DA) dopa->da ne Norepinephrine (NE) da->ne maob MAO-B da->maob Metabolism ne_cleft NE ne->ne_cleft Release adrenergic_receptor Adrenergic Receptors ne_cleft->adrenergic_receptor Binding ne_transporter NE Transporter (NET) ne_cleft->ne_transporter Reuptake This compound This compound This compound->maob Inhibits This compound->ne_transporter Inhibits ne_transporter->ne

Proposed Mechanism of Action for this compound.

Conclusion

For drug development professionals and researchers, the current state of knowledge highlights a critical need for comprehensive, long-term toxicological studies on this compound, conducted according to established international guidelines. Until such data becomes available, a cautious approach to the long-term consumption of this compound-containing products is warranted. The safety profile of better-studied alternatives like p-synephrine may serve as a useful, albeit imperfect, benchmark for risk assessment.

References

Safety Operating Guide

Proper Disposal of Hordenine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of hordenine. Adherence to these protocols is vital for maintaining a safe laboratory environment and complying with regulatory standards.

This compound, a phenethylamine alkaloid, is classified as harmful if swallowed and an irritant to the eyes, skin, and respiratory system.[1][2] Due to its hazardous nature, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste. In-laboratory chemical inactivation is not recommended without a validated procedure that has been proven to render the substance non-hazardous.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that the following personal protective equipment is worn:

PPE CategorySpecification
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
Eye ProtectionSafety goggles with side shields
Body ProtectionLaboratory coat
Respiratory ProtectionUse in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is required.[3]

Step-by-Step Disposal Procedures for this compound Waste

1. Waste Collection and Segregation:

  • Solid this compound Waste: Unused or expired pure this compound, and any grossly contaminated solids (e.g., weighing paper, spill cleanup materials), should be carefully collected to minimize dust formation.[3][4]

  • Liquid this compound Waste: Solutions containing this compound should be collected in a dedicated, leak-proof container.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) contaminated with this compound should be collected in a designated, lined container. Non-disposable glassware must be decontaminated before washing.

  • Segregation: this compound waste must be segregated from other waste streams to prevent incompatible chemical reactions. Specifically, do not mix with strong oxidizing agents.

2. Waste Container and Labeling:

  • Container Selection: Use a container that is compatible with this compound and is in good condition with a secure, screw-top cap. The container should be clearly designated for "this compound Hazardous Waste."

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific constituents and their approximate concentrations if in a solution. The date of waste accumulation should also be clearly marked.

3. Storage of this compound Waste:

  • Satellite Accumulation Area (SAA): this compound waste must be stored in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions: The SAA should be a cool, dry, and well-ventilated area away from general laboratory traffic. Containers must be kept closed at all times except when adding waste.

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this compound waste through standard trash or down the drain. Contact your institution's EHS department or equivalent to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Maintain a log of all this compound waste generated, including quantities and dates of disposal.

Spill Management

In the event of a this compound spill:

  • Evacuate and restrict access to the affected area.

  • Ensure proper PPE is worn before attempting cleanup.

  • For solid spills, carefully sweep or vacuum the material and place it into a labeled hazardous waste container. Avoid generating dust.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a labeled hazardous waste container.

  • Decontaminate the spill area with an appropriate cleaning agent.

  • Report the spill to your laboratory supervisor and EHS department.

This compound Disposal Workflow

Hordenine_Disposal_Workflow start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid this compound Waste (Pure, Contaminated Materials) waste_type->solid Solid liquid Liquid this compound Waste (Solutions) waste_type->liquid Liquid labware Contaminated Labware (Tips, Tubes, etc.) waste_type->labware Labware collect Collect in Designated, Compatible Container solid->collect liquid->collect labware->collect label_container Label Container: 'Hazardous Waste - this compound' + Contents & Date collect->label_container store Store in Satellite Accumulation Area (SAA) label_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end Professional Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Hordenine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical protocols for the handling and disposal of Hordenine, ensuring the well-being of researchers and the integrity of experimental outcomes. Adherence to these procedures is mandatory for all personnel working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several potential hazards that necessitate the use of appropriate personal protective equipment. It is classified as harmful if swallowed, may cause an allergic skin reaction, and can cause serious eye irritation.[1] Additionally, it can be irritating to the respiratory system.[2][3]

Required Personal Protective Equipment

A comprehensive PPE ensemble is required to mitigate the risks associated with this compound exposure.

PPE ComponentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4][5]Protects against splashes and airborne particles of this compound, preventing eye irritation.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.Prevents skin contact, which can cause irritation and potential allergic reactions.
Body Protection A lab coat or impervious clothing.Protects the skin on the arms and body from accidental spills or contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if engineering controls are not sufficient to maintain exposure below recommended limits or when handling large quantities of the powder.Prevents inhalation of this compound dust, which can cause respiratory tract irritation.
Donning and Doffing PPE: A Step-by-Step Protocol

Proper donning and doffing of PPE are critical to prevent contamination.

Donning (Putting On) PPE:

  • Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Respirator/Mask: If required, don the respirator, ensuring a proper seal.

  • Eye Protection: Put on safety goggles.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves using a glove-in-glove technique to avoid touching the outer contaminated surface with bare hands.

  • Gown/Lab Coat: Remove the lab coat by rolling it outwards, containing the contaminated surface.

  • Eye Protection: Remove goggles by handling the strap, not the front.

  • Respirator/Mask: If used, remove the respirator.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Operational Plan: Safe Handling of this compound Powder

All handling of this compound powder should be performed by personnel trained and familiar with handling organic chemicals.

Preparation and Weighing
  • Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.

  • Surface Protection: Cover the work surface with disposable bench paper to contain any spills.

  • Weighing:

    • Use a dedicated set of spatulas and weighing boats.

    • Avoid creating dust clouds. Do not pour the powder directly from the main container. Instead, carefully scoop the required amount.

    • Keep the primary container of this compound closed as much as possible.

In Case of a Spill
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE as outlined in section 1.1.

  • Containment and Cleanup:

    • For small spills, gently cover the powder with an absorbent material to prevent it from becoming airborne.

    • Carefully sweep or vacuum the material into a designated, labeled waste container. Avoid dry sweeping which can generate dust.

    • Decontaminate the spill area with an appropriate solvent or detergent and wipe clean.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Segregation and Collection
  • Solid Waste: All unused this compound powder and materials grossly contaminated with this compound (e.g., weighing boats, contaminated gloves, bench paper) should be collected in a clearly labeled, sealed, and compatible hazardous waste container.

  • Empty Containers: The original this compound container, once empty, should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Disposal Procedure
  • Labeling: Ensure all waste containers are accurately and clearly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Collection: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Chemical and Physical Properties of this compound

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValue
Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
Appearance White to off-white crystalline powder
Melting Point 117-118 °C
Boiling Point 173 °C at 760 mmHg
Solubility Soluble in water and alcohol

Logical Workflow for Safe Handling of this compound

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

Hordenine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal cluster_completion Task Completion A Assess Hazards (SDS Review) B Select & Inspect PPE A->B C Prepare Designated Work Area (Fume Hood/Ventilated Enclosure) B->C D Don PPE C->D E Weigh/Handle this compound (Minimize Dust) D->E F Spill Occurs? E->F K Segregate Waste (Solid & Liquid) E->K Generate Waste G Evacuate & Ventilate F->G Yes O Doff PPE F->O No H Don Appropriate PPE G->H I Contain & Clean Spill H->I J Dispose of Cleanup Materials as HazWaste I->J J->K L Label Waste Container K->L M Store in Designated Area L->M N Arrange for EHS Pickup M->N P Wash Hands Thoroughly O->P

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.